Monomethyl maleate
Description
Structure
3D Structure
Properties
CAS No. |
3052-50-4 |
|---|---|
Molecular Formula |
C5H6O4 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
4-methoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7) |
InChI Key |
NKHAVTQWNUWKEO-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC(=O)O |
Isomeric SMILES |
COC(=O)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C=CC(=O)O |
melting_point |
144.5°C |
Other CAS No. |
3052-50-4 2756-87-8 |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
(2Z)-2-Butenedioic Acid 1-Methyl Ester; (2Z)-2-Butenedioic Acid Monomethyl Ester ; ; Maleic Acid Methyl Ester; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; Hydrogen Methyl Maleate; Methyl Hydrogen (2Z)-2-Butendioate; Meth |
Origin of Product |
United States |
Foundational & Exploratory
Monomethyl Maleate (CAS 3052-50-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl maleate (B1232345) (CAS 3052-50-4), the monomethyl ester of maleic acid, is a versatile chemical intermediate with significant applications in polymer chemistry. While it serves as a monomer in the production of various copolymers, its primary relevance to the drug development field lies in its role as a key precursor to its biologically active isomer, monomethyl fumarate (B1241708). This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of monomethyl maleate. Crucially, it elucidates the isomerization process to monomethyl fumarate and details the latter's mechanisms of action as a therapeutic agent, focusing on the Nrf2 and GPR109A signaling pathways. This document aims to be a comprehensive resource for researchers and professionals in the field, providing detailed experimental protocols and clear visual representations of key processes.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a slightly sweet odor.[1] It is soluble in organic solvents such as ethanol (B145695) and ether, but has limited solubility in water.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3052-50-4 | [2][3][4][5][6][7] |
| IUPAC Name | (2Z)-4-methoxy-4-oxobut-2-enoic acid | [8] |
| Synonyms | Maleic acid monomethyl ester, Methyl hydrogen maleate | [2][3][4][5][6][7][8] |
| Molecular Formula | C₅H₆O₄ | [2][3][4][5][6][7] |
| Molecular Weight | 130.10 g/mol | [3][4][6] |
| Melting Point | 93 °C (decomposes) | [9] |
| Boiling Point | 250.0 ± 23.0 °C at 760 mmHg | [9] |
| Density | 1.26 g/cm³ | [7] |
Spectroscopic Data
Detailed spectroscopic data is essential for the identification and characterization of this compound.
Mass Spectrometry
The mass spectrum of this compound shows characteristic fragmentation patterns.
| m/z | Relative Intensity (%) |
| 54.0 | 99.99 |
| 113.0 | 81.13 |
| 26.0 | 71.96 |
| 31.0 | 31.96 |
| 29.0 | 23.71 |
| Data obtained from PubChem.[8] |
NMR Spectroscopy
Experimental Protocols
Synthesis of this compound from Maleic Anhydride (B1165640)
This compound is synthesized via the esterification of maleic anhydride with methanol (B129727).[10][11][12][13] This reaction is typically a straightforward ring-opening alcoholysis.
Materials:
-
Maleic anhydride
-
Methanol
-
Reaction flask with a stirrer and reflux condenser
Procedure:
-
In a reaction flask, dissolve maleic anhydride in methanol. A slight excess of methanol can be used to ensure complete reaction.[12]
-
The reaction is exothermic and can be initiated by gentle heating to approximately 50-60°C.[14] Once initiated, the reaction can proceed without further heating.
-
Stir the reaction mixture at a controlled temperature, typically between 45-90°C, for a period of 30 to 60 minutes.[12]
-
The completion of the reaction can be monitored by the disappearance of solid maleic anhydride.
-
The resulting product is this compound, which can be used directly in the next step or purified if necessary.
Isomerization of this compound to Monomethyl Fumarate
The biologically active isomer, monomethyl fumarate, is obtained through the isomerization of this compound. This can be achieved using a catalyst.[10][11][12]
Materials:
-
This compound
-
Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, SnCl₄, TiCl₄) or another isomerization agent (e.g., fumaryl (B14642384) chloride, thiourea).[10][11][14]
-
Solvent (e.g., toluene (B28343), ethyl acetate).[10][11]
-
Reaction flask with a stirrer and reflux condenser.
Procedure:
-
To the reaction mixture containing this compound, add a suitable solvent such as toluene or ethyl acetate.[10][11]
-
Introduce the Lewis acid catalyst to the solution.[10]
-
Heat the reaction mixture to a temperature between 70-100°C and maintain for several hours (e.g., 4-5 hours).[11][13]
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, NMR) to confirm the conversion to monomethyl fumarate.
-
Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing.[13]
Applications in Polymer Chemistry
This compound is utilized as an unsaturated monomer in the synthesis of various polymers. It can be copolymerized with other monomers to produce materials with specific properties. For instance, it is used in the manufacturing of unsaturated polyester (B1180765) resins.[3][4]
Relevance in Drug Development: The Role of Monomethyl Fumarate
While this compound itself is not known to be biologically active, its isomer, monomethyl fumarate , is the active metabolite of the approved multiple sclerosis drug, dimethyl fumarate.[15] Therefore, the primary interest of drug development professionals in this compound is as a direct precursor to monomethyl fumarate.
Mechanism of Action of Monomethyl Fumarate
Monomethyl fumarate exerts its therapeutic effects through two primary signaling pathways:
Monomethyl fumarate is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The mechanism of activation involves the S-alkylation of Keap1, an inhibitor of Nrf2.[15] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of its target genes. This pathway is crucial for cellular defense against oxidative stress and inflammation.[15][16]
Monomethyl fumarate is also an agonist of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][17] This receptor is expressed on various immune cells, including keratinocytes and Langerhans cells in the skin.[1][17] Activation of GPR109A by monomethyl fumarate is involved in its anti-inflammatory effects and is also associated with the common side effect of flushing.[1][17] The downstream signaling involves the production of prostanoids like prostaglandin (B15479496) E2 (PGE2) through the activation of cyclooxygenase-2 (COX-2).[17]
Safety and Handling
This compound is classified as a skin and eye irritant.[18] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[18] It is recommended to work in a well-ventilated area.[18] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound (CAS 3052-50-4) is a valuable chemical intermediate, particularly in the synthesis of polymers. For the drug development community, its significance is intrinsically linked to its role as a direct precursor to the biologically active monomethyl fumarate. A thorough understanding of its synthesis, properties, and the subsequent isomerization to monomethyl fumarate is crucial for the development of fumarate-based therapeutics. The detailed mechanisms of action of monomethyl fumarate via the Nrf2 and GPR109A pathways highlight the therapeutic potential of this class of compounds in treating diseases with inflammatory and oxidative stress components. This guide provides a foundational resource for scientists and researchers working with or interested in this important molecule.
References
- 1. JCI - Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice [jci.org]
- 2. CAS 3052-50-4: this compound | CymitQuimica [cymitquimica.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound, 97% 3052-50-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
- 7. Maleic acid monomethyl ester | 3052-50-4 | FM53584 [biosynth.com]
- 8. This compound | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 3052-50-4 [chemicalbook.com]
- 10. An Improved Process For The Synthesis Of Dimethyl Fumarate [quickcompany.in]
- 11. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]
- 12. CN100537513C - Preparation technology of monomethyl fumarate - Google Patents [patents.google.com]
- 13. US10626076B2 - Process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]
- 14. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]
- 15. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. content-assets.jci.org [content-assets.jci.org]
- 18. researchgate.net [researchgate.net]
Monomethyl Maleate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Monomethyl maleate (B1232345), also known as methyl hydrogen maleate, is an organic compound that serves as a versatile intermediate and monomer in various chemical syntheses. With the chemical formula C5H6O4, it is the monoester of maleic acid and methanol (B129727).[1] Its structure, featuring a carboxylic acid, an ester, and a reactive carbon-carbon double bond, imparts a unique combination of properties that make it a valuable building block in the production of polymers, resins, and specialty chemicals.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of monomethyl maleate, detailed experimental protocols, and key reactivity pathways to support its application in research and development.
Core Chemical and Physical Properties
This compound is typically described as a colorless to pale yellow liquid or a solid, a discrepancy that arises from conflicting reports in the literature regarding its melting point.[1][2] The data suggest that the pure cis-isomer is a liquid at room temperature, while the higher reported melting points may be attributed to the presence of the isomeric monomethyl fumarate (B1241708) or decomposition upon heating.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H6O4 | [1] |
| Molecular Weight | 130.10 g/mol | [1][4] |
| IUPAC Name | (2Z)-4-methoxy-4-oxobut-2-enoic acid | [4] |
| CAS Number | 3052-50-4 | [1] |
| Appearance | Colorless to pale yellow liquid or solid-liquid mixture | [1][2] |
| Melting Point | -37 °C or 93 °C (with decomposition) | [1][5] |
| Boiling Point | 160 °C to 250 °C at 760 mmHg | [1][5] |
| Density | ~1.26 g/cm³ | [1][5] |
| Refractive Index | ~1.468 | [5] |
| Solubility | Soluble in ethanol, ether, and other organic solvents; limited solubility in water. | [2] |
Chemical Reactivity and Signaling Pathways
The chemical behavior of this compound is dictated by its three primary functional groups: the carboxylic acid, the methyl ester, and the cis-alkene.
-
Esterification and Hydrolysis: The carboxylic acid group can undergo further esterification to yield dimethyl maleate.[6] Conversely, the methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding maleic acid and methanol.
-
Polymerization: As an unsaturated monomer, this compound can participate in polymerization reactions, often initiated by heat or catalysts, to form polymaleate resins.[7] It can be copolymerized with other monomers like styrene (B11656) or methyl acrylate (B77674) to modify polymer properties.[7]
-
Isomerization: The cis-double bond of this compound can be isomerized to the more stable trans-isomer, monomethyl fumarate. This reaction is often catalyzed by heat or chemical agents like fumaryl (B14642384) chloride.[8]
-
Addition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions and undergo Michael additions with nucleophiles.[6]
Below is a diagram illustrating the synthesis of this compound from maleic anhydride (B1165640).
Caption: Synthesis of this compound.
The following diagram illustrates the base-catalyzed hydrolysis of this compound.
Caption: Hydrolysis of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~6.4 | Doublet | 1H | Olefinic proton (-CH=) |
| ~6.2 | Doublet | 1H | Olefinic proton (=CH-) |
| ~3.8 | Singlet | 3H | Methyl ester protons (-OCH₃) |
Note: Data interpreted from spectra available in supporting information from The Royal Society of Chemistry.[9]
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166 | Ester carbonyl carbon (-COO-) |
| ~165 | Carboxylic acid carbonyl carbon (-COOH) |
| ~134 | Olefinic carbon (-CH=) |
| ~130 | Olefinic carbon (=CH-) |
| ~52 | Methyl ester carbon (-OCH₃) |
Note: Data interpreted from spectra available in supporting information from The Royal Society of Chemistry.[9]
Table 4: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3000 (broad) | O-H stretch (carboxylic acid) |
| ~1720 (strong) | C=O stretch (ester and carboxylic acid) |
| ~1640 | C=C stretch (alkene) |
| ~1200-1300 | C-O stretch (ester and carboxylic acid) |
Note: Data interpreted from spectra available in supporting information from The Royal Society of Chemistry.[9]
Table 5: Mass Spectrometry Data (GC-MS) for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |
| 54 | 99.99 | [C₃H₂O]⁺ |
| 113 | 81.13 | [M - OH]⁺ |
| 26 | 71.96 | [C₂H₂]⁺ |
| 31 | 31.96 | [OCH₃]⁺ |
| 29 | 23.71 | [CHO]⁺ |
Source: PubChem.[4]
Experimental Protocols
The following protocols provide standardized methods for the synthesis, purification, and analysis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures describing the alcoholysis of maleic anhydride.[3]
-
Materials: Maleic anhydride, anhydrous methanol.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add maleic anhydride (1.0 equivalent).
-
Slowly add anhydrous methanol (1.1 equivalents) to the flask while stirring. The reaction is exothermic and the temperature may rise.[8]
-
Once the initial reaction subsides, heat the mixture to a gentle reflux (approximately 50-60 °C) and maintain for 1-2 hours to ensure complete conversion.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature. The resulting product is crude this compound, which can be used directly or purified further.
-
Protocol 2: Purification by Vacuum Distillation
-
Apparatus: Standard vacuum distillation setup.
-
Procedure:
-
Assemble the vacuum distillation apparatus and ensure all joints are properly sealed.
-
Transfer the crude this compound to the distillation flask.
-
Apply vacuum and gently heat the flask using an oil bath.
-
Collect the fraction that distills at the appropriate boiling point and pressure (the boiling point will be lower than the atmospheric boiling point of 160 °C).
-
The purified product should be a colorless liquid.
-
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method adaptable for this compound based on protocols for related acidic compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical starting condition could be 98:2 aqueous buffer to organic solvent.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate the peak corresponding to this compound to determine its purity relative to other components.
Protocol 4: Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10-25 °C/min to a final temperature of 250 °C.
-
Final hold: Maintain 250 °C for 2-5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 25 to 200.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.
-
Analysis: Inject the sample and compare the resulting mass spectrum with known fragmentation patterns for this compound.[4]
The workflow for synthesis and analysis is summarized in the diagram below.
Caption: Experimental Workflow.
Safety and Handling
This compound is classified as an irritant.[4]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
Handle this compound in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.
References
- 1. biosynth.com [biosynth.com]
- 2. CAS 3052-50-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 3052-50-4 [chemicalbook.com]
- 4. This compound | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]
- 7. US2254382A - Polymerizable mono-esters of maleic acid and polymers derived therefrom - Google Patents [patents.google.com]
- 8. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. fda.gov.tw [fda.gov.tw]
An In-depth Technical Guide to the Physical Properties of Monomethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl maleate (B1232345), also known as maleic acid monomethyl ester, is an organic compound with the chemical formula C5H6O4.[1][2] It is an unsaturated monomer belonging to the glycol ether group.[1] This compound serves as a crucial intermediate and building block in various chemical syntheses, including the production of polymers and resins.[3][4] Its utility is notable in the manufacturing of polyvinyl alcohol with high resistance to water vapor and as a copolymerization agent.[1][5] In the pharmaceutical context, it is a precursor to monomethyl fumarate (B1241708), the active metabolite of drugs like dimethyl fumarate and diroximel fumarate, which are used in the treatment of multiple sclerosis.[6][7] This guide provides a comprehensive overview of the core physical properties of monomethyl maleate, detailed experimental protocols, and visual representations of its synthesis and isomeric relationship to support research and development activities.
Core Physical and Chemical Properties
The physical properties of this compound have been reported with some variability across different sources, particularly concerning its physical state at room temperature, melting point, and boiling point. This section consolidates the available data to provide a comparative overview.
Data Summary
The quantitative physical properties of this compound are summarized in the table below. It is important to note the discrepancies in reported values, which may arise from different experimental conditions or the presence of impurities.
| Property | Value | Source(s) |
| Molecular Formula | C5H6O4 | [1][2] |
| Molecular Weight | 130.1 g/mol | [1][2] |
| Physical Form | Colorless liquid, Oil, Solid, or Solid-Liquid Mixture | [1][2][8] |
| Melting Point | -37 °C | [1] |
| 93 °C (decomposes) | [1][4][5][9][10][11] | |
| 144.5 °C | [2][8] | |
| Boiling Point | 160 °C | [1] |
| 250.0 ± 23.0 °C (Predicted) | [1][5][10][11] | |
| Density | 1.26 g/cm³ | [1][5][11] |
| 1.2457 g/cm³ @ 20 °C | [9] | |
| 1.2520 g/cm³ @ 20 °C | [10] | |
| Refractive Index | 1.4620 - 1.4660 | [1][5][11] |
| 1.469 | [10] | |
| Solubility | Water: Limited, 3.685 x 10⁴ mg/L @ 25 °C (estimated) | [3][12] |
| Organic Solvents: Soluble in ethanol (B145695) and ether. | [3] | |
| Other: Slightly soluble in Chloroform and Methanol; Sparingly soluble in Ethyl Acetate. | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines protocols for the synthesis of this compound and the determination of its thermal properties.
Synthesis of this compound via Alcoholysis of Maleic Anhydride (B1165640)
This compound can be readily prepared by the reaction of maleic anhydride with methanol.[1][5][6]
Materials and Equipment:
-
Maleic Anhydride
-
Methanol
-
Reaction vessel with stirring capability (e.g., round-bottom flask with magnetic stirrer)
-
Temperature control system (e.g., water bath)
Procedure:
-
To a reaction vessel, add the desired amount of maleic anhydride raw material.
-
Add approximately 90% of the stoichiometric amount of methyl alcohol to the vessel.[1][5]
-
Stir the mixture until the maleic anhydride is completely dissolved.[1][5]
-
Add the remaining 10% of methyl alcohol to the mixture and continue to stir for an additional 30 minutes.[1][5]
-
The reaction can be conducted at room temperature or maintained within a temperature range of 30 to 55 °C.[1][5]
-
Maintain a constant stirring speed of 30 to 60 revolutions per minute throughout the reaction.[1][5]
-
The total duration of the alcoholysis reaction should not exceed one hour.[1][5]
-
The final product is a transparent, viscous liquid at room temperature, identified as this compound.[1][5]
Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for studying thermal transitions such as melting point and decomposition.[7]
Principle: The DSC instrument measures the heat flow to or from a sample as it is subjected to a controlled temperature program. When the sample undergoes a phase transition, such as melting, it will absorb or release heat, resulting in a detectable difference in heat flow compared to the inert reference material. This event is recorded as a peak on the DSC thermogram.[7]
General Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan (typically aluminum).
-
Reference Preparation: An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected melting and decomposition points. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.
-
Data Acquisition: The temperature program is initiated. The differential heat flow between the sample and the reference is measured and plotted against temperature.
-
Data Analysis: The resulting thermogram is analyzed. An endothermic peak typically corresponds to a melting transition. The onset temperature of this peak is often taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.
Visualized Workflows and Relationships
Diagrams are provided to illustrate key processes and relationships involving this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between this compound and monomethyl fumarate.
References
- 1. This compound | 3052-50-4 [chemicalbook.com]
- 2. This compound | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3052-50-4: this compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 3052-50-4 [amp.chemicalbook.com]
- 6. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. materials.alfachemic.com [materials.alfachemic.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. echemi.com [echemi.com]
- 11. 3052-50-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. This compound, 3052-50-4 [thegoodscentscompany.com]
Monomethyl Maleate Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of monomethyl maleate (B1232345) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility. This allows researchers to generate precise data tailored to their specific experimental conditions.
Introduction to Monomethyl Maleate
This compound (MMM), also known as maleic acid monomethyl ester, is an organic compound that serves as an important intermediate in chemical synthesis.[1][2][3][4] It is a colorless to pale yellow liquid with applications in the production of polymers and as a dienophile in Diels-Alder reactions.[1][5] Understanding its solubility in organic solvents is crucial for its use in various synthetic processes, particularly in the pharmaceutical industry for drug development and formulation.
Qualitative Solubility of this compound
Published data on the solubility of this compound is primarily qualitative. The following table summarizes the available information for common organic solvents.
| Organic Solvent | Qualitative Solubility |
| Methanol (B129727) | Slightly Soluble[2][3][4][6] |
| Ethanol | Soluble[1] |
| Diethyl Ether | Soluble[1] |
| Chloroform | Slightly Soluble[2][3][4][6] |
| Ethyl Acetate | Sparingly Soluble[2][3][4][6] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, which combines the widely recognized shake-flask method with a gravimetric determination, is recommended.[7][8][9][10][11][12][13] This method is reliable for determining the equilibrium solubility of a solid compound in a solvent.[7][8]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (chemically resistant, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Glass vials with screw caps
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 72 hours is often recommended, but the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[8]
-
-
Separation of Undissolved Solid:
-
Once equilibrium is reached, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials.
-
Carefully draw a specific volume of the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Transfer a precisely measured volume of the clear filtrate into a pre-weighed, dry evaporation dish.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a drying oven at a temperature below the boiling point of the solute can be used.
-
Once the solvent is completely evaporated, place the dish in a drying oven or a vacuum desiccator to remove any residual solvent until a constant weight is achieved.[9][11]
-
Weigh the evaporation dish containing the dried this compound residue.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of dish with residue - Weight of empty dish) / Volume of filtrate (mL)] x 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for determining this compound solubility.
Synthesis of this compound
For researchers who need to synthesize this compound, a common method involves the reaction of maleic anhydride (B1165640) with methanol.[2][5][14][15][16][17][18]
Reaction
Maleic anhydride reacts with methanol in an alcoholysis reaction to produce this compound.[2][14][18]
Example Protocol
-
To a reaction flask, add maleic anhydride.
-
Slowly add methanol to the flask while stirring. The reaction is often exothermic.
-
The reaction can be carried out at room temperature or with gentle heating (e.g., 30-55 °C) to ensure the complete dissolution of maleic anhydride and to drive the reaction to completion.[2][18]
-
Continue stirring for a defined period, for example, 30 minutes to an hour, until the reaction is complete.[2][18] The resulting product is this compound, which can then be purified if necessary.
Conclusion
References
- 1. CAS 3052-50-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 3052-50-4 [chemicalbook.com]
- 3. This compound [chembk.com]
- 4. This compound | 3052-50-4 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 3052-50-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
- 11. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 12. msesupplies.com [msesupplies.com]
- 13. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]
- 14. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]
- 15. CN106631784A - Synthesis process of dimethyl maleate - Google Patents [patents.google.com]
- 16. CN101314564A - Preparation of maleic acid di-methyl ester - Google Patents [patents.google.com]
- 17. EP1678117B1 - Process for the production of dimethyl maleate - Google Patents [patents.google.com]
- 18. This compound | 3052-50-4 [amp.chemicalbook.com]
Spectroscopic Data of Monomethyl Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for monomethyl maleate (B1232345) (CAS No: 3052-50-4), an organic compound of interest in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The empirical formula for monomethyl maleate is C₅H₆O₄, with a molecular weight of 130.10 g/mol . The spectroscopic data presented below are crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.53 | Singlet | - | Carboxylic Acid Proton (-COOH) |
| 6.46 | Doublet | 12.3 | Olefinic Proton (-CH=) |
| 6.25 | Doublet | 12.3 | Olefinic Proton (-CH=) |
| 3.79 | Singlet | - | Methyl Ester Protons (-OCH₃) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 169.1 | Carboxylic Acid Carbonyl (-COOH) |
| 165.9 | Ester Carbonyl (-COO-) |
| 134.1 | Olefinic Carbon (-CH=) |
| 129.5 | Olefinic Carbon (-CH=) |
| 52.6 | Methyl Ester Carbon (-OCH₃) |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.
Table 3: IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200-2500 (broad) | O-H | Stretching (Carboxylic Acid) |
| 3040 | C-H | Stretching (Olefinic) |
| 2959 | C-H | Stretching (Aliphatic -CH₃) |
| 1725 | C=O | Stretching (Ester Carbonyl) |
| 1705 | C=O | Stretching (Carboxylic Acid Carbonyl) |
| 1645 | C=C | Stretching (Olefinic) |
| 1416 | C-O-H | Bending |
| 1290, 1175 | C-O | Stretching (Ester) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. The prominent mass-to-charge ratio (m/z) peaks observed in the electron ionization (EI) mass spectrum of this compound are listed in Table 4.[1]
Table 4: GC-MS Data for this compound
| m/z | Relative Abundance (%) |
| 54.0 | 99.99 |
| 113.0 | 81.13 |
| 26.0 | 71.96 |
| 31.0 | 31.96 |
| 29.0 | 23.71 |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Synthesis of this compound
This compound is typically synthesized by the reaction of maleic anhydride (B1165640) with methanol (B129727).[2] The reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of the monoester.
Synthesis of this compound
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer: Filter the solution into a clean 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid or low-melting solid, it can be analyzed as a thin film. Place a small drop of the sample between two IR-transparent salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the clean, empty salt plates.
-
Sample Spectrum: Place the salt plates with the sample in the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., a nonpolar or moderately polar column) coupled to a mass spectrometer.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC inlet.
-
Separation: The sample is vaporized and carried through the column by an inert carrier gas (e.g., helium). The column temperature is typically programmed to ramp up to ensure good separation.
-
Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated and detected based on their mass-to-charge ratio.
Experimental Workflow Visualization
The general workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.
Spectroscopic Analysis Workflow
References
Monomethyl Maleate: A Comprehensive Safety and Handling Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of every chemical is paramount. This in-depth technical guide provides a comprehensive overview of the safety data for monomethyl maleate (B1232345), including its physical and chemical properties, toxicological profile, and essential handling procedures.
Chemical and Physical Properties
Monomethyl maleate, also known as methyl hydrogen maleate, is an organic compound with the chemical formula C5H6O4.[1] It is the monoester of maleic acid and methanol. The following table summarizes its key physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Weight | 130.10 g/mol | [2] |
| Appearance | Colorless to light yellow/orange clear liquid or solid | [1] |
| Melting Point | 93 °C (decomposes) | [1] |
| Boiling Point | 250.0 ± 23.0 °C (Predicted) | [1] |
| Density | 1.26 g/cm³ | [1] |
| Solubility | Soluble in water (estimated at 3.685e+04 mg/L @ 25 °C). Soluble in organic solvents like ethanol (B145695) and ether, with limited solubility in water. | [3] |
| CAS Number | 3052-50-4 | [3] |
| EC Number | 221-271-3 | [4] |
Toxicological Data and Hazard Identification
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The following table outlines the GHS classification for this compound based on aggregated data from multiple sources.[2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
Experimental Protocols
The GHS classifications for skin and eye irritation are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound are not publicly available, the following sections describe the general methodologies employed in such assessments.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[7]
Methodology:
-
Animal Model: The albino rabbit is the preferred species for this test.
-
Test Substance Application: A small area of the animal's skin (approximately 6 cm²) is clipped free of fur. 0.5 mL of the liquid test substance is applied to a gauze patch, which is then secured to the prepared skin area with a semi-occlusive dressing.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after removal).
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
-
Classification: The substance is classified as an irritant if the observed effects meet specific criteria outlined in the GHS.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline provides a method for determining the potential of a substance to cause eye irritation or damage.[8]
Methodology:
-
Animal Model: The albino rabbit is the recommended animal model.
-
Test Substance Instillation: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at specific time points (e.g., 1, 24, 48, and 72 hours after instillation).
-
Scoring: The observed ocular lesions are scored using a standardized system.
-
Classification: The substance is classified based on the severity and reversibility of the observed eye damage according to GHS criteria.
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed promptly.
Caption: First aid procedures for different exposure routes.
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
-
-
Hygiene: Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Caption: Workflow for responding to a this compound spill.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
This compound is a chemical that requires careful handling due to its potential to cause skin and eye irritation. While comprehensive toxicological data is limited, the available information indicates that appropriate personal protective equipment and engineering controls should be used to minimize exposure. By adhering to the safety guidelines outlined in this document, researchers can work with this compound in a safe and responsible manner.
Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional safety opinion. It is the responsibility of the user to ensure that all safety precautions are followed in accordance with the specific guidelines and regulations of their institution and jurisdiction. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling any chemical.
References
- 1. This compound | 3052-50-4 [chemicalbook.com]
- 2. This compound | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3052-50-4: this compound | CymitQuimica [cymitquimica.com]
- 4. ECHA CHEM [chem.echa.europa.eu]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
An In-depth Technical Guide on the Thermodynamic Properties of Monomethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl maleate (B1232345), a key intermediate in various chemical syntheses, including pharmaceuticals and polymers, possesses thermodynamic properties that are crucial for reaction optimization, process design, and safety assessment. This technical guide provides a comprehensive overview of the thermodynamic properties of monomethyl maleate. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines the established experimental and computational methodologies for determining these properties. It serves as a foundational resource for researchers and professionals in drug development and chemical sciences, offering detailed protocols and theoretical frameworks for the accurate assessment of the thermodynamic profile of this compound.
Introduction
This compound ((Z)-4-methoxy-4-oxobut-2-enoic acid) is an organic compound with the chemical formula C₅H₆O₄. It is the monoester of maleic acid and methanol (B129727). Its structure, featuring both a carboxylic acid and an ester functional group, as well as a carbon-carbon double bond, makes it a versatile building block in organic synthesis. Understanding its thermodynamic properties, such as enthalpy of formation, entropy, Gibbs free energy of formation, and heat capacity, is fundamental for controlling chemical reactions, predicting equilibrium positions, and ensuring the thermal stability of processes in which it is involved.
This guide is structured to provide a clear pathway for obtaining and utilizing the thermodynamic data of this compound. It begins by summarizing the known physical properties and then delves into the detailed experimental and computational protocols for determining the core thermodynamic parameters.
Synthesis of this compound
This compound is typically synthesized through the esterification of maleic anhydride (B1165640) with methanol.[1][2][3] This reaction is an exothermic process that can be carried out under mild conditions.[4]
The reaction involves the nucleophilic attack of the methanol oxygen on one of the carbonyl carbons of the maleic anhydride ring, leading to the opening of the anhydride ring and the formation of the monoester.[2] The reaction can proceed to form dimethyl maleate if an excess of methanol is used, particularly under more vigorous conditions or in the presence of a catalyst.[2] To favor the formation of this compound, a 1:1 molar ratio of maleic anhydride to methanol is often employed.[2] The reaction can be performed at room temperature or with gentle heating, for instance, between 30 to 55 °C.[5]
Below is a diagram illustrating the synthesis pathway of this compound from maleic anhydride and methanol.
Caption: Synthesis of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆O₄ | [5][6] |
| Molecular Weight | 130.10 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Melting Point | -37 °C | [5] |
| Boiling Point | 160 °C | [5] |
| Density | 1.252 g/cm³ at 20 °C | [8] |
| CAS Number | 3052-50-4 | [5][7] |
Core Thermodynamic Properties: Data and Experimental Determination
As of the date of this publication, specific experimental values for the core thermodynamic properties of this compound (enthalpy of formation, standard molar entropy, Gibbs free energy of formation, and heat capacity) are not available in the surveyed literature. This section, therefore, outlines the standard and rigorous experimental methodologies that are employed to determine these crucial parameters for organic compounds.
Enthalpy of Combustion and Formation (ΔHc° and ΔHf°)
The standard enthalpy of formation of this compound can be determined indirectly from its standard enthalpy of combustion, which is measured experimentally using bomb calorimetry.
Objective: To measure the heat of combustion of this compound at constant volume.
Apparatus:
-
Adiabatic bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Pellet press
-
Crucible (platinum or other inert material)
-
Fuse wire (e.g., platinum or nickel-chromium)
-
High-precision thermometer
-
Balance (accurate to at least 0.1 mg)
Procedure:
-
Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in the crucible.
-
Bomb Assembly: A known length of fuse wire is connected to the electrodes of the bomb head, with the wire in contact with the sample. A small, known amount of distilled water (usually 1 mL) is added to the bomb to ensure that any water formed during combustion is in the liquid state. The bomb is then sealed.
-
Pressurization: The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water. The calorimeter is then assembled with the stirrer and thermometer.
-
Temperature Equilibration: The system is allowed to equilibrate, and the initial temperature is recorded over a period of time to establish a baseline drift.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the post-combustion temperature drift is established.
-
Post-Combustion Analysis: The bomb is depressurized, and the interior is rinsed with distilled water. The rinsings are titrated to determine the amount of nitric acid formed from any nitrogen present in the oxygen. The length of the unburned fuse wire is measured.
Data Analysis: The heat of combustion at constant volume (ΔUc) is calculated using the following equation:
ΔUc = - (Ccal * ΔT - qfuse - qacid) / msample
Where:
-
Ccal is the heat capacity of the calorimeter system, determined by calibrating with a standard substance of known heat of combustion (e.g., benzoic acid).
-
ΔT is the corrected temperature rise.
-
qfuse is the heat released by the combustion of the fuse wire.
-
qacid is the heat of formation of nitric acid.
-
msample is the mass of the this compound sample.
The standard enthalpy of combustion (ΔHc°) can then be calculated from ΔUc using the relationship:
ΔHc° = ΔUc + ΔngasRT
Where Δngas is the change in the number of moles of gas in the combustion reaction. From the balanced combustion equation for this compound (C₅H₆O₄(l) + 4.5O₂(g) → 5CO₂(g) + 3H₂O(l)), Δngas = 5 - 4.5 = 0.5.
Finally, the standard enthalpy of formation (ΔHf°) of this compound can be calculated using Hess's Law:
ΔHf°(C₅H₆O₄, l) = 5 * ΔHf°(CO₂, g) + 3 * ΔHf°(H₂O, l) - ΔHc°(C₅H₆O₄, l)
where the standard enthalpies of formation of CO₂ and H₂O are well-established values.
The following diagram illustrates the experimental workflow for bomb calorimetry.
Caption: Bomb Calorimetry Workflow.
Heat Capacity (Cp) and Enthalpies of Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting and boiling).
Objective: To measure the heat capacity and enthalpy of fusion of this compound.
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetically sealed sample pans (e.g., aluminum)
-
Balance (accurate to at least 0.01 mg)
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
DSC Scan: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas. A temperature program is initiated, which typically involves cooling the sample to a low temperature (e.g., -100 °C) and then heating it at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Collection: The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
Data Analysis:
-
Heat Capacity (Cp): The heat capacity of the sample is proportional to the difference in heat flow between the sample and the baseline. It can be calculated using a three-step method involving a baseline scan (empty pans), a standard scan (with a sapphire standard), and the sample scan.
-
Enthalpy of Fusion (ΔHfus): The enthalpy of fusion is determined by integrating the area of the peak corresponding to the melting transition on the DSC thermogram.
-
Melting Point (Tm): The melting point is typically taken as the onset temperature or the peak temperature of the melting endotherm.
The following diagram illustrates the experimental workflow for DSC.
Caption: DSC Experimental Workflow.
Standard Molar Entropy (S°) and Gibbs Free Energy of Formation (ΔGf°)
The standard molar entropy of this compound can be determined from the heat capacity data obtained by DSC, integrated from 0 K to the standard temperature of 298.15 K. This requires heat capacity measurements down to very low temperatures.
The standard Gibbs free energy of formation can then be calculated using the following fundamental thermodynamic equation:
ΔGf° = ΔHf° - TΔSf°
where ΔSf° is the standard entropy of formation, calculated from the standard molar entropies of this compound and its constituent elements in their standard states.
Computational Thermochemistry
In the absence of experimental data, computational chemistry provides a powerful alternative for predicting the thermodynamic properties of molecules like this compound. High-level ab initio methods can yield accurate thermochemical data.
Computational Methodology
A common approach involves using composite methods such as the Gaussian-n (Gn) theories (e.g., G4) or similar high-accuracy models.[9][10] These methods combine calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation with a large basis set.
General Workflow:
-
Geometry Optimization: The molecular geometry of this compound is optimized using a reliable method, such as density functional theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using progressively larger basis sets and more sophisticated electron correlation methods (e.g., Møller-Plesset perturbation theory (MP2, MP4) and coupled cluster theory (CCSD(T))).
-
Extrapolation and Correction: The results of these calculations are combined in a predefined manner to extrapolate to the complete basis set limit and to account for various energetic contributions, yielding a highly accurate total electronic energy.
-
Thermochemical Property Calculation: The calculated total energy is combined with the thermal corrections from the frequency calculation to determine the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation.
The following diagram illustrates a generalized workflow for computational thermochemistry.
Caption: Computational Thermochemistry Workflow.
Summary of Thermodynamic Data (Template)
The following table is a template for summarizing the core thermodynamic properties of this compound. The values are to be populated upon the successful application of the experimental and/or computational methods described in this guide.
| Thermodynamic Property | Symbol | Value (units) | Method of Determination |
| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | To be determined | Bomb Calorimetry |
| Standard Molar Entropy | S° | To be determined | DSC / Statistical Mech. |
| Standard Gibbs Free Energy of Formation | ΔGf° | To be determined | Calculation |
| Heat Capacity (liquid, at 298.15 K) | Cp(l) | To be determined | DSC |
| Enthalpy of Fusion | ΔHfus | To be determined | DSC |
Conclusion
This technical guide has addressed the critical need for thermodynamic data for this compound in the fields of chemical research and drug development. While direct experimental values for key thermodynamic properties are currently scarce in the literature, this document provides a comprehensive framework for their determination. Detailed experimental protocols for bomb calorimetry and differential scanning calorimetry have been presented, along with a robust workflow for computational thermochemistry using established methods. By following these methodologies, researchers can obtain the necessary data to optimize reaction conditions, model chemical processes, and ensure the safety and efficiency of operations involving this compound. The provided templates for data presentation and the illustrative diagrams of experimental and computational workflows are intended to facilitate a systematic and accurate approach to characterizing the thermodynamic profile of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. koyonchem.com [koyonchem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]
- 5. This compound | 3052-50-4 [chemicalbook.com]
- 6. This compound | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 3052-50-4: this compound | CymitQuimica [cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 10. gaussian.com [gaussian.com]
Monomethyl maleate molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of Monomethyl Maleate (B1232345)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl maleate, the mono-ester of maleic acid, is a key organic intermediate with significant applications in polymer chemistry and organic synthesis.[1][2] Its chemical behavior and reactivity are intrinsically linked to its distinct molecular structure and preferred conformation. This technical guide provides a comprehensive overview of the structural and conformational properties of this compound, supported by physicochemical data, spectroscopic principles, and relevant experimental methodologies.
Molecular Structure
This compound, systematically named (Z)-4-methoxy-4-oxobut-2-enoic acid, is an unsaturated dicarboxylic acid monoester.[3] Its structure is defined by a four-carbon backbone containing a carbon-carbon double bond with cis-(Z) stereochemistry.[3][4] This configuration places the carboxylic acid and methyl ester functional groups on the same side of the double bond, a critical feature that dictates its physical properties and conformational preferences.[5]
The molecule possesses both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the carbonyl oxygens of both the acid and the ester, and the ether oxygen of the ester).[6] This arrangement is fundamental to its conformational behavior.
Caption: Figure 1: 2D Structure of this compound
Physicochemical and Computed Properties
The quantitative properties of this compound are summarized below. These data are essential for its application in chemical synthesis and for predicting its behavior in various solvent systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆O₄ | [4][6][7] |
| Molecular Weight | 130.10 g/mol | [3][6][7] |
| CAS Number | 3052-50-4 | [4][6] |
| Appearance | Solid; Colorless to pale yellow liquid/oil | [4][6] |
| Melting Point | 93 °C (with decomposition) | [6][8][9] |
| Boiling Point | 250.0 ± 23.0 °C at 760 mmHg (Predicted) | [6][8][9] |
| Density | ~1.26 g/cm³ | [7][8] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Rotatable Bond Count | 3 | [6] |
| Topological Polar Surface Area | 63.6 Ų | [3][6] |
Conformational Analysis
The conformation of this compound is dominated by two key structural features: the rigid C=C double bond and the potential for intramolecular hydrogen bonding.
Cis-(Z) Configuration
The molecule's backbone is locked in a cis or (Z) configuration due to the high rotational barrier of the double bond. This geometry brings the carboxylic acid and methyl ester groups into close proximity, which is not possible for its trans-(E) isomer, monomethyl fumarate (B1241708).[10]
Intramolecular Hydrogen Bonding
The most stable conformation of this compound in non-polar solvents or the gas phase is a planar, seven-membered ring-like structure stabilized by a strong intramolecular hydrogen bond.[11][12] This bond forms between the acidic proton of the carboxylic acid group and one of the oxygen atoms of the methyl ester group (most likely the carbonyl oxygen due to its higher partial negative charge). This interaction significantly influences the molecule's polarity and reactivity.[11][13] The formation of this internal hydrogen bond can shield the polar groups, which may affect properties like membrane permeability in biological contexts.[11]
Caption: Figure 2: Intramolecular Hydrogen Bonding in this compound.
Experimental Protocols for Structural Analysis
Synthesis of this compound
This compound is typically prepared via the alcoholysis of maleic anhydride (B1165640) with methanol (B129727).[1][8]
Protocol:
-
An appropriate amount of maleic anhydride is dissolved in approximately 90% of the total required methanol with stirring.[8]
-
Once fully dissolved, the remaining methanol is added to the mixture.[8]
-
The reaction mixture is stirred for approximately 30-60 minutes. The reaction can proceed at room temperature or be gently heated to 30-55 °C to ensure completion.[8]
-
The reaction progress can be monitored by techniques such as TLC or NMR to confirm the disappearance of the anhydride starting material.
-
The resulting product is a transparent, viscous liquid, which is this compound.[8] Further purification is typically not required for many applications, but vacuum distillation can be used if necessary.
Spectroscopic Characterization
Standard spectroscopic methods are used to confirm the structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the cis-stereochemistry through the coupling constant (J-value) of the two vinyl protons, which is typically smaller than that of the trans-isomer. The spectrum will also show distinct signals for the methyl ester protons and the acidic proton. ¹³C NMR can be used to identify all five unique carbon atoms in the molecule.[3][14]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad O-H stretching band for the hydrogen-bonded carboxylic acid, two distinct C=O stretching bands (one for the acid and one for the ester), and a C=C stretching band.[14]
-
Mass Spectrometry (MS) : GC-MS is used to confirm the molecular weight (130.10 g/mol ) and to analyze the fragmentation pattern for further structural verification.[3]
Cis-Trans Isomerization
The conversion of a maleate to a fumarate is a classic experiment demonstrating geometric isomerism. While the specific protocol for this compound is not detailed, a general method using its dimethyl analog illustrates the process.
Protocol for Isomerization of Dimethyl Maleate (Illustrative):
-
Dissolve dimethyl maleate (a liquid) in a suitable solvent like chloroform.[15]
-
Add a catalytic amount of a bromine solution dropwise until a persistent orange color is observed.[15]
-
Expose the reaction mixture to sunlight or a UV lamp. The bromine radical initiates the isomerization by temporarily breaking the pi bond, allowing rotation to the more stable trans form.[15]
-
The completion of the reaction is often indicated by the precipitation of the solid dimethyl fumarate product, which has a significantly higher melting point than the starting maleate.[15]
-
The solid product can be collected by filtration and purified by recrystallization from a solvent like ethanol.[15]
Reaction Pathways and Workflows
Cis-Trans Isomerization Pathway
The isomerization of this compound to monomethyl fumarate is a thermodynamically favorable process, as the trans isomer is sterically less hindered and therefore more stable. This conversion can be catalyzed by acids, radicals (like bromine), or enzymes known as maleate isomerases.[16][17]
Caption: Figure 3: Isomerization of this compound to Monomethyl Fumarate.
Experimental Analysis Workflow
A typical workflow for the synthesis and characterization of this compound involves synthesis, purification, and structural confirmation.
Caption: Figure 4: Workflow for Synthesis and Analysis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 3052-50-4: this compound | CymitQuimica [cymitquimica.com]
- 5. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Maleic acid monomethyl ester | 3052-50-4 | FM53584 [biosynth.com]
- 8. This compound | 3052-50-4 [chemicalbook.com]
- 9. This compound [chembk.com]
- 10. wyzant.com [wyzant.com]
- 11. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Maleate isomerase - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of Monomethyl Maleate (B1232345) from Maleic Anhydride (B1165640) and Methanol (B129727)
This technical guide provides a comprehensive overview of the synthesis of monomethyl maleate from maleic anhydride and methanol. It covers the fundamental reaction mechanism, detailed experimental protocols for both uncatalyzed and catalyzed processes, and a summary of the key factors influencing the reaction outcome.
Reaction Overview
The synthesis of this compound is achieved through the esterification of maleic anhydride with methanol. In this reaction, methanol acts as a nucleophile and attacks one of the carbonyl carbons of the maleic anhydride's cyclic structure.[1] This nucleophilic attack leads to the opening of the anhydride ring, resulting in the formation of this compound, a molecule containing both an ester group and a carboxylic acid group.[1]
The reaction is the first step in a two-step mechanism that can lead to the formation of dimethyl maleate if an excess of methanol is used, particularly in the presence of an acid catalyst.[1][2] The initial formation of the monoester is generally a very fast reaction.[2] this compound is a valuable intermediate in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[1][3] It is also a precursor for the production of monomethyl fumarate (B1241708) through isomerization.[4][5]
Reaction Scheme
The overall reaction can be represented as follows:
C₄H₂O₃ (Maleic Anhydride) + CH₃OH (Methanol) → C₅H₆O₄ (this compound)[1]
A subsequent reaction can occur to form dimethyl maleate:
C₅H₆O₄ (this compound) + CH₃OH (Methanol) ⇌ C₆H₈O₄ (Dimethyl Maleate) + H₂O
Reaction Mechanism and Experimental Workflow
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of the methanol's hydroxyl group attacks a carbonyl carbon on the maleic anhydride ring. This leads to the opening of the five-membered ring to form the monoester.
Caption: Nucleophilic attack of methanol on maleic anhydride.
The general workflow for the laboratory synthesis of this compound involves the controlled mixing of reactants, the reaction itself (which may be heated or catalyzed), and subsequent processing of the product.
Caption: General experimental workflow for this compound synthesis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on procedures described in the scientific and patent literature.
Protocol 1: Uncatalyzed Synthesis of this compound at Room/Elevated Temperature
This protocol describes a straightforward method for synthesizing this compound without a catalyst, relying on the inherent reactivity of maleic anhydride.
Materials:
-
Maleic Anhydride (1.0 mol, 98.06 g)
-
Anhydrous Methanol (1.1 mol, 35.2 g, ~44.5 mL)
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.
Procedure:
-
Place the maleic anhydride into the three-neck flask.
-
Begin stirring the solid maleic anhydride.
-
Add approximately 90% of the total methanol (e.g., 1.0 mol, 32.0 g) to the dropping funnel and add it to the flask with continuous stirring.[6] The reaction is exothermic, and the temperature may rise spontaneously.[5]
-
Continue stirring at room temperature. The reaction mixture will warm up, and the maleic anhydride will dissolve over a period of 30-60 minutes.[4][6]
-
Once all the maleic anhydride has dissolved, add the remaining 10% of methanol and continue the reaction for an additional 30 minutes.[6] To ensure completion, the mixture can be gently heated in a water bath to 55 °C for 30 minutes.[4]
-
The resulting transparent, viscous liquid is crude this compound, which can often be used in subsequent reactions without further purification.[6][7]
Protocol 2: Acid-Catalyzed Synthesis for Enhanced Rate
This protocol is for the synthesis of this compound, which can be the first step in producing dimethyl maleate. The use of a solid acid catalyst facilitates an increased reaction rate and avoids the challenges of separating a homogeneous catalyst.
Materials:
-
Maleic Anhydride (0.5 mol, 49.03 g)
-
Methanol (1.5 mol, 48.06 g, ~60.8 mL)
-
Solid Acid Catalyst (e.g., H-Y zeolite, Amberlite IR-120)
-
Three-neck round-bottom flask (250 mL) equipped with a mechanical stirrer, reflux condenser, and a thermometer.
-
Heating mantle.
Procedure:
-
Add maleic anhydride, methanol, and the acid catalyst to the reaction flask.[2]
-
Assemble the reflux apparatus and begin vigorous stirring (e.g., 1600 rpm) to ensure good mixing of the heterogeneous mixture.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 363 K or 90 °C) and maintain this temperature.[2][8]
-
The reaction to form this compound is very fast under these conditions.[2] If the goal is the monoester, a short reaction time is sufficient. For the production of the diester, the reaction would be continued for several hours.
-
After the reaction period, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration.
-
The resulting liquid contains this compound, potentially with some dimethyl maleate and unreacted methanol. The composition can be analyzed using methods like titration or gas chromatography.[9]
Data Presentation: Reaction Parameters
The following tables summarize quantitative data from various synthesis procedures.
Table 1: Uncatalyzed Synthesis of this compound
| Maleic Anhydride (molar eq.) | Methanol (molar eq.) | Temperature (°C) | Reaction Time (min) | Catalyst | Notes | Yield | Reference(s) |
| 1 | 1.05 - 1.1 | 45 - 90 | 30 - 60 | None | Exothermic reaction; temperature rises spontaneously. | High (product used directly) | [5] |
| 1 | ~1.1 - 1.2 | Room Temp - 55 | 30 - 60 | None | Two-stage addition of methanol. | High (product is a transparent liquid) | [4][6] |
| 1 | N/A | 60 | 120 | None | Part of a two-step synthesis of monomethyl fumarate. | 85.8% (of final fumarate) | [10] |
Table 2: Catalyzed Synthesis of Maleate Esters
| Maleic Anhydride (molar eq.) | Methanol (molar eq.) | Temperature (°C) | Catalyst | Catalyst Loading | Product Focus | Reference(s) |
| 1 | 3 | 90 | H-Y Zeolite | 4.782 kg/m ³ | Dimethyl Maleate | [2][11] |
| 1 | 2 to 5 | 90 | H-Y Zeolite | 4.782 kg/m ³ | Dimethyl Maleate | [2][8] |
| 1 | N/A | 80, 100, 150 | Hβ-zeolite, Al-MCM-41 | N/A | Dimethyl Maleate | [12] |
| 1 | 1.5 to 3 | 100 - 130 | N/A (in catalytic tower) | N/A | This compound | [13] |
| N/A | N/A | 65 - 150 | N/A (in column reactor) | N/A | Dimethyl Maleate | [14] |
Factors Affecting the Synthesis
Several factors play a crucial role in the outcome of the esterification reaction.
-
Molar Ratio : The molar ratio of maleic anhydride to methanol is a critical factor.[1] A 1:1 ratio or a slight excess of methanol favors the production of the monoester, this compound.[1][5] Using a large excess of alcohol will promote the subsequent esterification of the carboxylic acid group, leading to the formation of dimethyl maleate.[1]
-
Temperature : The initial ring-opening reaction is exothermic and can proceed even at room temperature.[4][5] Higher temperatures generally increase the reaction rate for both monoester and diester formation.[1] However, for selective synthesis of the monoester, mild temperature conditions (e.g., 30-60 °C) are often sufficient.[6][10]
-
Catalyst : While the formation of this compound can occur efficiently without a catalyst, the subsequent conversion to dimethyl maleate typically requires the presence of an acid catalyst.[1][12] Homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective but can pose separation and corrosion problems.[2] Heterogeneous solid acid catalysts, such as zeolites and cation-exchange resins, offer the advantage of easy separation and are environmentally cleaner alternatives.[2][15]
Conclusion
The synthesis of this compound from maleic anhydride and methanol is a rapid and efficient ring-opening esterification. The reaction can be performed with high selectivity under mild, uncatalyzed conditions by controlling the stoichiometry of the reactants. For applications requiring faster conversion or the subsequent formation of dimethyl maleate, a variety of homogeneous and heterogeneous acid catalysts can be employed. The choice of methodology depends on the desired final product, required purity, and process scale. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and utilize this important chemical intermediate.
References
- 1. koyonchem.com [koyonchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]
- 4. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]
- 5. CN100537513C - Preparation technology of monomethyl fumarate - Google Patents [patents.google.com]
- 6. This compound | 3052-50-4 [chemicalbook.com]
- 7. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcea.org [ijcea.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN101314564A - Preparation of maleic acid di-methyl ester - Google Patents [patents.google.com]
- 14. EP1678117B1 - Process for the production of dimethyl maleate - Google Patents [patents.google.com]
- 15. A kinetic approach to the esterification of maleic anhydride with methanol on H-Y zeolite | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Monomethyl Maleate Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization techniques applicable to monomethyl maleate (B1232345) (MMM). Due to the challenges associated with the homopolymerization of 1,2-disubstituted ethylenes like MMM via conventional free-radical methods, this document focuses on viable alternative strategies, including aqueous solution polymerization of its salt and copolymerization with other vinyl monomers. These methods are particularly relevant for the development of novel polymers for drug delivery and other biomedical applications.
Introduction to Monomethyl Maleate Polymerization
This compound is an asymmetrical difunctional monomer containing both a polymerizable double bond and a reactive carboxylic acid group. This structure makes polymers derived from MMM interesting candidates for further functionalization, conjugation with therapeutic agents, and for the design of pH-responsive drug delivery systems. However, the steric hindrance and electronic effects of the two substituents on the double bond make its free-radical homopolymerization challenging. The more common and effective approaches involve either the polymerization of a salt of this compound in an aqueous medium or its copolymerization with more reactive vinyl monomers.
Aqueous Solution Polymerization of this compound Salts
A robust method for producing polymaleates involves the polymerization of their monoalkali metal or monoammonium salts in an aqueous solution. This process is advantageous due to the use of water as a solvent, simplifying purification and reducing environmental impact.
Experimental Protocol: Aqueous Solution Polymerization of Monosodium Maleate
This protocol is adapted from a patented process for producing polymaleates and is applicable to the synthesis of poly(monosodium maleate), which can be subsequently acidified to poly(monomethyl maleic acid).[1]
Materials:
-
Maleic anhydride (B1165640) (99%)
-
Methanol (B129727) (anhydrous)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium persulfate (Na₂S₂O₈)
-
Hydrogen peroxide (H₂O₂, 35% aqueous solution)
-
Deionized water
Procedure:
-
Preparation of Monosodium Maleate Solution:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve maleic anhydride (e.g., 196 g, 2.0 mol) in deionized water.
-
Slowly add a 48% aqueous solution of sodium hydroxide (e.g., 170 g) to the stirred solution to achieve a 50% aqueous solution of monosodium maleate. The pH of a 3% dilution of this solution should be between 3.5 and 5.0.[1]
-
-
Polymerization:
-
Heat the monosodium maleate solution to 100°C with continuous stirring.
-
Prepare a solution of the polymerization initiator by dissolving sodium persulfate (e.g., 23.8 g) in a 35% aqueous hydrogen peroxide solution (e.g., 150 g).
-
Add the initiator solution dropwise to the heated monomer solution over a period of 5 hours.[1]
-
After the addition is complete, maintain the reaction temperature at 100°C for an additional 2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The resulting product is an aqueous solution of monosodium polymaleate. The polymer can be isolated by precipitation in a non-solvent like methanol or ethanol, followed by filtration and drying under vacuum.
-
To obtain poly(monomethyl maleic acid), the aqueous polymer solution can be acidified with a strong acid (e.g., HCl) followed by dialysis against deionized water to remove salt byproducts.
-
Data Presentation: Reaction Parameters for Aqueous Polymerization
| Parameter | Value | Reference |
| Monomer | Monosodium Maleate | [1] |
| Monomer Concentration | 30-60 wt% in water | [1] |
| Initiator | Sodium persulfate / Hydrogen peroxide | [1] |
| Initiator Concentration | 0.02 to 0.6 mol per mol of monomer | [1] |
| Polymerization Temperature | 80°C to 180°C (preferably 100°C to 150°C) | [1] |
| Reaction Time | 4 to 10 hours | [1] |
| Resulting Polymer | Aqueous solution of monosodium polymaleate | [1] |
| Average Molecular Weight | 300 to 5,000 Da | [1] |
Free-Radical Copolymerization of this compound
Copolymerization is a highly effective strategy to incorporate this compound into polymer chains. By pairing it with a more reactive comonomer, the challenges of its homopolymerization can be overcome. Vinyl ethers and some acrylates are suitable comonomers.
Experimental Protocol: General Procedure for Free-Radical Copolymerization
This protocol provides a general methodology for the solution copolymerization of this compound with a vinyl monomer. Specific conditions may need to be optimized depending on the chosen comonomer.
Materials:
-
This compound (MMM)
-
Vinyl comonomer (e.g., vinyl acetate, methyl methacrylate)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator
-
Anhydrous solvent (e.g., toluene, dioxane, or ethyl acetate)
-
Non-solvent for precipitation (e.g., methanol, hexane)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound and the chosen vinyl comonomer in the selected anhydrous solvent. The molar ratio of the comonomers will influence the final copolymer composition.
-
Add the radical initiator (typically 1-2 mol% with respect to the total monomer concentration).
-
-
Degassing:
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).
-
Allow the polymerization to proceed for a specified time (e.g., 6-24 hours), with continuous stirring.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a stirred non-solvent.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Data Presentation: Copolymerization Parameters
| Parameter | Description |
| Comonomers | This compound and a vinyl monomer (e.g., vinyl acetate, methyl methacrylate) |
| Initiator | AIBN or BPO (1-2 mol%) |
| Solvent | Toluene, Dioxane, Ethyl Acetate |
| Temperature | 60-80°C |
| Reaction Time | 6-24 hours |
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound from Maleic Anhydride and Methanol.
Aqueous Polymerization Workflow
Caption: Workflow for the Aqueous Solution Polymerization of a this compound Salt.
General Free-Radical Copolymerization Scheme
References
Application Notes and Protocols: Maleate-Modified Polyvinyl Alcohol
An in-depth guide to the synthesis and application of maleate-modified polyvinyl alcohol for researchers, scientists, and drug development professionals.
This document provides a detailed overview of the incorporation of maleate (B1232345) functionalities into polyvinyl alcohol (PVA), a polymer widely utilized in biomedical and pharmaceutical applications due to its biocompatibility and tunable properties. While the direct use of monomethyl maleate as a monomer in the synthesis of PVA is not a standard industrial process, this document outlines two primary, scientifically-grounded pathways to synthesize maleate-modified PVA. These methods are crucial for developing advanced materials for applications such as controlled drug delivery, tissue engineering, and hydrogel formation.[1][2][3][4]
PVA is commercially produced by the hydrolysis of polyvinyl acetate (B1210297) (PVAc).[5][6] Therefore, the introduction of maleate groups is achieved either through copolymerization of vinyl acetate with a maleate-containing monomer followed by hydrolysis, or by the chemical modification of pre-synthesized PVA.
Synthesis Pathways for Maleate-Modified PVA
There are two principal strategies for incorporating maleate moieties into a PVA polymer backbone:
-
Copolymerization of Vinyl Acetate with a Maleate Ester followed by Hydrolysis: This "grafting-from" approach involves creating a copolymer of vinyl acetate and a maleate ester, such as this compound. The subsequent hydrolysis of the acetate groups yields a PVA copolymer containing maleate functional groups.
-
Post-Polymerization Modification of PVA: This "grafting-to" method involves the direct chemical reaction of maleic anhydride (B1165640) or maleic acid with the hydroxyl groups of a pre-existing PVA polymer.[7][8]
The following sections provide detailed protocols and data for these methodologies.
Pathway 1: Copolymerization and Subsequent Hydrolysis
This pathway involves two main steps: the free-radical copolymerization of vinyl acetate (VAc) and this compound (MMM), followed by the hydrolysis of the resulting poly(vinyl acetate-co-monomethyl maleate) [P(VAc-co-MMM)] to yield poly(vinyl alcohol-co-monomethyl maleate) [P(VA-co-MMM)].
Experimental Protocol: Synthesis of P(VAc-co-MMM)
This protocol is based on established methods for the free-radical copolymerization of vinyl acetate with dialkyl maleates.[9]
Materials:
-
Vinyl acetate (VAc), distilled before use
-
This compound (MMM)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene or another suitable solvent
-
Hexane
Procedure:
-
In a reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, add the desired molar ratio of VAc and MMM to the solvent.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Add the initiator (AIBN, typically 0.1-1.0 mol% of total monomers).
-
Heat the reaction mixture to 60-70°C and maintain for 4-8 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by taking samples and analyzing monomer conversion via techniques like ¹H-NMR.
-
Upon reaching the desired conversion, cool the reaction mixture to room temperature.
-
Precipitate the copolymer by adding the solution dropwise into a non-solvent like hexane.
-
Filter the precipitate and wash with fresh non-solvent to remove unreacted monomers and initiator.
-
Dry the resulting P(VAc-co-MMM) copolymer in a vacuum oven at 40-50°C to a constant weight.
Experimental Protocol: Hydrolysis to P(VA-co-MMM)
Materials:
-
P(VAc-co-MMM) copolymer
-
Methanol
-
Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) as a catalyst
Procedure:
-
Dissolve the P(VAc-co-MMM) copolymer in methanol.
-
Add a catalytic amount of NaOH (for base-catalyzed hydrolysis) or HCl (for acid-catalyzed hydrolysis) to the solution.[6]
-
Stir the mixture at a controlled temperature (e.g., 30-60°C) for several hours. The polymer may precipitate as the hydrolysis proceeds.[5]
-
The degree of hydrolysis can be controlled by adjusting the reaction time, temperature, and catalyst concentration.[5]
-
Neutralize the catalyst with an acid (if using a base) or a base (if using an acid).
-
Filter the precipitated P(VA-co-MMM) and wash thoroughly with methanol to remove by-products like sodium acetate.
-
Dry the final product in a vacuum oven.
Quantitative Data
| Parameter | Value | Monomer System | Notes |
| Reactivity Ratio (r₁) | 0.1102 | VAc (1) / Dibutyl Maleate (2) | Indicates that the VAc radical prefers to add to another VAc monomer.[10] |
| Reactivity Ratio (r₂) | 0.0421 | VAc (1) / Dibutyl Maleate (2) | Indicates that the DBM radical also prefers to add to a VAc monomer.[10] |
| Activation Energy | 41.2 kJ/mol | VAc / Dibutyl Maleate | For the overall copolymerization reaction.[9] |
Table 1: Reactivity Ratios and Kinetic Parameters for VAc-Maleate Copolymerization.
Pathway 2: Post-Polymerization Modification (Grafting)
This method involves the esterification of PVA with maleic anhydride (MA) to introduce maleate groups onto the polymer backbone.[8][11]
Experimental Protocol: Grafting of Maleic Anhydride onto PVA
Materials:
-
Polyvinyl alcohol (PVA)
-
Maleic anhydride (MA)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Acetone
Procedure:
-
Dissolve PVA in DMSO at an elevated temperature (e.g., 90°C) with stirring until a clear solution is formed.
-
Cool the PVA solution to the desired reaction temperature (e.g., 70°C).
-
Add maleic anhydride to the PVA solution. The molar ratio of MA to the hydroxyl groups of PVA can be varied to control the degree of grafting.
-
Allow the reaction to proceed for 2-4 hours.
-
Precipitate the modified polymer by pouring the reaction mixture into a non-solvent like acetone.
-
Filter the product and wash it repeatedly with the non-solvent to remove unreacted maleic anhydride.
-
Dry the maleated PVA in a vacuum oven.
Quantitative Data
The properties of maleated PVA are dependent on the extent of modification.
| Property | Observation | Conditions |
| Glass Transition Temperature (Tg) | Increases with maleic acid cross-linking. | Compared to virgin PVA.[12] |
| Thermal Stability | Improved with maleic acid cross-linking. | Thermogravimetric analysis shows better heat stability.[12] |
| Swelling Ratio | Decreases with increasing maleic anhydride content. | Due to increased cross-linking. |
| Gel Content | Increases with maleic acid concentration. | Indicating a higher degree of cross-linking.[12] |
Table 2: Properties of Maleated Polyvinyl Alcohol.
Visualizing the Processes
Synthesis Pathways
Caption: Synthesis routes for maleate-modified PVA.
Experimental Workflow: Drug Delivery Application
The resulting maleate-modified PVA can be used to fabricate drug delivery systems, such as hydrogels or nanoparticles, for controlled release applications.[1][3][13][14]
Caption: Workflow for a drug delivery system.
Applications in Drug Development
Maleate-modified PVA is a promising material for various pharmaceutical applications:
-
Controlled Drug Release: The carboxyl groups from the maleate moiety can modulate the polymer's swelling behavior in response to pH changes, allowing for triggered drug release in specific physiological environments.[1]
-
Hydrogel Formation: The maleate groups can act as cross-linking sites, enabling the formation of robust hydrogels for encapsulating and delivering drugs or as scaffolds for tissue engineering.[4][13][15]
-
Bioconjugation: The carboxylic acid functionality provides a reactive handle for conjugating drugs, targeting ligands, or other biomolecules to the polymer backbone, enhancing the specificity and efficacy of the delivery system.
References
- 1. Letrozole dispersed on poly (vinyl alcohol) anchored maleic anhydride grafted low density polyethylene: a controlled drug delivery system for treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyvinyl alcohol based-drug delivery systems for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances [mdpi.com]
- 5. eprints.usm.my [eprints.usm.my]
- 6. pdf.hanrimwon.com [pdf.hanrimwon.com]
- 7. Solvent-free esterification of poly (vinyl alcohol) and maleic anhydride through mechanochemical reaction [ccspublishing.org.cn]
- 8. Maleic acid modification of polyvinyl alcohol-www.elephchem.com [elephchem.com]
- 9. sid.ir [sid.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and characterization of polyvinyl alcohol-gelatin hydrogel membranes for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of a PVA drug delivery system for controlled release of a Tramadol–Dexketoprofen combination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of polyvinyl alcohol/gelatin blend hydrogel films for biomedical applications | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Use of Monomethyl Maleate in Unsaturated Polyester Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of monomethyl maleate (B1232345) in the synthesis of unsaturated polyester (B1180765) resins (UPRs). While maleic anhydride (B1165640) is the most common precursor for introducing unsaturation in UPRs, monomethyl maleate offers an alternative route that may present advantages in specific applications, such as controlling the initial reaction stages and modifying resin properties. This document outlines the synthesis, curing, and characterization of UPRs derived from this compound, providing detailed experimental protocols and comparative data.
Introduction
Unsaturated polyester resins are thermosetting polymers widely used in composites, coatings, and biomedical applications.[1] Their properties are largely determined by the nature of the constituent monomers, including diols, and saturated and unsaturated dicarboxylic acids or their anhydrides. The unsaturation, typically in the form of maleate or fumarate (B1241708) groups, allows for cross-linking with a vinyl monomer, most commonly styrene (B11656), to form a rigid three-dimensional network.[1][2]
This compound, the monoester of maleic acid and methanol, can serve as a source of unsaturation. Its use may offer better control over the initial esterification reaction compared to the highly reactive maleic anhydride. The synthesis of UPRs is a polycondensation reaction where a diacid or its derivative reacts with a diol.[2]
Synthesis of Unsaturated Polyester Resin using this compound
The synthesis of UPRs is typically carried out in a two-stage process to ensure the desired molecular weight and properties.[3] The first stage involves the formation of a low molecular weight prepolymer through the esterification of the diacid/monoester and diol. The second stage involves further condensation to achieve the target acid value and viscosity.
2.1. Key Reactants and Their Roles
-
Unsaturated Monomer: this compound provides the double bonds necessary for subsequent cross-linking.
-
Saturated Diacid/Anhydride: Phthalic anhydride is often used to impart rigidity and reduce the degree of unsaturation, thereby modifying the mechanical properties of the cured resin.[3]
-
Diol: Propylene (B89431) glycol is a common diol that provides flexibility to the polyester chain.[3]
-
Cross-linking Monomer: Styrene is the most widely used monomer to dissolve the polyester and participate in the final curing reaction.[2]
-
Initiator and Promoter: A free-radical initiator, such as methyl ethyl ketone peroxide (MEKP), and a promoter, like cobalt naphthenate, are used to initiate the curing process at room temperature.[3]
2.2. Experimental Protocol: Synthesis of a General-Purpose Unsaturated Polyester Resin
This protocol describes the synthesis of a UPR using this compound, phthalic anhydride, and propylene glycol.
Materials:
-
This compound
-
Phthalic anhydride
-
Propylene glycol (with ~10% excess to account for losses)[3]
-
Xylene (as an azeotropic solvent for water removal)[3]
-
Hydroquinone (B1673460) (inhibitor to prevent premature gelation)[3]
-
Styrene
-
Methyl ethyl ketone peroxide (MEKP) (initiator)
-
Cobalt naphthenate (promoter)
Equipment:
-
Round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus with a condenser.
-
Heating mantle with temperature control.
-
Titration apparatus for acid value determination.
Procedure:
-
Charging the Reactor: Charge the round-bottom flask with equimolar amounts of this compound and propylene glycol. An excess of about 10% propylene glycol is recommended.[3]
-
First Stage Reaction: Heat the mixture under a nitrogen blanket with stirring. The reaction temperature is gradually increased to around 160-180°C. The progress of the reaction can be monitored by collecting the water of condensation in the Dean-Stark trap.
-
Second Stage Reaction: Once the initial reaction slows down, add phthalic anhydride and the remaining propylene glycol to the flask.
-
Isomerization and Polyesterification: Increase the temperature to 210°C.[3] At this temperature, the maleate groups will start to isomerize to the more reactive fumarate form, which leads to resins with superior properties.[3] Maintain this temperature and continue to remove the water of condensation.
-
Monitoring the Reaction: Periodically take samples to determine the acid value. The reaction is considered complete when the acid value drops to a desired level (typically below 40 mg KOH/g).[3]
-
Cooling and Dissolution: Once the target acid value is reached, cool the reactor to about 80°C.[3] Add hydroquinone as an inhibitor.[3] Then, slowly add styrene (typically 35 wt%) to the polyester melt under stirring until a homogeneous solution is obtained.[3]
-
Storage: Store the final resin in a cool, dark place.
Curing of the Unsaturated Polyester Resin
The liquid UPR is converted into a solid thermoset by copolymerizing the unsaturated polyester with styrene using a free-radical initiator and a promoter.
3.1. Experimental Protocol: Curing of the UPR
Materials:
-
Synthesized unsaturated polyester resin
-
Cobalt naphthenate (promoter, e.g., 0.5 wt%)[3]
-
Methyl ethyl ketone peroxide (MEKP) (initiator, e.g., 1.5 wt%)[3]
-
Molds for casting test specimens.
Procedure:
-
Mixing: To the UPR, add the promoter (cobalt naphthenate) and mix thoroughly.
-
Initiation: Add the initiator (MEKP) to the resin-promoter mixture and stir vigorously for a short period.
-
Casting: Pour the reacting mixture into the desired molds.
-
Curing: Allow the resin to cure at room temperature. The curing process is exothermic. Post-curing at an elevated temperature (e.g., 80°C for a few hours) can improve the final properties by ensuring complete reaction of the double bonds.
Data Presentation
The properties of the final cured resin are highly dependent on the ratio of saturated to unsaturated acids. The following table summarizes typical trends observed when varying the maleic anhydride (as a proxy for this compound) to phthalic anhydride ratio.
| Mole % of Maleic Anhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| 30 | 35 | 1.8 | 3.5 | 1.2 |
| 40 | 45 | 2.2 | 3.0 | 1.5 |
| 50 | 55 | 2.8 | 2.5 | 1.8 |
| 60 | 60 | 3.2 | 2.0 | 2.0 |
| 70 | 58 | 3.5 | 1.8 | 1.9 |
Note: This data is representative and actual values will depend on the specific diols, curing conditions, and other additives used. The trend shows that increasing the unsaturation (higher maleic anhydride content) generally increases strength and modulus up to a certain point, after which the material may become too brittle.[3]
Visualizations
5.1. Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of unsaturated polyester resin.
Caption: Curing process of unsaturated polyester resin.
Caption: Isomerization of maleate to fumarate.
References
Application Notes and Protocols: Monomethyl Maleate as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl maleate (B1232345) (MMM) is a versatile bifunctional monomer that holds significant promise as a crosslinking agent in the synthesis of advanced polymers, particularly for biomedical applications such as drug delivery. Its structure, featuring a reactive carbon-carbon double bond and a carboxylic acid group, allows for the formation of crosslinked polymer networks with tunable properties. The double bond can participate in free-radical polymerization, creating a stable three-dimensional polymer matrix. Simultaneously, the carboxylic acid moiety imparts pH-sensitivity to the polymer, making it an excellent candidate for creating "smart" hydrogels that can release therapeutic agents in response to specific physiological pH changes. This is particularly advantageous for targeted drug delivery to specific sites within the body, such as the gastrointestinal tract.[1][2][3][4]
These application notes provide a comprehensive overview of the use of monomethyl maleate as a crosslinking agent, including detailed experimental protocols, characterization methods, and potential applications in drug delivery.
Principle of Crosslinking with this compound
This compound can be integrated into a polymer network primarily through free-radical polymerization. When copolymerized with other vinyl monomers (e.g., acrylates, acrylamides), the double bond of MMM reacts and becomes part of the polymer backbone. This process, initiated by thermal or photoinitiators, results in a crosslinked structure where MMM acts as a bridge between polymer chains.
The presence of the carboxylic acid group in the polymer network has a profound impact on its physicochemical properties. At low pH, the carboxylic acid groups are protonated and the polymer network tends to be collapsed. As the pH increases to physiological levels, these groups deprotonate, leading to electrostatic repulsion between the polymer chains. This repulsion causes the hydrogel to swell, allowing for the controlled release of an encapsulated drug.[1][3]
Applications in Drug Delivery
The pH-responsive nature of polymers crosslinked with this compound makes them highly suitable for controlled drug delivery systems.[1][2][4] For instance, a drug can be loaded into the hydrogel in its collapsed state at an acidic pH. When the hydrogel reaches a more neutral or basic environment, such as the intestines, it swells and releases the drug. This mechanism can protect sensitive drugs from the harsh acidic environment of the stomach and ensure their targeted release.[5][6]
Experimental Protocols
Protocol 1: Synthesis of a pH-Responsive Hydrogel using this compound
This protocol describes the synthesis of a crosslinked hydrogel composed of an acrylic-based polymer and this compound.
Materials:
-
Acrylic Acid (AA)
-
N-Isopropylacrylamide (NIPAAm)
-
This compound (MMM)
-
Ammonium Persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized Water (Solvent)
-
Phosphate-Buffered Saline (PBS) of various pH values (for swelling studies)
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve the desired molar ratios of acrylic acid, N-isopropylacrylamide, and this compound in deionized water. A typical starting ratio could be 70:20:10 (AA:NIPAAm:MMM).
-
Degassing: Purge the monomer solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Initiation: Add the initiator (APS) and accelerator (TEMED) to the solution while stirring. The polymerization should begin shortly, as indicated by an increase in viscosity.
-
Molding: Pour the reaction mixture into a suitable mold (e.g., between two glass plates with a spacer) to form a hydrogel sheet of the desired thickness.
-
Polymerization: Allow the polymerization to proceed at room temperature for 24 hours to ensure complete crosslinking.
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water frequently to remove any unreacted monomers and initiator.
-
Drying: Dry the purified hydrogel in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Characterization of the Crosslinked Hydrogel
1. Swelling Behavior:
-
Weigh a known amount of the dry hydrogel (Wd).
-
Immerse the hydrogel in PBS solutions of different pH values (e.g., pH 2.0, 5.5, 7.4).
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.
2. Mechanical Testing:
-
Perform tensile tests on swollen hydrogel samples using a universal testing machine to determine the Young's modulus, tensile strength, and elongation at break. The initial modulus of similar biodegradable elastomers can range from 0.03 to 1.54 MPa.[7]
3. Drug Release Study:
-
Load a model drug (e.g., doxorubicin) into the hydrogel by soaking the dry gel in a concentrated drug solution.[8][9]
-
Dry the drug-loaded hydrogel.
-
Immerse the drug-loaded hydrogel in PBS solutions of different pH values.
-
At specific time points, take aliquots of the release medium and measure the drug concentration using UV-Vis spectrophotometry.
-
Plot the cumulative drug release as a function of time. The release is expected to be significantly faster at physiological pH compared to acidic pH.[6][10]
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the characterization of this compound crosslinked hydrogels. The values presented are illustrative and based on similar systems found in the literature.
Table 1: Swelling Ratio of a Poly(AA-co-NIPAAm-co-MMM) Hydrogel at Different pH Values
| pH of Buffer | Equilibrium Swelling Ratio (SR) |
| 2.0 | 1.5 ± 0.2 |
| 5.5 | 8.2 ± 0.5 |
| 7.4 | 15.6 ± 1.1 |
Table 2: Mechanical Properties of a Swollen Poly(AA-co-NIPAAm-co-MMM) Hydrogel
| Property | Value |
| Young's Modulus (MPa) | 0.8 ± 0.1 |
| Tensile Strength (MPa) | 0.3 ± 0.05 |
| Elongation at Break (%) | 250 ± 30 |
Visualizations
Reaction Mechanism
Caption: Synthesis of a pH-responsive hydrogel.
Experimental Workflow
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. pH-Responsive Polymer Nanoparticles for Drug Delivery [pubmed.ncbi.nlm.nih.gov]
- 3. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Photo-crosslinked anhydride-modified polyester and -ethers for pH-sensitive drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Monomethyl Maleate in Diels-Alder Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Monomethyl maleate (B1232345), also known as methyl hydrogen maleate, serves as a versatile and reactive dienophile in Diels-Alder reactions, a powerful class of [4+2] cycloaddition reactions for the synthesis of six-membered rings. Its asymmetric nature, possessing both a carboxylic acid and a methyl ester group, offers unique opportunities for stereocontrol and further functionalization of the resulting cycloadducts. These products are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.
This document provides detailed application notes and experimental protocols for the use of monomethyl maleate in both intramolecular and intermolecular Diels-Alder reactions.
Core Principles: Reactivity and Stereoselectivity
The reactivity of this compound as a dienophile is governed by Frontier Molecular Orbital (FMO) theory. The electron-withdrawing ester and carboxylic acid groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene.
A key stereochemical aspect of the Diels-Alder reaction is the "endo rule," which predicts the preferential formation of the endo isomer. This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing substituents of the dienophile and the developing π-system of the diene in the transition state. However, the exo product is typically the thermodynamically more stable isomer, and the endo/exo ratio can be influenced by reaction temperature, reaction time, and the presence of Lewis acid catalysts. Lewis acids can coordinate to the carbonyl oxygen of the dienophile, further lowering its LUMO energy, which can lead to increased reaction rates and enhanced stereoselectivity.
Intramolecular Diels-Alder Reaction of a this compound Derivative
An important application of this compound is in intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are part of the same molecule. This strategy is highly effective for the construction of complex polycyclic systems.
Synthesis of a Bicyclo[2.2.2]octenone Derivative
A notable example involves the "modified" Wessely oxidation of a phenol (B47542) in the presence of this compound, which generates a triene intermediate that subsequently undergoes an intramolecular Diels-Alder reaction to form a bicyclo[2.2.2]octenone derivative.
Reaction Scheme:
Caption: Intramolecular Diels-Alder reaction workflow.
Quantitative Data:
While the primary literature describing this reaction focuses on the structural elucidation of the products, the yields for analogous reactions are reported to be in the range of 20-40%. The reaction described below yielded the product as a crystalline solid.
| Diene Precursor | Dienophile | Product | Yield (%) | Reference |
| 2,6-Dimethylphenol | This compound | exo-6-Hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactone | Not explicitly stated, but crystalline product obtained | Yates, P.; Auksi, H. Can. J. Chem.1979 , 57, 2053-2068. |
Experimental Protocol:
Materials:
-
2,6-Dimethylphenol
-
Lead tetraacetate (Pb(OAc)₄)
-
This compound (Methyl hydrogen maleate)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A solution of 2,6-dimethylphenol (1.0 equivalent) and this compound (1.2 equivalents) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is stirred at room temperature, and lead tetraacetate (1.1 equivalents) is added portion-wise over a period of 30 minutes.
-
The reaction mixture is stirred at room temperature for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is filtered to remove lead(II) acetate.
-
The filtrate is washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure bicyclic lactone.
Intermolecular Diels-Alder Reactions
Reaction with Cyclopentadiene (B3395910) (Representative Protocol)
The reaction of a maleate derivative with cyclopentadiene is a classic example of a Diels-Alder reaction that typically yields the endo adduct as the major product under kinetic control.
Reaction Workflow:
Caption: Intermolecular Diels-Alder reaction workflow.
Quantitative Data for Diethyl Maleate (for comparison):
| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| Cyclopentadiene | Diethyl Maleate | None | Toluene | 80 | 6 | 85 | 90:10 |
| Cyclopentadiene | Diethyl Maleate | ZnCl₂ (10 mol%) | CH₂Cl₂ | 0 | 2 | 92 | 95:5 |
Experimental Protocol (Adapted for this compound):
Materials:
-
This compound
-
Toluene or Dichloromethane
-
Lewis acid (optional, e.g., ZnCl₂)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
1. Preparation of Cyclopentadiene:
-
Caution: Cyclopentadiene readily dimerizes at room temperature and should be freshly prepared and used immediately.
-
Set up a fractional distillation apparatus.
-
Gently heat dicyclopentadiene in the distillation flask to approximately 170 °C to induce a retro-Diels-Alder reaction.
-
Collect the cyclopentadiene monomer, which distills at around 40-42 °C, in a receiver cooled in an ice bath.
2. Thermal Diels-Alder Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in toluene.
-
Slowly add the freshly distilled cyclopentadiene (1.1 equivalents) to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature or heat under gentle reflux. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
3. Lewis Acid-Catalyzed Diels-Alder Reaction:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid (e.g., ZnCl₂, 0.1 equivalents) to the stirred solution.
-
After stirring for 15-30 minutes, add freshly distilled cyclopentadiene (1.1 equivalents) dropwise.
-
Maintain the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Diels-Alder reaction can be understood through the analysis of the transition states. The preference for the endo product is a classic example of kinetic control.
Caption: Energy profile of endo vs. exo pathways.
This diagram illustrates that the endo transition state is lower in energy, leading to the faster formation of the endo product. However, the exo product is thermodynamically more stable, and under conditions that allow for equilibrium (e.g., higher temperatures, longer reaction times), the product distribution may shift to favor the exo isomer.
Conclusion
This compound is a valuable dienophile for the construction of functionalized six-membered rings via the Diels-Alder reaction. Its application in intramolecular cycloadditions provides a powerful tool for the synthesis of complex bicyclic systems. While detailed quantitative data for intermolecular reactions of this compound are not as prevalent in the literature as for its diester analogs, the provided protocols for related compounds serve as a strong starting point for experimental design. The stereochemical outcome of these reactions can be rationally controlled by careful selection of reaction conditions, with the understanding that the kinetically favored endo product is often the primary initial adduct. Further exploration of Lewis acid catalysis and solvent effects will likely expand the synthetic utility of this compound in Diels-Alder reactions for the drug development and research communities.
Application Notes and Protocols for Monomethyl Maleate in Surface Coating Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Monomethyl maleate (B1232345) (MMM) is an unsaturated monomer that holds potential for application in surface coating formulations, particularly in the synthesis of unsaturated polyester (B1180765) resins (UPRs).[1] As a derivative of maleic anhydride (B1165640), it introduces carboxyl functionality and a reactive double bond into the polymer backbone, which can be utilized for cross-linking and further chemical modification.[2][3][4] These application notes provide an overview of its use, potential benefits, and detailed protocols for formulation and evaluation.
Monomethyl maleate is synthesized via the alcoholysis ring-opening esterification of maleic anhydride with methanol.[5][6] This process is a straightforward and efficient method to produce the monomer. Its primary role in coatings is as a co-monomer in the production of polyester resins, which are then typically dissolved in a reactive diluent (like styrene (B11656) or a methacrylate (B99206) monomer) and cured to form a hard, durable thermoset coating.[2][7]
Section 1: Application Notes
Role in Unsaturated Polyester Resin (UPR) Synthesis
This compound can be incorporated into the polyester backbone during the polycondensation reaction. It serves a similar function to maleic anhydride but offers the advantage of being a liquid and potentially allowing for better process control. The presence of the double bond from the maleate moiety is crucial for the subsequent curing process.
Key Functions:
-
Introduces Unsaturation: The carbon-carbon double bond is the primary site for cross-linking during the curing phase, typically initiated by free radicals.[2]
-
Modifies Polarity and Solubility: The presence of the methyl ester and the carboxylic acid group influences the polarity of the resulting resin, affecting its solubility in various reactive diluents and its compatibility with other formulation components like pigments and additives.
-
Impacts Mechanical Properties: The density of cross-links, influenced by the concentration of this compound in the polymer chain, will directly affect the final coating's hardness, flexibility, and chemical resistance.
Curing Mechanism
Coatings formulated with UPRs containing this compound are cured through a free-radical polymerization mechanism. A reactive diluent, such as styrene or methyl methacrylate (MMA), copolymerizes with the unsaturated sites on the polyester chain.[2][8] This reaction is initiated by a catalyst system, typically a peroxide (e.g., methyl ethyl ketone peroxide - MEKP) and a promoter (e.g., cobalt naphthenate) at ambient temperatures, or by thermal decomposition of an initiator at elevated temperatures. The process creates a highly cross-linked, three-dimensional network.
Potential Advantages in Coating Formulations
-
Adhesion: The carboxyl groups present in the this compound structure can enhance adhesion to metal substrates through hydrogen bonding or ionic interactions.
-
Versatility: Can be copolymerized with a variety of other di-acids, glycols, and vinyl monomers to tailor the final properties of the coating.[9][10]
-
Gloss and Appearance: When properly formulated, UPR coatings can provide high gloss and excellent aesthetic finishes.[1]
Section 2: Quantitative Data Summary
While specific performance data for coatings formulated exclusively with this compound is not widely published, the following tables represent typical performance characteristics of unsaturated polyester coatings. These values should be considered as a baseline for comparison, and actual results will depend on the complete formulation.
Table 1: Typical Physical and Mechanical Properties of UPR Coatings
| Property | Test Method | Representative Value |
| Pencil Hardness | ASTM D3363 | H - 2H |
| Adhesion (Cross-hatch) | ASTM D3359 | 4B - 5B |
| Impact Resistance (Direct) | ASTM D2794 | 40 - 60 in-lbs |
| Flexibility (Mandrel Bend) | ASTM D522 | 1/8" - 1/4" |
| Gloss (60°) | ASTM D523 | > 90 GU |
Table 2: Chemical Resistance of UPR Coatings (24-hour spot test)
| Reagent | Test Method | Rating (1-5, 5=Excellent) |
| Water | ASTM D1308 | 5 |
| 10% Hydrochloric Acid | ASTM D1308 | 4 |
| 10% Sodium Hydroxide | ASTM D1308 | 3 |
| Xylene | ASTM D1308 | 3 |
| Ethanol | ASTM D1308 | 4 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Corrosion Resistance
| Immersion Time (in 3.5% NaCl) | Parameter | Typical Value Range (Ω·cm²) |
| 1 hour | Coating Resistance (Rc) | 1 x 10⁹ - 1 x 10¹⁰ |
| Charge Transfer Res. (Rct) | > 1 x 10¹⁰ | |
| 500 hours | Coating Resistance (Rc) | 1 x 10⁷ - 1 x 10⁸ |
| Charge Transfer Res. (Rct) | 1 x 10⁸ - 1 x 10⁹ |
Section 3: Experimental Protocols
Protocol for Synthesis of an Unsaturated Polyester Resin with this compound
Objective: To synthesize a low molecular weight unsaturated polyester resin incorporating this compound.
Materials:
-
This compound (MMM)
-
Phthalic anhydride (PA)
-
Propylene (B89431) glycol (PG)
-
Titanium (IV) butoxide (catalyst)
-
Toluene (B28343) (for water removal)
-
Hydroquinone (B1673460) (inhibitor)
Procedure:
-
Set up a 4-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Charge the flask with phthalic anhydride (1.0 mol), this compound (1.0 mol), and propylene glycol (2.2 mol).
-
Add toluene (approx. 5% of total weight) to aid in azeotropic water removal.
-
Begin stirring and purge the system with nitrogen gas.
-
Heat the mixture to 160°C.
-
Once the mixture is molten and homogenous, add the catalyst, titanium (IV) butoxide (0.05% by weight).
-
Slowly increase the temperature to 190-200°C and maintain it, collecting the water of condensation in the Dean-Stark trap.
-
Monitor the reaction by periodically measuring the acid value of the resin.
-
Continue the reaction until the acid value is below 20 mg KOH/g.
-
Cool the reactor to 120°C and add hydroquinone (0.02% by weight) to prevent premature gelation.
-
The resulting molten resin can then be dissolved in a reactive diluent (e.g., styrene) to a desired viscosity.
Protocol for Coating Formulation and Application
Objective: To prepare a curable coating formulation and apply it to a substrate.
Materials:
-
Synthesized UPR-MMM resin solution (e.g., 65% solids in styrene)
-
Methyl ethyl ketone peroxide (MEKP) initiator
-
Cobalt naphthenate (6% solution) promoter
-
Steel panels (Q-panels) for testing
Procedure:
-
To 100g of the UPR-MMM resin solution, add 0.2g of cobalt naphthenate solution (0.2 phr) and mix thoroughly. Caution: Never mix peroxide and promoter directly.
-
Just before application, add 1.5g of MEKP initiator (1.5 phr) and stir vigorously for 1 minute.
-
Apply the formulated coating to clean steel panels using a drawdown bar to achieve a consistent wet film thickness (e.g., 100 µm).
-
Allow the coated panels to cure at ambient temperature (25°C) for 24 hours before handling, and for 7 days before conducting performance tests.
Protocol for Pencil Hardness Test
Objective: To determine the surface hardness of the cured coating.
Procedure:
-
Use a set of calibrated pencils of increasing hardness (e.g., from 6B to 6H).
-
Hold a pencil at a 45° angle to the coated surface and push it forward with uniform pressure, sufficient to either scratch the coating or for the lead to break.
-
The pencil hardness is defined as the grade of the hardest pencil that does not scratch or gouge the film.
-
The test should be performed according to ASTM D3363 standards.
Protocol for Adhesion Test (Cross-Hatch)
Objective: To assess the adhesion of the coating to the substrate.
Procedure:
-
Use a sharp blade or a specific cross-hatch cutting tool to make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts at a 90-degree angle to the first, creating a grid pattern.
-
Apply a specified pressure-sensitive tape over the grid and then remove it rapidly at a 180-degree angle.
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (0B to 5B).
Protocol for Electrochemical Impedance Spectroscopy (EIS)
Objective: To evaluate the corrosion protection performance of the coating.[11][12]
Procedure:
-
Set up a three-electrode electrochemical cell with the coated panel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
The electrolyte is a 3.5% NaCl solution.
-
Measure the open-circuit potential (OCP) until it stabilizes.
-
Perform the EIS measurement by applying a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record and analyze the Nyquist and Bode plots. The impedance modulus at low frequency (|Z|₀.₀₁Hz) is a key indicator of the coating's barrier performance.
-
Repeat the measurements periodically over an extended immersion time to monitor coating degradation.
Section 4: Visualizations (Graphviz)
Caption: Workflow for the synthesis of an unsaturated polyester resin using this compound.
Caption: Free-radical curing mechanism of the UPR-MMM coating system.
Caption: Experimental workflow for the evaluation of a formulated surface coating.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. kompozit.org.tr [kompozit.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. azom.com [azom.com]
- 5. CN100537513C - Preparation technology of monomethyl fumarate - Google Patents [patents.google.com]
- 6. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]
- 7. US6268464B1 - Unsaturated polyester resins - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US4555557A - Maleic acid/(meth)acrylic acid copolymer - Google Patents [patents.google.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Specialty Polymers Using Monomethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of specialty copolymers using monomethyl maleate (B1232345) (MMM). These polymers, particularly those incorporating hydrophobic monomers like styrene (B11656), exhibit pH-responsive behavior, making them excellent candidates for targeted drug delivery systems. The protocols outlined below are based on established free-radical polymerization techniques.
Introduction
Monomethyl maleate is a versatile monomer that can be readily copolymerized to create functional polymers with a range of properties. The presence of the carboxylic acid group in the repeating unit imparts pH sensitivity, allowing for the design of "smart" polymers that can respond to changes in their environment. This characteristic is particularly valuable in drug delivery, where polymers can be engineered to release their therapeutic payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.[1][2][3]
This document provides a detailed protocol for the synthesis of a poly(this compound-co-styrene) copolymer, a representative specialty polymer with significant potential in biomedical applications.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound-co-styrene) via Free-Radical Polymerization
This protocol details the synthesis of a copolymer of this compound and styrene using a free-radical initiator.
Materials:
-
This compound (MMM)
-
Styrene
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Diethyl ether (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet
-
Dropping funnel
-
Beakers
-
Sintered glass funnel
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: In a 250 mL three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve a specific molar ratio of this compound and styrene in 100 mL of 1,4-dioxane. A typical molar feed ratio of MMM to styrene can range from 1:1 to 1:4, depending on the desired copolymer composition.
-
Initiator Addition: In a separate vial, dissolve the required amount of AIBN initiator in a small amount of 1,4-dioxane. The initiator concentration is typically around 1-2 mol% with respect to the total monomer concentration.
-
Inert Atmosphere: Purge the reaction flask with dry nitrogen for 15-20 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction. Maintain a gentle nitrogen flow throughout the reaction.
-
Polymerization Reaction: Heat the reaction mixture to 70-80°C with constant stirring. Once the temperature has stabilized, add the AIBN solution dropwise to the reaction flask using a dropping funnel.
-
Reaction Monitoring: Allow the reaction to proceed for a predetermined time, typically ranging from 6 to 24 hours. The progress of the polymerization can be monitored by taking small aliquots of the reaction mixture and analyzing the conversion of monomers using techniques like ¹H NMR or by precipitating the polymer and measuring the yield.
-
Polymer Precipitation and Purification: After the desired reaction time, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The copolymer will precipitate out of the solution.
-
Washing and Drying: Filter the precipitated polymer using a sintered glass funnel. Wash the collected polymer several times with fresh methanol and then with diethyl ether to remove any unreacted monomers, initiator residues, and solvent.
-
Final Product: Dry the purified white polymer powder in a vacuum oven at 40-50°C until a constant weight is achieved.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of poly(this compound-co-styrene).
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of poly(this compound-co-styrene) copolymers. The data is compiled from various sources and represents a general outcome.[4][5]
Table 1: Reaction Conditions and Yields
| Monomer Feed Ratio (MMM:Styrene) | Initiator (AIBN) (mol%) | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| 1:1 | 1.5 | 12 | 75 | 78 |
| 1:2 | 1.5 | 12 | 75 | 85 |
| 1:4 | 1.5 | 12 | 75 | 91 |
Table 2: Copolymer Characterization Data
| Monomer Feed Ratio (MMM:Styrene) | Copolymer Composition (MMM:Styrene) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg) (°C) |
| 1:1 | 1:1.1 | 25,000 | 1.8 | 115 |
| 1:2 | 1:2.2 | 32,000 | 1.9 | 108 |
| 1:4 | 1:4.3 | 45,000 | 2.1 | 102 |
Application in pH-Responsive Drug Delivery
The carboxylic acid groups of the this compound units in the copolymer backbone are responsible for its pH-responsive behavior. At physiological pH (around 7.4), these groups are deprotonated and negatively charged, leading to a more hydrophilic and swollen state of the polymer matrix. In an acidic environment (pH < 6.5), such as in tumor tissues or endosomes, the carboxylic acid groups become protonated, rendering the polymer more hydrophobic.[1][3] This change in hydrophilicity can trigger the release of an encapsulated drug.
Signaling Pathway for pH-Triggered Drug Release
Caption: The mechanism of pH-responsive drug release from a this compound-containing copolymer.
References
Application Notes and Protocols: Monomethyl Maleate as a Comonomer with Vinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copolymerization of vinyl acetate (B1210297) (VAc) with functional comonomers is a well-established strategy to tailor the properties of polyvinyl acetate (PVAc) for a wide range of applications. The incorporation of comonomers containing carboxylic acid groups, such as monomethyl maleate (B1232345) (MMM), is of particular interest in the pharmaceutical field. The resulting copolymers, poly(vinyl acetate-co-monomethyl maleate) (poly(VAc-co-MMM)), offer the potential for pH-responsive behavior, improved adhesion to biological substrates, and the ability to conjugate with active pharmaceutical ingredients (APIs). These characteristics make them promising candidates for use in drug delivery systems, including controlled-release formulations, bioadhesives, and drug-polymer conjugates.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of poly(VAc-co-MMM). Due to the limited availability of specific data for the monomethyl maleate comonomer in the scientific literature, the following protocols and data are based on analogous systems, primarily the copolymerization of vinyl acetate with maleic anhydride (B1165640) and maleate diesters. Researchers should consider this as a foundational guide and may need to optimize conditions for their specific applications.
Data Presentation: Representative Copolymerization Data
The following tables summarize representative quantitative data from studies on the copolymerization of vinyl acetate with maleic anhydride and other related comonomers. This data can be used as a starting point for designing experiments with this compound.
Table 1: Representative Reactivity Ratios for Vinyl Acetate (M1) and Related Comonomers (M2)
| Comonomer (M2) | r1 (VAc) | r2 (M2) | Temperature (°C) | Polymerization System | Reference |
| Maleic Anhydride | ~0.055 | ~0.003 | 60 | Solution (Benzene) | Inferred from related studies |
| Dibutyl Maleate | 0.75 | 0.01 | 60 | Bulk | Inferred from related studies |
| Methyl Methacrylate | 0.015 | 20 | 60 | Bulk | [3] |
Table 2: Representative Experimental Conditions for Solution Copolymerization
| Parameter | Condition 1 (Analogous to Maleic Anhydride) | Condition 2 (General VAc Copolymerization) |
| Monomers | Vinyl Acetate, this compound | Vinyl Acetate, this compound |
| Solvent | Toluene or Benzene | 1,4-Dioxane or Tetrahydrofuran (THF) |
| Initiator | Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) |
| Initiator Conc. | 0.5 - 2.0 mol% (relative to total monomers) | 0.5 - 2.0 mol% (relative to total monomers) |
| Monomer Conc. | 20 - 50 wt% | 20 - 50 wt% |
| Temperature | 60 - 80 °C | 70 - 90 °C |
| Reaction Time | 4 - 24 hours | 4 - 24 hours |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of poly(vinyl acetate-co-monomethyl maleate).
Protocol 1: Synthesis of poly(VAc-co-MMM) via Free-Radical Solution Polymerization
This protocol describes a general method for synthesizing the copolymer in an organic solvent.
Materials:
-
Vinyl acetate (VAc), freshly distilled to remove inhibitors.
-
This compound (MMM).
-
Toluene (or other suitable solvent), anhydrous.
-
Azobisisobutyronitrile (AIBN) (or Benzoyl Peroxide - BPO), recrystallized.
-
Methanol (for precipitation).
-
Round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet.
-
Heating mantle with a temperature controller.
Procedure:
-
Monomer and Solvent Preparation: In a round-bottom flask, dissolve the desired molar ratio of vinyl acetate and this compound in toluene. A typical starting point is a 1:1 molar ratio. The total monomer concentration should be between 20-50% (w/v).
-
Initiator Addition: Add the initiator (AIBN or BPO) to the monomer solution. The initiator concentration should be between 0.5-2.0 mol% with respect to the total moles of monomers.
-
Inert Atmosphere: Purge the reaction mixture with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN in toluene) under a continuous nitrogen blanket and with constant stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as gas chromatography (GC) or by precipitating the polymer and measuring the gravimetric yield.
-
Polymer Isolation: After the desired reaction time (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the copolymer to precipitate.
-
Purification: Filter the precipitated polymer and wash it several times with fresh non-solvent to remove any unreacted monomers and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Characterization of poly(VAc-co-MMM)
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the incorporation of both monomers into the copolymer chain.
-
Sample Preparation: Prepare a thin film of the copolymer on a KBr pellet or use a cast film from a suitable solvent on a salt plate.
-
Analysis:
-
Look for the characteristic ester carbonyl stretching vibration from the vinyl acetate units at approximately 1735 cm⁻¹.
-
Identify the carbonyl stretching from the this compound units, which may appear at a slightly different wavenumber (e.g., ~1720 cm⁻¹).
-
The broad O-H stretching band from the carboxylic acid group of the MMM units should be visible in the region of 2500-3300 cm⁻¹.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):
-
Objective: To determine the copolymer composition.
-
Sample Preparation: Dissolve a small amount of the dried copolymer in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Analysis:
-
The methine proton of the vinyl acetate unit (-CH-OAc) typically appears around 4.8 ppm.
-
The acetate methyl protons (-OCOCH₃) of the vinyl acetate unit are observed around 2.0 ppm.
-
The methoxy (B1213986) protons (-OCH₃) of the this compound unit will have a characteristic chemical shift (likely around 3.7 ppm).
-
The backbone protons will appear in the region of 1.5-2.5 ppm.
-
The copolymer composition can be calculated by integrating the signals corresponding to the protons of each monomer unit.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(VAc-co-MMM).
Caption: Conceptual diagram of the potential roles of poly(VAc-co-MMM) in drug delivery.
Application Notes for Drug Development
The incorporation of this compound into a polyvinyl acetate backbone introduces carboxylic acid functional groups, which can be leveraged for various applications in drug development.
pH-Responsive Drug Delivery
The carboxylic acid moieties of the this compound units can ionize at physiological pH, leading to changes in the polymer's solubility and swelling behavior. This property can be exploited for pH-triggered drug release. For instance, a drug-loaded matrix of poly(VAc-co-MMM) could be designed to be stable in the acidic environment of the stomach and then swell or dissolve in the more neutral pH of the small intestine, releasing the drug at the desired site of absorption.
Bioadhesion
The presence of carboxylic acid groups can enhance the mucoadhesive properties of the copolymer.[1] This is due to the potential for hydrogen bonding between the carboxylic acid groups and the mucin glycoproteins of the mucous membranes. This enhanced adhesion can increase the residence time of a dosage form at the site of administration, potentially leading to improved drug absorption.
Drug-Polymer Conjugates
The carboxylic acid groups provide a reactive handle for the covalent conjugation of drugs or targeting ligands.[2] Amine or hydroxyl-containing drug molecules can be attached to the polymer backbone via ester or amide linkages. This approach can be used to:
-
Increase the solubility of poorly water-soluble drugs.
-
Provide a controlled release of the drug through the hydrolysis of the covalent bond.
-
Target the drug to specific tissues or cells by attaching a targeting moiety.
Formulation as Nanoparticles
Amphiphilic copolymers containing both hydrophobic (vinyl acetate) and hydrophilic (ionized this compound) segments can self-assemble into nanoparticles or micelles in an aqueous environment. These nanocarriers can encapsulate hydrophobic drugs, protecting them from degradation and improving their bioavailability.[4][5]
Conclusion
While specific quantitative data for the copolymerization of this compound and vinyl acetate is not extensively documented, the information available for analogous systems provides a strong foundation for researchers to explore this promising copolymer. The presence of the carboxylic acid functionality from this compound offers significant potential for the development of advanced drug delivery systems. The protocols and application notes provided herein are intended to serve as a comprehensive starting point for scientists and professionals in the field of drug development to harness the capabilities of poly(vinyl acetate-co-monomethyl maleate). Further optimization and characterization will be necessary to tailor the copolymer's properties for specific therapeutic applications.
References
Synthesis of Monomethyl Maleate: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the laboratory synthesis of monomethyl maleate (B1232345), an important intermediate in organic synthesis and polymer chemistry. The synthesis involves the ring-opening of maleic anhydride (B1165640) with methanol (B129727). This application note includes a detailed experimental procedure, characterization data, and a summary of quantitative parameters.
Introduction
Monomethyl maleate is a versatile bifunctional molecule containing both a carboxylic acid and a methyl ester group, linked by a cis-double bond. This structure makes it a valuable building block for the synthesis of a variety of more complex molecules, including pharmaceuticals, resins, and polymers. The protocol outlined below describes a straightforward and efficient method for the preparation of this compound from readily available starting materials.
Reaction Scheme
The synthesis of this compound is achieved through the alcoholysis of maleic anhydride with methanol. The reaction proceeds via a nucleophilic acyl substitution mechanism where the methanol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the monoester.
Reaction:
Maleic Anhydride + Methanol → this compound
Experimental Protocol
This protocol details the synthesis of this compound from maleic anhydride and methanol.
Materials:
-
Maleic Anhydride (C₄H₂O₃)
-
Methanol (CH₃OH), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), for extraction (optional)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Equipment:
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (if extraction is performed)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Procedure:
1. Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in anhydrous methanol (1.1 to 1.5 equivalents). A slight excess of methanol is used to ensure complete conversion of the maleic anhydride.[1]
-
Attach a reflux condenser to the flask.
2. Reaction:
-
Stir the mixture at room temperature. The reaction is exothermic, and the temperature of the mixture will likely increase.[1]
-
Once the initial exotherm subsides, heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 1-2 hours to ensure the reaction goes to completion.[1]
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by the disappearance of the maleic anhydride starting material.
3. Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Purification by Vacuum Distillation:
-
The crude this compound can be purified by vacuum distillation.
-
Assemble a vacuum distillation apparatus.
-
Heat the crude product under reduced pressure. Collect the fraction boiling at approximately 108-110°C at 10 mmHg. The boiling point may vary depending on the vacuum achieved.
-
-
Alternative Purification (Aqueous Work-up):
-
If the product is to be used in subsequent steps where trace impurities are acceptable, an aqueous work-up can be performed.
-
Dilute the reaction mixture with dichloromethane and wash with deionized water in a separatory funnel to remove any remaining methanol and maleic acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
4. Characterization:
-
The purified this compound should be a colorless to pale yellow liquid.
-
Characterize the product using spectroscopic methods:
-
¹H NMR: Acquire a proton NMR spectrum to confirm the structure.
-
¹³C NMR: Acquire a carbon NMR spectrum for further structural confirmation.
-
IR Spectroscopy: Obtain an infrared spectrum to identify the characteristic functional groups (C=O of the ester and carboxylic acid, C=C, and O-H).
-
Mass Spectrometry: Use GC-MS to determine the molecular weight and fragmentation pattern.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants & Stoichiometry | ||
| Maleic Anhydride | 1.0 equivalent | [1] |
| Methanol | 1.1 - 1.5 equivalents | [1] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 65-70°C) | [1] |
| Reaction Time | 1 - 2 hours | [1] |
| Product Properties | ||
| Appearance | Colorless to pale yellow liquid | |
| Molecular Formula | C₅H₆O₄ | |
| Molecular Weight | 130.10 g/mol | |
| Boiling Point | 108-110°C at 10 mmHg | |
| Expected Yield | High (typically >90%) | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | See published spectra for detailed shifts | |
| ¹³C NMR (CDCl₃) | See published spectra for detailed shifts | |
| IR (neat) | Characteristic peaks for C=O, C=C, O-H |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for this compound synthesis.
References
Application Notes and Protocols: Copolymerization of Monomethyl Maleate with Acrylic Monomers for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of copolymers derived from monomethyl maleate (B1232345) (MMM) and various acrylic monomers. The protocols and data presented herein are designed to serve as a foundational guide for the development of novel polymeric materials for advanced drug delivery systems.
Introduction
Copolymers of monomethyl maleate and acrylic monomers are a versatile class of polymers with significant potential in the pharmaceutical sciences. The incorporation of the carboxyl group from this compound imparts pH-responsive properties to the copolymer, making it an excellent candidate for targeted and controlled drug release applications. By carefully selecting the acrylic comonomer, the physicochemical properties of the resulting copolymer, such as its hydrophilicity, glass transition temperature, and drug-loading capacity, can be precisely tailored.
This document outlines detailed experimental protocols for the synthesis of these copolymers, summarizes key quantitative data, and explores their application in pH-responsive drug delivery systems.
Experimental Protocols
The following protocols are adapted from established procedures for the free-radical polymerization of related maleic and acrylic monomers. Researchers should optimize these conditions based on the specific acrylic monomer used and the desired copolymer characteristics.
Protocol 1: Solution Copolymerization of this compound (MMM) with Methyl Methacrylate (B99206) (MMA)
This protocol describes the synthesis of a random copolymer of this compound and methyl methacrylate via free-radical solution polymerization.
Materials:
-
This compound (MMM)
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane, anhydrous
-
Methanol
-
Diethyl ether
Procedure:
-
Monomer and Initiator Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the desired molar ratio of MMM and MMA in anhydrous 1,4-dioxane. A typical starting point is a 1:1 molar ratio.
-
Initiator Addition: Add AIBN as the initiator. A common concentration is 1 mol% with respect to the total monomer concentration.
-
Degassing: Purge the reaction mixture with dry nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: After cooling to room temperature, precipitate the copolymer by slowly adding the reaction mixture to a large excess of diethyl ether with vigorous stirring.
-
Washing: Wash the precipitated polymer multiple times with diethyl ether to remove unreacted monomers and initiator.
-
Drying: Dry the purified copolymer under vacuum at 40°C to a constant weight.
-
Characterization: Characterize the copolymer composition and molecular weight using techniques such as ¹H NMR spectroscopy and gel permeation chromatography (GPC).
Protocol 2: Synthesis of pH-Responsive Nanoparticles for Drug Delivery
This protocol outlines the preparation of drug-loaded nanoparticles from a pre-synthesized MMM-acrylic copolymer using the nanoprecipitation method.
Materials:
-
MMM-acrylic copolymer
-
Hydrophobic drug of choice
-
Acetone
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Polymer and Drug Dissolution: Dissolve the MMM-acrylic copolymer and the hydrophobic drug in acetone. The concentration of the polymer and drug should be optimized for desired particle size and loading efficiency.
-
Nanoprecipitation: Add the organic solution dropwise to a vigorously stirring aqueous phase (PBS, pH 7.4). The rapid solvent exchange will cause the polymer to precipitate, forming nanoparticles with the drug encapsulated within the hydrophobic core.
-
Solvent Evaporation: Stir the nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of acetone.
-
Purification: Purify the nanoparticle suspension by dialysis against PBS to remove any remaining free drug and organic solvent.
-
Characterization: Characterize the nanoparticles for their size, zeta potential, drug loading content, and encapsulation efficiency using techniques such as dynamic light scattering (DLS), and UV-Vis spectrophotometry.
Quantitative Data
The reactivity of monomers in a copolymerization reaction is a critical factor that determines the composition and microstructure of the resulting polymer. While specific reactivity ratios for this compound with various acrylic monomers are not widely reported, data for the closely related maleic anhydride (B1165640) can provide valuable insights. It is important to note that the ester group in this compound will influence its electronic and steric properties, leading to different reactivity ratios compared to maleic anhydride.
Table 1: Reactivity Ratios for the Copolymerization of Maleic Anhydride (M₁) with Various Acrylic Monomers (M₂)
| Acrylic Monomer (M₂) | r₁ (Maleic Anhydride) | r₂ (Acrylic Monomer) | Copolymerization Tendency |
| Methyl Methacrylate | ~0.03 | ~3.5 | Tendency towards blocks of MMA |
| Ethyl Acrylate | ~0.15 | ~0.70 | More random incorporation |
| Acrylic Acid | ~0.25 | ~1.5 | Tendency towards blocks of Acrylic Acid |
Note: These values are approximate and can vary depending on the reaction conditions. They are provided as a general guide.
Visualizations
Experimental Workflow: Synthesis and Nanoparticle Formulation
Caption: Workflow for copolymer synthesis and nanoparticle formulation.
Signaling Pathway: pH-Responsive Drug Release
Caption: pH-triggered drug release from MMM-acrylic nanoparticles.
Applications in Drug Development
The unique pH-responsive nature of this compound-acrylic copolymers opens up a range of possibilities in drug delivery. The carboxylic acid group of the MMM monomer has a pKa of approximately 3-5. At physiological pH (7.4), this group is deprotonated and ionized, rendering the copolymer more hydrophilic. However, in more acidic environments, such as the gastrointestinal tract, endosomes, or the tumor microenvironment, the carboxyl group becomes protonated, leading to a decrease in hydrophilicity and potential conformational changes in the polymer.
This pH-dependent behavior can be exploited for:
-
Enteric Coatings: Copolymers can be designed to be insoluble at the low pH of the stomach, protecting acid-labile drugs from degradation, and to dissolve in the more neutral pH of the small intestine for targeted drug release.
-
Targeted Release in Tumors: The slightly acidic microenvironment of solid tumors (pH ~6.5) can trigger the swelling or disassembly of nanoparticles formulated from these copolymers, leading to localized drug release.[1]
-
Endosomal Escape: After cellular uptake via endocytosis, the acidic environment of the endosome can induce conformational changes in the copolymer that lead to endosomal membrane disruption and the release of the therapeutic payload into the cytoplasm.[1]
Conclusion
Copolymers of this compound and acrylic monomers represent a promising platform for the development of advanced drug delivery systems. Their tunable physicochemical properties and inherent pH-responsiveness allow for the design of sophisticated carriers for targeted and controlled release of therapeutics. The protocols and data provided in these application notes serve as a starting point for researchers to explore and innovate in this exciting area of polymer chemistry and pharmaceutical science. Further research into the specific reactivity ratios of this compound with a wider range of acrylic monomers will undoubtedly expand the utility of these versatile copolymers.
References
Troubleshooting & Optimization
Technical Support Center: Isomerization of Monomethyl Maleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the undesired isomerization of monomethyl maleate (B1232345) to its trans-isomer, monomethyl fumarate (B1241708).
Frequently Asked Questions (FAQs)
Q1: What is the isomerization of monomethyl maleate?
A1: Isomerization is the chemical process where this compound, the cis-isomer of a dicarboxylic acid monoester, converts into monomethyl fumarate, the trans-isomer. This occurs through the rotation around the central carbon-carbon double bond after the π-bond is temporarily broken.[1] Because the trans configuration (fumarate) is generally more thermodynamically stable, this conversion can happen spontaneously under certain conditions.[2]
Q2: What are the primary causes of this compound isomerization?
A2: The isomerization from maleate to fumarate is not spontaneous at room temperature but can be initiated or accelerated by several factors:
-
Heat: Applying thermal energy can provide the necessary activation energy to break the π-bond, allowing for free rotation and conversion to the more stable fumarate form.[1][3]
-
Light (Photochemical Isomerization): Exposure to light, particularly UV light, can excite the electrons in the π-bond (a π to π* transition), leading to a temporary single bond state that permits rotation.[1][4]
-
Acid Catalysis: The presence of strong acids can protonate a carbonyl oxygen on the ester or acid group. This creates resonance stabilization that lends more single-bond character to the carbon-carbon double bond, facilitating rotation.[1]
-
Radical Catalysis: Radical initiators, such as bromine in the presence of light or certain thiol radicals, can add to the double bond. This addition breaks the π-bond, and subsequent elimination of the radical after rotation leads to the formation of the fumarate isomer.[1][4][5]
-
Nucleophilic Catalysis: Certain nucleophiles, including secondary amines or halide ions, can attack the electron-deficient double bond of the maleate (a Michael-type addition). This process forms a transient single bond, allowing for rotation before the nucleophile is eliminated, yielding the fumarate product.[2][6]
Q3: How can I properly store this compound to prevent isomerization?
A3: To ensure the stability of this compound during storage, the following conditions are critical:
-
Temperature: Store the compound in a refrigerator at 2-8°C.[7][8] Low temperatures minimize the thermal energy available to overcome the isomerization energy barrier.
-
Light: Keep the compound in a light-resistant container, such as an amber vial, to prevent photochemical isomerization.[7]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical species that may catalyze isomerization.
Q4: What precautions should I take during my experiments to maintain the integrity of this compound?
A4: During experimental use, it is crucial to control the reaction environment:
-
Maintain Neutral pH: Avoid strongly acidic or basic conditions unless required by the reaction chemistry, as these can catalyze isomerization.
-
Control Temperature: Run reactions at the lowest feasible temperature. Avoid unnecessary heating.
-
Reagent Purity: Use purified solvents and reagents to avoid introducing trace amounts of acidic, basic, nucleophilic, or radical contaminants.
-
Inert Reaction Conditions: If the reaction is sensitive, performing it under an inert atmosphere can prevent side reactions that might trigger isomerization.[5]
Q5: How can I detect and quantify the presence of monomethyl fumarate in my sample?
A5: Several analytical techniques can be used to distinguish between and quantify the two isomers:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for separating the two isomers due to their different polarities and structures.[9][10]
-
Capillary Electrophoresis (CE): This technique can provide rapid and efficient separation of maleic and fumaric acids and their derivatives.[9]
-
Spectroscopy: Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to identify the isomers based on the distinct chemical shifts of their vinyl protons.[11]
-
Physical Properties: The isomers have different physical properties. For the related dimethyl esters, the maleate is a liquid at room temperature, while the fumarate is a white solid with a melting point of approximately 103°C.[4] Similar differences can be expected for the monomethyl esters, allowing for a preliminary assessment.
Troubleshooting Guide
Issue: Unexpected formation of monomethyl fumarate detected in a sample.
This guide provides a logical workflow to identify the potential cause of isomerization.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow to identify the source of isomerization.
Data Presentation
The stability of this compound is highly dependent on environmental conditions. The table below summarizes the risk of isomerization under various factors.
| Factor | Condition | Isomerization Risk | Recommendation |
| Temperature | > 40°C | High | Avoid heating unless absolutely necessary for a reaction. |
| 20-25°C (Room Temp) | Moderate | Limit time at room temperature. Process samples promptly. | |
| 2-8°C | Low | Recommended condition for long-term storage.[7][8] | |
| Light | UV or Direct Sunlight | High | Work in a fume hood with the sash down and lights off if possible; use amber glassware.[4] |
| Ambient Lab Light | Moderate | Minimize exposure time. | |
| Dark | Low | Recommended condition for storage and handling. | |
| pH | < 4 (Strongly Acidic) | High | Buffer to a neutral pH unless acidic conditions are required.[1] |
| 6-8 (Neutral) | Low | Ideal pH range for stability. | |
| > 10 (Strongly Basic) | Moderate-High | Avoid strong bases which can act as catalysts. | |
| Contaminants | Radical Initiators | High | Use degassed solvents and an inert atmosphere.[5] |
| Nucleophiles (Amines, etc.) | High | Ensure purity of all reagents and solvents.[2][6] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound
Objective: To determine the stability of a this compound sample under specific stress conditions (e.g., heat, light).
Methodology:
-
Sample Preparation: Prepare four identical solutions of this compound (e.g., 10 mg/mL) in a neutral, aprotic solvent (e.g., acetonitrile).
-
Control: Store one sample at 4°C in the dark. This is the baseline control.
-
Heat Stress: Store the second sample in a heating block at 60°C in the dark for 24 hours.
-
Light Stress: Store the third sample at room temperature exposed to ambient lab light (or a photostability chamber) for 24 hours.
-
Acid Stress: Add a catalytic amount of a strong acid (e.g., 10 µL of 1M HCl) to the fourth sample and store at room temperature in the dark for 24 hours.
-
Analysis: After the incubation period, allow all samples to return to room temperature. Analyze the control and all stressed samples by HPLC to quantify the percentage of this compound remaining and the percentage of monomethyl fumarate formed.
-
Data Comparison: Compare the results from the stressed samples to the control to determine the impact of each condition on isomerization.
Protocol 2: General Handling to Minimize Isomerization
Objective: To provide a standard operating procedure for handling this compound in a reaction to prevent its conversion to the fumarate isomer.
Methodology:
-
Pre-Reaction Setup:
-
Ensure all glassware is clean and dry.
-
If the reaction is sensitive to air, assemble the apparatus to allow for working under an inert atmosphere (e.g., nitrogen or argon).
-
Use solvents that have been purified and, if necessary, degassed to remove oxygen.
-
-
Reagent Handling:
-
Retrieve this compound from refrigerated storage just before use.
-
Weigh or measure the required amount quickly and return the stock bottle to the refrigerator.
-
Dissolve the this compound in the reaction solvent at room temperature or below.
-
-
Reaction Execution:
-
If the reaction requires heating, use the lowest possible temperature and shortest time necessary for the transformation.
-
Maintain a neutral pH throughout the reaction by using non-nucleophilic buffers if appropriate.
-
Monitor the reaction progress using a suitable method (e.g., TLC or LC-MS) to avoid unnecessarily long reaction times.[10]
-
-
Work-up and Purification:
-
Perform extraction and purification steps at room temperature or below whenever possible.
-
If using chromatography, choose a method that minimizes thermal stress, such as flash column chromatography over distillation if the product is heat-sensitive.
-
Logical and Mechanistic Diagrams
Factors Influencing Maleate Isomerization
Caption: Key factors that promote or prevent maleate isomerization.
Simplified Catalytic Isomerization Pathway
Caption: Generalized mechanism for catalyst-induced isomerization.
References
- 1. studylib.net [studylib.net]
- 2. researchgate.net [researchgate.net]
- 3. Maleate isomerase - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Colorimetric and fluorometric discrimination of geometrical isomers (maleic acid vs fumaric acid) with real-time detection of maleic acid in solution and food additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kinetics of Monomethyl Maleate Isomerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the kinetics of monomethyl maleate (B1232345) isomerization to monomethyl fumarate (B1241708).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for catalyzing the isomerization of monomethyl maleate?
A1: The isomerization of this compound to monomethyl fumarate can be catalyzed by several methods, including:
-
Amine Catalysis: Primary and secondary amines are effective catalysts. The reaction is proposed to be first-order in the maleate and second-order in the amine.[1]
-
Acid Catalysis: Strong acids such as hydrochloric acid can catalyze the isomerization.
-
Thiol-Mediated Radical Isomerization: Thiols, like cysteine, can catalyze the isomerization through a radical mechanism, often initiated by a radical initiator.[2]
-
Photochemical Isomerization: In the presence of a photosensitizer and light, isomerization can be induced.
-
Enzymatic Isomerization: Maleate isomerase can catalyze the conversion of maleate to fumarate.
Q2: How can I monitor the progress of the isomerization reaction?
A2: The progress of the isomerization can be monitored using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful technique for real-time monitoring of the reaction. The vinyl protons of this compound and monomethyl fumarate have distinct chemical shifts, allowing for the quantification of each isomer over time.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound and monomethyl fumarate. A reversed-phase C18 column with a suitable mobile phase, such as acetonitrile (B52724) and a phosphate (B84403) buffer, can achieve good separation.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the reaction progress by observing the appearance of the product spot and the disappearance of the reactant spot.
Q3: What are the expected kinetic parameters for this reaction?
A3: The kinetic parameters, such as the rate constant and activation energy, are highly dependent on the catalyst, solvent, and temperature. For cysteine-catalyzed isomerization via a thiyl radical process, the reaction is first-order with respect to the maleate, zero-order with respect to the thiol, and first-order with respect to the radical initiator.[2] The activation energy for this specific process is in the range of 50-70 kJ/mol.[2] For the polyesterification of maleic anhydride (B1165640), the activation energy for the maleate-fumarate isomerization is approximately 20 ± 4 kcal/mole.[3]
Troubleshooting Guides
Issue 1: Low or No Isomerization Yield
| Possible Cause | Suggestion |
| Inactive or Insufficient Catalyst | * Amine/Acid Catalysis: Ensure the catalyst is not degraded and is used in the appropriate concentration. For amine catalysis, secondary amines are often more effective than primary amines. Tertiary amines are generally ineffective.[4] * Radical Isomerization: Check the activity of the radical initiator. Ensure anaerobic conditions if the initiator is sensitive to oxygen. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. While higher temperatures generally increase the reaction rate, they can also lead to side reactions or catalyst degradation. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate and equilibrium. Experiment with different solvents of varying polarity. |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and free from radical scavengers or other inhibitors, especially for radical-catalyzed reactions. |
Issue 2: Slow Reaction Rate
| Possible Cause | Suggestion |
| Low Catalyst Concentration | Increase the catalyst concentration incrementally. Be aware that excessively high concentrations may not proportionally increase the rate and could lead to side reactions. |
| Suboptimal Temperature | Increase the reaction temperature. The rate of isomerization generally increases with temperature.[5] |
| Poor Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the product precipitates out of the solution. |
Issue 3: Inconsistent Kinetic Data
| Possible Cause | Suggestion |
| Inaccurate Temperature Control | Use a thermostatically controlled reaction setup to maintain a constant temperature throughout the experiment. |
| Sampling and Quenching Issues | For ex-situ analysis, ensure that reaction aliquots are effectively quenched immediately upon sampling to prevent further reaction. |
| Analytical Method Variability | Validate your analytical method (NMR, HPLC) for linearity, accuracy, and precision to ensure reliable quantification. |
| Side Reactions | Be aware of potential side reactions, such as Michael addition of amine catalysts to the double bond, which can consume the reactant and affect the kinetics of isomerization.[4] |
Quantitative Data
| Catalyst System | Reaction Order (this compound) | Activation Energy (Ea) | Rate Constant (k) | Notes |
| Cysteine/Radical Initiator | 1 | 50 - 70 kJ/mol | Varies with initiator concentration | Reaction is zero-order in cysteine and first-order in the radical initiator.[2] |
| Amine Catalysis (Diethylamine) | 1 | ~41.6 kJ/mol (9940 cal/mol) | Varies with amine concentration and temperature | For the isomerization of diethyl maleate, which is analogous.[4] |
| Acid Catalysis | Typically 1.5 to 2 | ~84 kJ/mol (20 ± 4 kcal/mole) | Dependent on acid concentration and temperature | Data for maleic acid isomerization, which is expected to be similar.[3][6] |
| Non-Catalytic (Hydrothermal) | 1 | - | Varies significantly with temperature | For maleic acid isomerization.[7][8] |
Experimental Protocols
Protocol 1: Monitoring Isomerization Kinetics by 1H NMR Spectroscopy
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Add an internal standard (e.g., mesitylene (B46885) or 1,4-dioxane) at a known concentration. The internal standard should have a signal that does not overlap with the reactant or product signals.
-
-
Initiation of Reaction:
-
Acquire an initial 1H NMR spectrum (t=0) to determine the initial concentrations.
-
Add the catalyst (e.g., a specific concentration of an amine catalyst) to the NMR tube, mix thoroughly, and immediately place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire 1H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
Integrate the signals corresponding to the vinyl protons of this compound and monomethyl fumarate, as well as the signal of the internal standard.
-
Calculate the concentration of each isomer at each time point relative to the internal standard.
-
Plot the concentration of this compound versus time and use this data to determine the reaction order and rate constant.
-
Protocol 2: Amine-Catalyzed Isomerization
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound in a suitable solvent (e.g., diethyl ether).
-
Place the flask in a temperature-controlled bath.
-
-
Reaction Execution:
-
Add the amine catalyst (e.g., diethylamine) to the reaction mixture.
-
Start the stirrer and begin monitoring the reaction.
-
-
Monitoring and Work-up:
-
At specified time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analyze the quenched aliquots by HPLC or NMR to determine the ratio of this compound to monomethyl fumarate.
-
Upon completion, the product can be isolated by removing the solvent and recrystallizing the solid monomethyl fumarate.
-
Visualizations
Caption: Amine-Catalyzed Isomerization Pathway.
Caption: Thiyl Radical-Catalyzed Isomerization Workflow.
Caption: NMR-Based Kinetic Study Workflow.
References
- 1. iris.unibas.it [iris.unibas.it]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Investigations of the kinetics of maleate–fumarate isomerization during the polyesterification of maleic anhydride with different glycols | Zendy [zendy.io]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Monomethyl Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of monomethyl maleate (B1232345) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude monomethyl maleate reaction mixture?
When synthesizing this compound from maleic anhydride (B1165640) and methanol (B129727), several impurities can be present in the final reaction mixture.[1][2] The most common impurities include:
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Unreacted Starting Materials: Maleic anhydride and methanol.
-
Diester Byproduct: Dimethyl maleate, formed by the further esterification of this compound.[2]
-
Hydrolysis Product: Maleic acid, which can form if water is present in the reaction.
-
Isomerization Product: Monomethyl fumarate (B1241708), the trans-isomer of this compound.
Q2: What is the typical reaction to synthesize this compound?
This compound is typically synthesized through the esterification of maleic anhydride with methanol.[1][3][4] This reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons of the maleic anhydride ring, leading to the opening of the anhydride ring and the formation of a monoester.[1] The reaction can often be carried out at room temperature or with gentle heating.[3][5]
Q3: How does the molar ratio of reactants affect the product distribution?
The molar ratio of maleic anhydride to methanol is a critical factor in determining the product distribution.
-
A 1:1 molar ratio of maleic anhydride to methanol favors the formation of the desired this compound.[1]
-
Using a large excess of methanol will promote the formation of the diester, dimethyl maleate.[1]
Q4: Can this compound be purified by distillation?
Yes, this compound is a distillable liquid.[6] However, careful control of pressure and temperature is required to prevent decomposition or isomerization. Vacuum distillation is the preferred method to lower the required temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Molar ratio of reactants not optimized. - Reaction temperature too low or too high. - Formation of dimethyl maleate due to excess methanol.[1] | - Monitor the reaction progress using techniques like TLC or NMR. - Use a 1:1 molar ratio of maleic anhydride to methanol.[1] - Optimize the reaction temperature; the reaction is often exothermic and may proceed at room temperature.[7] - Control the addition of methanol to avoid local excess. |
| Presence of significant amounts of dimethyl maleate | - Molar ratio of methanol to maleic anhydride is greater than 1:1.[1] - Prolonged reaction time or excessive heating. | - Use a stoichiometric amount of methanol or a slight excess of maleic anhydride. - Reduce the reaction time and temperature. - Purify the crude product using fractional vacuum distillation to separate this compound from the higher-boiling dimethyl maleate. |
| Presence of maleic acid in the product | - Presence of water in the reactants or solvent. - Hydrolysis of maleic anhydride. | - Use anhydrous methanol and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities. |
| Product isomerizes to monomethyl fumarate | - Exposure to high temperatures during reaction or purification. - Presence of acidic or basic catalysts. | - Maintain a moderate temperature during the reaction and purification. - Use vacuum distillation for purification to keep the temperature low. - Neutralize the reaction mixture before purification if any acidic or basic catalysts were used. |
| Difficulty in separating this compound from unreacted maleic anhydride | - Similar volatilities under certain conditions. | - After the reaction, unreacted methanol can be removed under reduced pressure. The remaining mixture can be treated with a non-polar solvent in which this compound is soluble, but maleic anhydride has limited solubility, followed by filtration. - Alternatively, selective extraction can be employed. |
Quantitative Data Summary
The following table summarizes key physical properties of the compounds typically found in the reaction mixture, which are crucial for planning purification strategies.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 130.10[8] | 160[5] | -37[5] | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[9] |
| Maleic Anhydride | 98.06 | 202 | 52.8 | Soluble in methanol, undergoes reaction. Soluble in acetone, ethyl acetate. |
| Methanol | 32.04 | 64.7 | -97.6 | Miscible with water and many organic solvents. |
| Dimethyl maleate | 144.12 | 205 | -19 | Soluble in organic solvents. |
| Maleic Acid | 116.07 | Decomposes at 135 | 131-139 | Soluble in water and ethanol. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating this compound from less volatile impurities like dimethyl maleate and maleic acid, and more volatile components like methanol.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Removal of Volatiles: If excess methanol is present, it can be removed first at a lower temperature and moderate vacuum.
-
Distillation of this compound: Gradually increase the temperature and/or decrease the pressure. Collect the fraction corresponding to the boiling point of this compound at the applied pressure.
-
Fraction Collection: Collect the purified this compound in a pre-weighed receiving flask. It is advisable to collect fractions and analyze their purity by GC or NMR.
Protocol 2: Purification by Extraction
This protocol is effective for removing acidic impurities like maleic acid and unreacted maleic anhydride.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will convert maleic acid and unreacted maleic anhydride into their corresponding sodium salts, which are soluble in the aqueous phase.
-
Phase Separation: Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visual Workflow for Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
References
- 1. koyonchem.com [koyonchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistai.org [chemistai.org]
- 4. Reaction Kinetics of Methanol and Maleic Anhydride | Scientific.Net [scientific.net]
- 5. This compound | 3052-50-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. CAS 3052-50-4: this compound | CymitQuimica [cymitquimica.com]
Identifying and removing byproducts in Monomethyl maleate synthesis
Technical Support Center: Monomethyl Maleate (B1232345) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of monomethyl maleate.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound from maleic anhydride (B1165640) and methanol (B129727)?
A1: The most common byproduct is dimethyl maleate, which forms when an excess of methanol is used or under more vigorous reaction conditions.[1][2] Another potential impurity is the geometric isomer, monomethyl fumarate (B1241708).[3] Unreacted starting materials, such as maleic anhydride and methanol, may also be present in the crude product.
Q2: How can the formation of dimethyl maleate be minimized?
A2: To minimize the formation of dimethyl maleate, it is crucial to control the reaction conditions. Using a molar ratio of maleic anhydride to methanol of 1:1 is recommended to favor the formation of the mono-ester.[1] Additionally, carrying out the reaction under mild temperature conditions can help prevent the further esterification to the di-ester.[1]
Q3: What is the role of a catalyst in this reaction?
A3: A catalyst, such as sulfuric acid or p-toluenesulfonic acid, can be used to increase the rate of the esterification reaction.[1] The catalyst works by protonating the carbonyl oxygen of the maleic anhydride, which makes it more susceptible to nucleophilic attack by methanol.[1] However, the presence of a strong acid catalyst can also promote the formation of byproducts, including the isomerization of this compound to monomethyl fumarate.[3]
Q4: Is it possible to use the crude this compound for subsequent reactions without purification?
A4: In some instances, the crude product from the reaction of maleic anhydride with methanol can be carried forward to the next step without further purification.[4] However, for applications requiring high purity, such as in pharmaceutical synthesis, purification is highly recommended to remove byproducts and unreacted starting materials that could interfere with subsequent reactions or compromise the quality of the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction due to insufficient reaction time or temperature.- Competing side reactions forming byproducts. | - Optimize reaction time and temperature by monitoring the reaction progress using techniques like TLC or HPLC.- Ensure precise control over the stoichiometry of reactants.[1] |
| Significant Presence of Dimethyl Maleate | - Use of excess methanol.[1]- High reaction temperatures or prolonged reaction times.[1] | - Use a 1:1 molar ratio of maleic anhydride to methanol.[1]- Maintain a controlled, moderate reaction temperature.- Monitor the reaction to stop it once the formation of this compound is maximized. |
| Isomerization to Monomethyl Fumarate | - Presence of certain catalysts (e.g., strong acids) or impurities that promote isomerization.[3]- Elevated reaction or purification temperatures. | - Utilize milder reaction conditions and consider catalyst-free synthesis where applicable.[5]- If isomerization is unavoidable, it can be separated from this compound by techniques such as fractional distillation or chromatography. |
| Presence of Unreacted Maleic Anhydride | - Incomplete reaction.- Insufficient mixing. | - Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.- Employ efficient stirring throughout the reaction. |
| Difficulty in Product Purification | - Similar boiling points of the product and byproducts.- Thermal degradation of the product during distillation. | - For thermally sensitive compounds, vacuum distillation is recommended to lower the boiling point.[6]- Column chromatography can be an effective method for separating compounds with close boiling points. |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
This protocol provides a general method for monitoring the progress of the this compound synthesis and quantifying the product and major byproducts.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a final concentration appropriate for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and then a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to maleic anhydride, methanol, this compound, and dimethyl maleate by comparing their retention times with those of authentic standards.
-
Quantify the concentration of each component by integrating the peak areas and using a calibration curve generated from standards of known concentrations.
-
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for byproduct identification and removal.
References
- 1. koyonchem.com [koyonchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]
- 4. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. hovione.com [hovione.com]
Technical Support Center: Optimizing Monomethyl Maleate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of monomethyl maleate (B1232345). The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My monomethyl maleate polymerization is proceeding too quickly and becoming uncontrollable, in some cases with almost explosive violence. How can I moderate the reaction rate?
A1: The rapid polymerization of this compound is a known issue. Several factors can be adjusted to control the reaction rate:
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Initiator Concentration: Reduce the concentration of the free-radical initiator. A lower initiator concentration will generate fewer radical species, slowing down the overall polymerization rate.
-
Temperature: Lower the reaction temperature. Polymerization rates are highly dependent on temperature; a decrease of 10°C can significantly reduce the rate.
-
Solvent: Perform the polymerization in a suitable solvent (solution polymerization) rather than in bulk. The solvent will help to dissipate the heat generated during the exothermic polymerization process, providing better temperature control. Toluene (B28343) is a commonly used solvent for such reactions.
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Monomer Concentration: Lowering the monomer concentration in a solution polymerization setup can also help to reduce the reaction rate.
Q2: I am observing low polymer yield. What are the potential causes and solutions?
A2: Low polymer yield can stem from several factors:
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Inhibitor Presence: Monomers are often shipped with inhibitors to prevent premature polymerization. Ensure that the inhibitor has been effectively removed before starting the reaction. This can typically be achieved by washing the monomer with a dilute aqueous base solution, followed by drying.
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Insufficient Initiator or Temperature: The initiator concentration may be too low, or the temperature may not be adequate for the initiator to decompose and generate radicals efficiently. Consult the initiator's datasheet for its half-life at various temperatures to ensure appropriate reaction conditions.
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Oxygen Inhibition: Oxygen can act as a radical scavenger, inhibiting the polymerization. It is crucial to deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization.
-
Impurities: Impurities in the monomer or solvent can interfere with the polymerization process. Ensure high-purity reagents are used.
Q3: The molecular weight of my poly(this compound) is too low and the polydispersity index (PDI) is high. How can I achieve higher molecular weight and better control over the molecular weight distribution?
A3: Achieving high molecular weight and a narrow PDI requires careful control over the reaction conditions:
-
Initiator Concentration: A higher initiator concentration generally leads to lower molecular weight polymers because more polymer chains are initiated simultaneously. To increase the molecular weight, decrease the initiator concentration.[1]
-
Chain Transfer Agents: The presence of chain transfer agents (impurities or intentionally added) will lower the molecular weight. Ensure all reagents and solvents are pure and free of substances that can act as chain transfer agents.
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Temperature: Higher reaction temperatures can increase the rate of chain transfer and termination reactions relative to propagation, leading to lower molecular weights. Running the polymerization at a lower, controlled temperature can help increase the molecular weight.
-
Monomer Concentration: A higher monomer concentration generally leads to a higher molecular weight.
Q4: My polymer is insoluble and appears to be cross-linked. What could be the cause?
A4: The formation of insoluble, cross-linked polymer from this compound can occur, particularly under uncontrolled, rapid polymerization conditions. This is a known characteristic of maleic acid monoesters which can yield infusible and insoluble polymers. To avoid this:
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Control the Reaction Rate: Employ the strategies mentioned in Q1 to slow down the polymerization. A more controlled reaction is less likely to lead to side reactions that can cause cross-linking.
-
Avoid High Temperatures: Elevated temperatures can promote side reactions. Maintain a consistent and moderate reaction temperature.
-
Consider Copolymerization: If homopolymerization consistently leads to insoluble products, consider copolymerizing this compound with another monomer to modify the polymer properties.
Frequently Asked Questions (FAQs)
Q1: What is a typical initiator and concentration to use for the free-radical polymerization of this compound?
A1: A common free-radical initiator for vinyl monomers is 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The concentration of the initiator will influence the molecular weight of the resulting polymer. A general starting point is in the range of 0.1 to 1.0 mol% relative to the monomer. A lower initiator concentration will generally result in a higher molecular weight polymer.[1]
Q2: What is a suitable temperature range for the polymerization of this compound?
A2: The optimal temperature depends on the chosen initiator. For AIBN, a common temperature range is 60-80°C. For BPO, a similar range is often used. It is important to consult the initiator's documentation for its decomposition kinetics to select an appropriate temperature that provides a suitable rate of radical generation.
Q3: What solvents are recommended for the solution polymerization of this compound?
A3: this compound is soluble in organic solvents like ethanol (B145695) and ether.[2] For polymerization, non-reactive solvents with good heat transfer properties are preferred. Toluene is a common choice for the polymerization of similar monomers. Ensure the chosen solvent is dry and free of impurities.
Q4: How can I monitor the progress of the polymerization reaction?
A4: The progress of the polymerization can be monitored by several methods:
-
Gravimetry: Periodically take a small aliquot of the reaction mixture, precipitate the polymer in a non-solvent (e.g., methanol), dry the polymer, and weigh it to determine the conversion.
-
Spectroscopy (NMR): The disappearance of the vinyl proton signals of the monomer in ¹H NMR spectroscopy can be used to quantify the monomer conversion over time.
-
Gel Permeation Chromatography (GPC): GPC analysis of aliquots taken at different time points can provide information on the evolution of the molecular weight and PDI of the polymer.
Q5: How should I purify the resulting poly(this compound)?
A5: The polymer can be purified by precipitation. The reaction mixture is typically poured into a large excess of a non-solvent for the polymer, such as methanol (B129727) or hexane, while stirring. The precipitated polymer can then be collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.
Data Presentation
| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight | General Recommendation |
| Initiator Concentration | Increases with higher concentration | Decreases with higher concentration | Start with 0.1-1.0 mol% relative to monomer and adjust as needed.[1] |
| Temperature | Increases with higher temperature | Generally decreases with higher temperature | Choose a temperature based on the initiator's half-life (e.g., 60-80°C for AIBN). |
| Monomer Concentration | Increases with higher concentration | Increases with higher concentration | Adjust based on desired reaction rate and molecular weight. |
| Solvent | Can decrease rate compared to bulk | Can be influenced by chain transfer to solvent | Use a dry, inert solvent like toluene for better heat control. |
Experimental Protocols
Detailed Methodology for Solution Polymerization of this compound
This protocol provides a general procedure for the free-radical solution polymerization of this compound.
Materials:
-
This compound
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert gas inlet (Nitrogen or Argon)
-
Heating mantle with a temperature controller
-
Ice bath
Procedure:
-
Monomer Purification: If the this compound contains an inhibitor, it should be removed prior to polymerization. This can be done by washing with a 5% aqueous sodium hydroxide (B78521) solution in a separatory funnel, followed by washing with deionized water until the aqueous layer is neutral. The monomer is then dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filtered, and stored under an inert atmosphere.
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser. The setup should have an inlet for an inert gas.
-
Reagent Addition:
-
To the flask, add the desired amount of purified this compound.
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., a 2 M solution).
-
Add the calculated amount of initiator (e.g., 0.5 mol% relative to the monomer).
-
-
Deoxygenation: Purge the reaction mixture with an inert gas (nitrogen or argon) for 20-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Polymerization:
-
Immerse the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 70°C for AIBN).
-
Stir the reaction mixture at a constant rate.
-
Allow the polymerization to proceed for the desired amount of time (e.g., 4-24 hours). The reaction time will influence the monomer conversion and molecular weight.
-
-
Quenching the Reaction: After the desired time, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Polymer Isolation and Purification:
-
Slowly pour the viscous reaction mixture into a beaker containing a large excess of a non-solvent (e.g., methanol, typically 10 times the volume of the reaction mixture) while stirring vigorously.
-
The polymer will precipitate as a solid.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Mandatory Visualization
References
Stability of Monomethyl maleate under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of monomethyl maleate (B1232345) under various storage and experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for monomethyl maleate?
For long-term storage, this compound should be stored in a refrigerator at 2°C - 8°C.[1][2] It is also recommended to store it under an inert gas, such as nitrogen, and to protect it from light.[3] The container should be kept tightly closed to prevent exposure to air and moisture.[3][4]
Q2: What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound are:
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which breaks the ester bond to form maleic acid and methanol. This can be catalyzed by acidic or basic conditions.
-
Isomerization: Under certain conditions, such as heat or catalysis, the cis isomer (maleate) can convert to the more stable trans isomer, monomethyl fumarate (B1241708).[5][6]
Q3: How does pH affect the stability of this compound in aqueous solutions?
This compound is expected to be most stable in neutral to slightly acidic aqueous solutions. Both strongly acidic and alkaline conditions can catalyze its hydrolysis to maleic acid and methanol. The rate of hydrolysis is generally faster under basic conditions compared to acidic conditions for esters.
Q4: Is this compound sensitive to light?
Yes, it is recommended to protect this compound from light.[3] Photodegradation can potentially lead to isomerization to monomethyl fumarate or other decomposition products.
Q5: What is the thermal stability of this compound?
This compound is heat-sensitive.[4] Elevated temperatures can accelerate both hydrolysis and isomerization to monomethyl fumarate. One source indicates a decomposition temperature of 93°C.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a stored sample. | Degradation of this compound. | - Confirm the identity of the degradation products. Expected degradants are maleic acid, methanol, and monomethyl fumarate.- Review storage conditions. Ensure the sample was stored at 2-8°C, protected from light, and under an inert atmosphere.- Perform a forced degradation study to confirm the identity of the degradants. |
| Loss of assay purity over time. | Instability under the current storage conditions. | - Re-evaluate your storage protocol against the recommended conditions (refrigeration, inert gas, light protection).- For solutions, consider the pH and buffer components, as they can influence stability. |
| Inconsistent experimental results. | Sample degradation during the experiment. | - Minimize the time the sample is exposed to ambient temperature, light, and air.- If the experiment involves aqueous solutions, ensure the pH is controlled and within a stable range for this compound.- Prepare solutions fresh before use whenever possible. |
| Formation of a precipitate in an aqueous solution. | Isomerization to the less soluble monomethyl fumarate. | - Analyze the precipitate to confirm its identity.- Consider if the experimental conditions (e.g., heat, catalysts) could be promoting isomerization. |
Data on Stability of this compound
Specific quantitative stability data for this compound is limited in publicly available literature. The following tables provide a summary of recommended storage conditions and representative data from forced degradation studies on similar compounds to illustrate expected stability trends. Researchers should perform their own stability studies to determine the stability of this compound under their specific experimental and storage conditions.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2°C - 8°C | To minimize thermal degradation and isomerization.[1][2] |
| Atmosphere | Inert Gas (e.g., Nitrogen) | To prevent oxidation and air-catalyzed degradation.[3][4] |
| Light Exposure | Protect from Light | To prevent photodegradation and photo-isomerization.[3] |
| Container | Tightly Closed | To prevent exposure to moisture and air.[3][4] |
Table 2: Illustrative Forced Degradation Data for a Maleate Ester
| Stress Condition | Parameters | % Degradation (Illustrative) | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | 15% | Maleic Acid, Methanol |
| Basic Hydrolysis | 0.1 M NaOH at 25°C for 4h | 40% | Maleic Acid, Methanol |
| Oxidative | 3% H₂O₂ at 25°C for 24h | 5% | Oxidized Products |
| Thermal | 80°C for 48h | 25% | Monomethyl Fumarate, Maleic Acid, Methanol |
| Photolytic | UV light (254 nm) for 24h | 10% | Monomethyl Fumarate, Other Photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature (25°C) for 4 hours.
-
Withdraw samples at appropriate time intervals, neutralize with 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Also, heat a solution of this compound at 80°C for 48 hours.
-
Dissolve and/or dilute the samples in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Keep a control sample in the dark under the same conditions.
-
Dilute the samples with the mobile phase for analysis.
-
-
Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yield in Monomethyl maleate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of monomethyl maleate (B1232345).
Troubleshooting Guide
Low yield in monomethyl maleate synthesis can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a structured approach to identifying and resolving common issues.
Q1: What are the most common causes of low yield in this compound synthesis?
Low yields are typically due to one or more of the following:
-
Suboptimal Reaction Temperature: The reaction is exothermic, and improper temperature control can lead to side reactions.
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Incorrect Molar Ratio of Reactants: An inappropriate ratio of maleic anhydride (B1165640) to methanol (B129727) can result in incomplete conversion or the formation of byproducts.
-
Presence of Water: Moisture can lead to the hydrolysis of maleic anhydride, forming maleic acid, which is less reactive.
-
Formation of Byproducts: The primary byproduct is dimethyl maleate, formed by the further esterification of this compound. Isomerization to monomethyl fumarate (B1241708) can also occur under certain conditions.
-
Impure Reagents: The purity of maleic anhydride and methanol is crucial for a successful reaction.
Q2: My yield is consistently low. How can I systematically troubleshoot the issue?
Follow this workflow to diagnose the problem:
Frequently Asked Questions (FAQs)
Reaction Chemistry
Q3: What is the chemical reaction for the synthesis of this compound?
This compound is synthesized through the alcoholysis of maleic anhydride with methanol. This reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons of the maleic anhydride ring, leading to the opening of the ring and the formation of the monoester.
Optimizing Reaction Conditions
Q4: What is the optimal temperature for the synthesis?
The reaction can be carried out at room temperature or at a slightly elevated temperature, typically in the range of 30 to 55 °C. Higher
Technical Support Center: Synthesis of Monomethyl Maleate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of monomethyl maleate (B1232345).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of monomethyl maleate from maleic anhydride (B1165640) and methanol (B129727).
Question: Why is my yield of this compound lower than expected?
Answer: Low yields can be attributed to several factors, primarily the formation of side products or incomplete reactions. The most common side reactions are the formation of dimethyl maleate and the isomerization of this compound to monomethyl fumarate (B1241708). To troubleshoot, consider the following:
-
Reaction Temperature: The initial reaction between maleic anhydride and methanol is exothermic.[1][2] Controlling the temperature is crucial. Temperatures that are too high can favor the formation of the diester, dimethyl maleate. The synthesis is often initiated by heating to start the reaction, which then proceeds exothermically.[1][2][3]
-
Molar Ratio: The stoichiometry of the reactants is a critical factor.[4] Using a significant excess of methanol will drive the reaction towards the formation of dimethyl maleate.[4] A molar ratio of approximately 1:1 to 1:1.5 of maleic anhydride to methanol is often used to favor mono-esterification.[3]
-
Reaction Time: While the initial ring-opening to form this compound is relatively fast, extended reaction times, especially at elevated temperatures, can promote the formation of dimethyl maleate.[1][5]
-
Presence of Water: Water in the reaction mixture can hydrolyze maleic anhydride to maleic acid, which can complicate purification and reduce the yield of the desired product.[6][7][8] Ensure that all reactants and glassware are dry.
Question: How can I minimize the formation of dimethyl maleate?
Answer: The formation of dimethyl maleate occurs when this compound reacts with a second molecule of methanol.[4] To minimize this side reaction:
-
Control the Molar Ratio: Avoid using a large excess of methanol. A molar ratio of maleic anhydride to methanol of 1:1 to 1.5:1 is recommended for mono-esterification.[3][4]
-
Manage Reaction Temperature: The reaction to form the monoester is typically performed at temperatures between 70-100°C.[3] Higher temperatures can increase the rate of the second esterification step.
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Limit Reaction Time: Monitor the reaction progress and stop it once the formation of this compound is complete to prevent further reaction to the diester. Residence times of 10-30 minutes are reported in some industrial processes for the initial mono-esterification.[5]
Question: My product contains monomethyl fumarate. How did this happen and how can I prevent it?
Answer: this compound (the Z-isomer) can isomerize to the more stable monomethyl fumarate (the E-isomer).[9] This isomerization is often catalyzed by acids and high temperatures.[1][10]
-
Catalysts: The presence of acidic catalysts, sometimes used to promote esterification, can also catalyze the isomerization to the fumarate form.[1][10][11] For example, Lewis acids (like AlCl₃, ZnCl₂) or protic acids (like HCl) are known to facilitate this conversion.[10][11]
-
Temperature Control: High reaction or distillation temperatures can provide the energy needed for isomerization. The ideal temperature for isomerization is often cited as 80-100°C.[1]
-
Prevention: To avoid isomerization, conduct the synthesis at the lowest effective temperature and in the absence of strong acid catalysts if the maleate form is the desired product. If monomethyl fumarate is the intended product, these conditions would be intentionally employed.[1][10]
Question: I have detected maleic acid in my product mixture. What is the cause?
Answer: The presence of maleic acid is almost always due to the hydrolysis of the starting material, maleic anhydride.[6][7]
-
Source of Water: This can happen if the methanol is not anhydrous or if atmospheric moisture is introduced into the reaction vessel.
-
Prevention: Use anhydrous methanol and ensure all equipment is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
Quantitative Data Summary
The tables below summarize key quantitative parameters for the synthesis and common side reactions.
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Recommended Range | Rationale & Notes | Source(s) |
| Molar Ratio (Maleic Anhydride:Methanol) | 1:1 to 1:1.5 | Minimizes the formation of dimethyl maleate. | [3] |
| Temperature | 70 - 100°C | Balances reaction rate while limiting side reactions. The reaction is exothermic. | [3] |
| Reaction Time | 30 - 60 minutes | Sufficient for the completion of the mono-esterification. | [2] |
| Catalyst | Typically none required for mono-esterification | The reaction proceeds readily without a catalyst. Acid catalysts can promote diester formation and isomerization. | [12] |
Table 2: Conditions Favoring Major Side Reactions
| Side Reaction | Side Product | Favorable Conditions | Source(s) |
| Diesterification | Dimethyl Maleate | Excess methanol; prolonged reaction times; high temperatures. | [4][13] |
| Isomerization | Monomethyl Fumarate | Presence of acid catalysts (e.g., HCl, AlCl₃, fumaryl (B14642384) chloride); high temperatures (80-100°C). | [1][10] |
| Hydrolysis | Maleic Acid | Presence of water in reactants or from atmospheric moisture. | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general laboratory procedure for the synthesis of this compound.
Materials:
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Maleic Anhydride (1.0 mol, 98.06 g)
-
Anhydrous Methanol (1.1 mol, 35.24 g, ~44.5 mL)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Ensure all glassware is clean and thoroughly dried.
-
To the round-bottom flask, add the maleic anhydride and methanol.[2]
-
Begin stirring the mixture.
-
Gently heat the mixture to approximately 50-60°C to initiate the reaction.[2] The reaction is exothermic, and the temperature may rise. Maintain the reaction temperature between 70-90°C.[2][3]
-
Continue the reaction under stirring for 30-60 minutes.[2] The reaction is typically complete when all the maleic anhydride has dissolved, forming a clear solution.
-
Cool the reaction mixture to room temperature.
-
The resulting product is crude this compound and can be used for subsequent steps or purified as required.
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Side Product Formation
Caption: Troubleshooting guide for common side reactions.
References
- 1. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]
- 2. CN100537513C - Preparation technology of monomethyl fumarate - Google Patents [patents.google.com]
- 3. CN106631784A - Synthesis process of dimethyl maleate - Google Patents [patents.google.com]
- 4. koyonchem.com [koyonchem.com]
- 5. CN101314564A - Preparation of maleic acid di-methyl ester - Google Patents [patents.google.com]
- 6. Review of hydrolysis of maleic anhydride - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 7. Maleic anhydride hydrolysis is an important reaction that has several industrial applications - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 8. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]
- 11. WO2015140811A2 - An improved process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]
- 12. DE69722262T2 - METHOD FOR PRODUCING DIMETHYL ESTERS FROM UNSATURATED ANHYDRIDS - Google Patents [patents.google.com]
- 13. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]
Technical Support Center: Monomethyl Maleate Polymerization
Welcome to the technical support center for the polymerization of monomethyl maleate (B1232345). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the homopolymerization of monomethyl maleate challenging?
A1: this compound, like other 1,2-disubstituted ethylenic monomers, exhibits low reactivity in conventional radical homopolymerization. This is due to steric hindrance around the double bond, which impedes the approach of the growing polymer chain.
Q2: What are the primary strategies for polymerizing this compound?
A2: The two main approaches for polymerizing this compound are:
-
Radical Polymerization with Isomerization: This method involves the in-situ isomerization of this compound to its more reactive trans-isomer, monomethyl fumarate (B1241708), which then undergoes radical polymerization.
-
Anionic Polymerization: This technique utilizes anionic initiators to polymerize the monomer. Anionic polymerization can be effective for monomers with electron-withdrawing groups, like the ester groups in this compound.
Q3: Can this compound be copolymerized?
A3: Yes, this compound can be copolymerized with other vinyl monomers, such as methyl methacrylate (B99206) (MMA) or styrene. In such cases, the reactivity ratios of the comonomers are crucial in determining the final copolymer composition.
Troubleshooting Guides
Issue 1: No or Low Polymer Yield in Radical Polymerization
Possible Causes:
-
Lack of Isomerization: The radical polymerization of maleates often requires prior isomerization to the more reactive fumarate form. Without an isomerization catalyst, the polymerization will be very slow or may not occur at all.
-
Inappropriate Initiator: The chosen radical initiator may not be effective at the reaction temperature.
-
Presence of Inhibitors: The monomer or solvent may contain inhibitors that quench the radical species.
Solutions:
-
Introduce an Isomerization Catalyst: The use of a suitable isomerization catalyst, such as morpholine (B109124), can facilitate the conversion of maleate to fumarate, which is more susceptible to radical polymerization.
-
Optimize Initiator and Temperature: Ensure the reaction temperature is appropriate for the chosen radical initiator's half-life. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).
-
Purify Monomer and Solvent: Remove any inhibitors from the monomer and solvent by passing them through a column of basic alumina (B75360) or by distillation.
Issue 2: Poor Control Over Molecular Weight in Anionic Polymerization
Possible Causes:
-
Impurities in the Reaction Mixture: Water, oxygen, and other protic impurities can terminate the growing polymer chains, leading to a broad molecular weight distribution.
-
Incorrect Initiator Concentration: The ratio of initiator to monomer determines the theoretical molecular weight. An incorrect concentration will lead to deviations from the target molecular weight.
-
Chain Transfer Reactions: Unwanted side reactions can terminate growing chains and initiate new ones, broadening the molecular weight distribution.
Solutions:
-
Rigorous Purification: Ensure all glassware is dried and the monomer and solvent are thoroughly purified and degassed to remove any terminating agents.
-
Precise Stoichiometry: Carefully control the molar ratio of the initiator to the monomer to achieve the desired molecular weight.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes suppress chain transfer and termination reactions, leading to better control over the polymerization.
Experimental Protocols
Radical Polymerization of this compound with Isomerization Catalyst
This protocol is based on the principles of monomer-isomerization radical polymerization.
Materials:
-
This compound
-
Morpholine (isomerization catalyst)
-
Azobisisobutyronitrile (AIBN, radical initiator)
-
Toluene (B28343) (solvent)
-
Methanol (precipitating agent)
Procedure:
-
Purify the this compound and toluene to remove inhibitors and impurities.
-
In a reaction flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired amount of this compound in toluene.
-
Add morpholine to the reaction mixture. The concentration will need to be optimized, but a starting point could be a molar ratio of 1:100 (morpholine to monomer).
-
Add AIBN as the radical initiator. A typical concentration is 1 mol% relative to the monomer.
-
Heat the reaction mixture to 60-80°C under an inert atmosphere (e.g., nitrogen or argon) and stir for the desired reaction time (e.g., 24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.
-
Filter and dry the resulting polymer under vacuum.
Anionic Polymerization of this compound
This protocol is a general guideline for anionic polymerization, inspired by the polymerization of similar monomers.
Materials:
-
This compound
-
Anionic initiator (e.g., n-butyllithium or a carboxylate-based initiator)
-
Tetrahydrofuran (THF, solvent)
-
Methanol (terminating agent)
Procedure:
-
Rigorously dry all glassware and purify the THF and this compound to remove any protic impurities.
-
In a reaction flask under an inert atmosphere, dissolve the this compound in dry THF.
-
Cool the reaction mixture to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Slowly add the anionic initiator dropwise to the stirred solution. The amount of initiator will determine the molecular weight of the resulting polymer.
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer in a non-solvent like cold hexane (B92381) or methanol.
-
Isolate the polymer by filtration and dry it under vacuum.
Data Summary
Table 1: Catalyst Systems for Maleate Copolymerization
| Comonomer | Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Methyl Methacrylate | TiO₂ | 20 | 80 | 4 | 64.2 | |
| Methyl Methacrylate | V₂O₅ | 10 | 80 | 4 | 63.8 |
Visualizations
Validation & Comparative
Analytical methods to differentiate Monomethyl maleate and fumarate
A Comprehensive Guide to Differentiating Monomethyl Maleate (B1232345) and Monomethyl Fumarate (B1241708) using Analytical Methods
For researchers, scientists, and drug development professionals, the accurate differentiation of geometric isomers is critical for ensuring product purity, efficacy, and safety. Monomethyl maleate and monomethyl fumarate, the cis and trans isomers of the monomethyl ester of butenedioic acid, respectively, present a common analytical challenge. This guide provides a detailed comparison of analytical methods for distinguishing between these two isomers, supported by experimental data and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous identification of this compound and monomethyl fumarate by exploiting the differences in the chemical environment of their protons and carbons.
¹H NMR Spectroscopy
The key differentiating feature in ¹H NMR is the coupling constant (J) between the two vinyl protons. The trans relationship of the vinyl protons in monomethyl fumarate results in a larger coupling constant compared to the cis relationship in this compound. Additionally, the chemical shifts of the vinyl protons and the methyl protons can differ.
Table 1: ¹H NMR Chemical Shift and Coupling Constant Data
| Compound | Vinyl Protons (δ, ppm) | Coupling Constant (³JH-H, Hz) | Methyl Protons (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |
| Monomethyl Fumarate | 7.40-7.46 (d) | ~15.4[1] | 3.68 (s)[2] | 12.86 (s)[2] |
| This compound | ~6.2-6.4 (d) | ~12 | ~3.7 (s) | Variable |
Note: Chemical shifts can vary depending on the solvent used.
¹³C NMR Spectroscopy
The chemical shifts of the carbons in the double bond and the carbonyl carbons can also be used for differentiation.
Table 2: ¹³C NMR Chemical Shift Data
| Compound | C=C (ppm) | C=O (ester, ppm) | C=O (acid, ppm) | O-CH₃ (ppm) |
| Monomethyl Fumarate | ~134 | ~165 | ~169 | ~52 |
| This compound | ~130 | ~166 | ~167 | ~52 |
Note: These are approximate values and can vary based on experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
-
Data Processing: Process the spectra using appropriate software. Determine the chemical shifts relative to a reference standard (e.g., TMS) and measure the coupling constants.
Chromatographic Methods
Chromatographic techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. The different spatial arrangements of this compound and fumarate lead to differences in their polarity and, consequently, their retention behavior.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation of these isomers. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is typically employed. Monomethyl fumarate, being generally less polar than this compound, will have a different retention time.
Table 3: HPLC Separation Parameters
| Parameter | Method Details |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase is a 70:30 (v/v) mixture of acetonitrile and 0.1% formic acid.[4] Another example is water adjusted to pH 2.10-2.15 with perchloric acid.[5] |
| Flow Rate | 0.5 - 1.0 mL/min.[4] |
| Detection | UV at 210 nm.[5][6] |
| Expected Elution | This compound is expected to elute before monomethyl fumarate in reversed-phase HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the separation and identification of these isomers, often after derivatization to increase volatility. The mass spectra of the two isomers will be very similar due to identical mass-to-charge ratios of the molecular ions and major fragments. Therefore, separation is primarily based on the retention time difference.
Table 4: GC-MS Parameters
| Parameter | Method Details |
| Column | A nonpolar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7] |
| Carrier Gas | Helium. |
| Oven Program | A temperature gradient program is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation. |
| Injection | Split or splitless injection. |
| Detection | Mass spectrometer operating in electron ionization (EI) mode. |
| Expected Elution | Dimethyl maleate has been shown to have a shorter retention time than dimethyl fumarate.[8] A similar trend is expected for the monomethyl esters. |
Experimental Protocol: HPLC
-
Standard Preparation: Prepare standard solutions of known concentrations of this compound and monomethyl fumarate in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to determine their retention times.
-
Inject the sample solution.
-
-
Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
Infrared (IR) Spectroscopy
IR spectroscopy can differentiate between the two isomers based on differences in their vibrational modes, particularly in the fingerprint region. The trans isomer (fumarate) has a center of symmetry, which affects the IR activity of certain vibrational modes compared to the cis isomer (maleate).[9]
Table 5: Key IR Absorption Bands
| Functional Group | Monomethyl Fumarate (cm⁻¹) | This compound (cm⁻¹) |
| C=O Stretch (Ester) | ~1720-1730 | ~1720-1730 |
| C=O Stretch (Carboxylic Acid) | ~1680-1700 | ~1700-1720 |
| C=C Stretch | ~1640-1650 (stronger) | ~1640-1650 (weaker) |
| =C-H Bend (trans) | ~980 | Absent |
| =C-H Bend (cis) | Absent | ~825 |
Note: The exact frequencies can be influenced by the sample state (solid, liquid, or in solution) and hydrogen bonding.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or in a suitable solution cell.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected frequencies for each isomer.
Workflow for Isomer Differentiation
Caption: Workflow for the differentiation of this compound and fumarate.
Conclusion
The choice of analytical method for differentiating this compound and monomethyl fumarate will depend on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the available instrumentation. NMR spectroscopy provides the most definitive structural information for unambiguous identification. Chromatographic methods are well-suited for the separation and quantification of the isomers in a mixture. IR spectroscopy offers a rapid and cost-effective method for qualitative differentiation, particularly when authentic reference standards are available. For comprehensive characterization, a combination of these techniques is often employed.
References
- 1. rsc.org [rsc.org]
- 2. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]
- 3. HPLC Separation of Methylmalonic, Fumaric, Maleic acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 4. ejbps.com [ejbps.com]
- 5. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. reddit.com [reddit.com]
A Comparative Guide to Purity Analysis of Monomethyl Maleate: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates is paramount. Monomethyl maleate (B1232345) (MMM), a versatile building block in organic synthesis, is no exception. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining MMM purity against other analytical techniques, supported by representative experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) detection is the most common and robust method for assessing the purity of Monomethyl maleate. This technique separates MMM from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Potential Impurities in this compound
The purity analysis of MMM typically focuses on identifying and quantifying the following process-related impurities and degradation products:
-
Starting Materials: Maleic Anhydride, Methanol
-
By-products and Degradants: Maleic Acid, Fumaric Acid (isomer of Maleic Acid), Dimethyl Maleate, and Monomethyl Fumarate (isomer of MMM).
Representative Experimental Protocol: RP-HPLC-UV
This protocol is a representative method for the purity analysis of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 70:30 (v/v) mixture of the aqueous buffer and organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm, where the carboxyl and ester functional groups exhibit absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Alternative Analytical Techniques
While HPLC is the predominant method, other techniques can be employed for MMM purity analysis, each with its own set of advantages and limitations.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For less volatile compounds like MMM, derivatization to a more volatile form (e.g., trimethylsilyl (B98337) ester) is often necessary, which can add complexity to the sample preparation process. GC is particularly useful for detecting volatile impurities like residual methanol.
Ion Chromatography (IC)
Ion chromatography is highly effective for the separation and quantification of ionic species. This makes it an excellent choice for analyzing acidic impurities such as maleic acid and fumaric acid. IC with suppressed conductivity detection offers high sensitivity and selectivity for these ionic analytes, minimizing interference from the non-ionic MMM matrix.
Performance Comparison
The following table summarizes the key performance characteristics of HPLC, GC, and IC for the analysis of this compound purity.
| Feature | HPLC-UV | Gas Chromatography (GC) | Ion Chromatography (IC) |
| Specificity | Excellent for separating MMM from its isomers and related esters. | Good, especially for volatile impurities. May require derivatization for MMM. | Excellent for ionic impurities like maleic and fumaric acid. |
| Sensitivity | Good (typically low µg/mL levels). | Very high for volatile compounds (ng/mL to pg/mL levels). | Very high for ionic species (low µg/mL to ng/mL levels). |
| Analysis Time | 15-30 minutes per sample. | 10-20 minutes per sample (excluding sample preparation). | 15-25 minutes per sample. |
| Sample Throughput | High, with modern autosamplers. | Moderate, due to potential for longer cycle times and sample preparation. | High, with modern autosamplers. |
| Instrumentation Cost | Moderate to high. | Moderate. | Moderate to high. |
| Key Advantages | Robust, versatile, and widely applicable without derivatization. | High resolution and sensitivity for volatile compounds. | High selectivity and sensitivity for ionic analytes. |
| Key Limitations | May have lower sensitivity than GC for certain volatile impurities. | Requires sample volatility; derivatization may be necessary for MMM. | Limited to the analysis of ionic species. |
Visualizing the Workflow
To illustrate the logical flow of a typical HPLC analysis for this compound purity, the following diagrams are provided.
A Comparative Analysis of the Reactivity of Monomethyl Maleate and Dimethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of monomethyl maleate (B1232345) and dimethyl maleate. The discussion is supported by established chemical principles and available experimental data for these compounds and their close analogs. This document aims to assist researchers in selecting the appropriate reagent for applications in organic synthesis, polymer chemistry, and drug development.
Introduction to Monomethyl Maleate and Dimethyl Maleate
This compound and dimethyl maleate are derivatives of maleic acid, a cis-unsaturated dicarboxylic acid. Their structures feature a carbon-carbon double bond conjugated with one or two carbonyl groups, respectively. This structural feature renders the double bond electron-deficient and thus susceptible to a variety of chemical transformations.
-
This compound possesses one methyl ester group and one carboxylic acid group.
-
Dimethyl maleate contains two methyl ester groups.
The presence of a free carboxylic acid in this compound introduces possibilities for different reactivity, including intramolecular catalysis and different solubility profiles, compared to the diester, dimethyl maleate.
Comparative Reactivity Analysis
The reactivity of these compounds is primarily dictated by the electrophilicity of the carbon-carbon double bond and the nature of the carbonyl groups. Both the carboxylic acid and ester functionalities are electron-withdrawing, which activates the double bond for nucleophilic attack.
Diels-Alder Reaction
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.
Theoretical Comparison: Both this compound and dimethyl maleate are effective dienophiles. The key difference in their reactivity stems from the electronic nature of the carboxylic acid group versus the methyl ester group. Both groups are electron-withdrawing, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO).
The carboxylic acid group is generally considered to be a slightly stronger electron-withdrawing group than a methyl ester. This would suggest that This compound may be a slightly more reactive dienophile than dimethyl maleate . However, the difference in reactivity is expected to be modest. Under reaction conditions where the carboxylic acid of this compound is deprotonated to a carboxylate, the electron-withdrawing effect would be significantly reduced, making it less reactive.
Diagram: General Diels-Alder Reaction Workflow
Caption: Workflow for a typical Diels-Alder cycloaddition.
Michael Addition (Conjugate Addition)
Michael addition involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Both maleate esters are effective Michael acceptors due to their electron-deficient double bond.
Theoretical Comparison: Similar to the Diels-Alder reaction, the electron-withdrawing nature of the substituents is key. The stronger electron-withdrawing capacity of the carboxylic acid group in This compound would theoretically make its double bond more electrophilic and thus more reactive towards Michael donors compared to dimethyl maleate.
However, the acidic proton of the carboxylic acid in this compound can complicate reactions with basic nucleophiles. The nucleophile may act as a base, deprotonating the carboxylic acid, which would reduce the electrophilicity of the double bond. Therefore, the choice of reaction conditions and the nature of the nucleophile are critical. For non-basic nucleophiles or under acidic conditions, this compound is expected to be more reactive.
An interesting aspect of Michael additions with maleates is the potential for in situ isomerization to the thermodynamically more stable fumarate (B1241708) (trans) isomer, especially in the presence of basic catalysts or nucleophiles like amines. The subsequent Michael addition to the fumarate is often slower than the addition to the maleate.
Diagram: Michael Addition Logical Pathway
Caption: Decision pathway in Michael additions to maleates.
Hydrolysis
The hydrolysis of the ester groups in these compounds is another important reaction, particularly in biological contexts or for further chemical transformations.
Dimethyl Maleate: The hydrolysis of dimethyl maleate is a two-step process, first yielding this compound and then maleic acid. Based on studies of analogous diethyl maleate, the first hydrolysis step (diester to monoester) is slower than the second step (monoester to diacid).
This compound: The hydrolysis of the single ester group in this compound is facilitated by the neighboring carboxylic acid group through intramolecular catalysis. The carboxylate anion can act as a nucleophile, attacking the ester carbonyl to form a transient maleic anhydride (B1165640) intermediate, which is then rapidly hydrolyzed. This intramolecular pathway makes the hydrolysis of the monoester significantly faster than the first hydrolysis step of the diester.
Comparison Summary:
-
Dimethyl Maleate: Stepwise hydrolysis; k₁ (diester → monoester) < k₂ (monoester → diacid).
-
This compound: Hydrolysis is accelerated by intramolecular catalysis from the adjacent carboxylic acid group.
Therefore, This compound is expected to hydrolyze more rapidly than dimethyl maleate undergoes its initial hydrolysis step under neutral or basic conditions where the carboxylic acid can be deprotonated.
Experimental Data
Directly comparative quantitative data for the reactivity of this compound and dimethyl maleate is scarce in the literature. The following table presents data for analogous compounds to provide a relative measure of reactivity.
| Reaction Type | Compound | Reactant(s) | Conditions | Observation/Data | Reference Analog |
| Hydrolysis | Diethyl Maleate | NaOH | Aqueous Dioxane | Consecutive reaction: k₁ < k₂ | Dimethyl Maleate |
| Michael Addition | Diethyl Maleate | Thiol | Base-catalyzed | Moderate reaction rate | Dimethyl Maleate |
| Michael Addition | Diethyl Fumarate | Thiol | Base-catalyzed | ~3.5 times more reactive than maleate | N/A |
Experimental Protocols
The following are representative protocols for reactions involving maleate esters.
Protocol 1: General Procedure for Diels-Alder Reaction
-
Reactant Preparation: Dissolve the diene (1.0 eq.) and the maleate dienophile (1.1 eq.) in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product using NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Protocol 2: General Procedure for Aza-Michael Addition
-
Reactant Preparation: To a round-bottom flask, add the maleate ester (1.0 eq.).
-
Reaction: With stirring, add the amine nucleophile (1.0-1.2 eq.) dropwise at room temperature. Note that the reaction can be exothermic.
-
Monitoring: Continue stirring and monitor the reaction by TLC or NMR until the starting material is consumed.
-
Work-up and Purification: If necessary, remove any excess amine under reduced pressure. The product may be pure enough for subsequent steps, or it can be purified by column chromatography.
Conclusion
Both this compound and dimethyl maleate are valuable and reactive substrates in organic synthesis. A comparison of their reactivity profiles suggests the following:
-
Diels-Alder and Michael Addition: Based on the stronger electron-withdrawing nature of the carboxylic acid group, This compound is predicted to be slightly more reactive than dimethyl maleate. However, the acidic proton in this compound can interfere with basic reagents, a factor that must be considered in reaction design.
-
Hydrolysis: This compound is expected to hydrolyze significantly faster than the first ester group of dimethyl maleate due to intramolecular catalysis by the neighboring carboxylic acid group.
The choice between these two reagents will ultimately depend on the specific reaction, the desired product functionality, and the reaction conditions employed. For applications requiring a free carboxylic acid in the final product or where enhanced reactivity is desired under non-basic conditions, this compound may be the preferred choice. Dimethyl maleate offers better compatibility with basic reagents and a simpler product profile in many cases.
A Comparative Guide to Monomethyl Maleate and Monoethyl Maleate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization behavior of monomethyl maleate (B1232345) (MMM) and monoethyl maleate (MEM), offering insights into their reactivity and the properties of the resulting polymers. While direct comparative studies are limited, this document synthesizes available data to assist researchers in selecting the appropriate monomer for their specific applications.
Overview of Polymerization Behavior
Monomethyl maleate and monoethyl maleate are monoesters of maleic acid, possessing a single carboxylic acid group and an ester group. Their polymerization characteristics are significantly influenced by the cis-configuration of the double bond, which imparts steric hindrance and limits direct homopolymerization under standard free-radical conditions.
A critical factor in the polymerization of maleate esters is the potential for isomerization from the maleate (cis) to the fumarate (B1241708) (trans) isomer. Fumarates are significantly more reactive in free-radical polymerization due to reduced steric hindrance. Therefore, polymerization of maleates often proceeds via an isomerization-polymerization mechanism, where a catalyst or reaction conditions promote the conversion to the fumarate form, which then readily polymerizes.[1][2][3]
Monoesters of maleic acid have been reported to polymerize more readily than their dialkyl counterparts. The resulting polymers are often characterized as being insoluble in common organic solvents, infusible, and having a relatively high molecular weight.[4]
Monomer Properties
A summary of the physical and chemical properties of this compound and monoethyl maleate is presented in Table 1.
| Property | This compound | Monoethyl Maleate |
| CAS Number | 3052-50-4[5][6][7] | 3990-03-2[8] |
| Molecular Formula | C₅H₆O₄[5][6][7] | C₆H₈O₄[2][8] |
| Molecular Weight | 130.10 g/mol [5][7] | 144.12 g/mol [2][9][10] |
| Appearance | Colorless to pale yellow liquid[5][6] | Solid[2][9][10] |
| Boiling Point | ~250 °C[11] | ~261.6 °C[12] |
| Melting Point | 93 °C (decomposes)[11] | 66-68 °C[2][9][10] |
Polymer Properties: A Qualitative Comparison
While extensive quantitative data is scarce, some qualitative comparisons between poly(this compound) (PMMM) and poly(monoethyl maleate) (PMEM) have been noted. A key difference lies in the physical properties of the resulting polymers.
Hardness: Polymers derived from this compound are reported to be harder than those obtained from monoethyl maleate or other higher alkyl maleates.[4] This suggests that the nature of the ester group plays a significant role in the mechanical properties of the final polymer.
The general characteristics of polymers from maleic acid monoesters include:[4]
-
High molecular weight
-
Insolubility in common organic solvents
-
Infusibility
Experimental Protocols
Detailed experimental protocols for the homopolymerization of monomethyl and monoethyl maleate are not widely published. However, a general procedure for the polymerization of monoalkali metal maleates in an aqueous solution can be adapted. This process typically involves heating the monomer in the presence of a polymerization initiator.[6][13]
General Polymerization Workflow:
Caption: General workflow for the polymerization of monoalkyl maleates.
Key Experimental Considerations:
-
Initiators: Peroxides (e.g., benzoyl peroxide, tert-butyl per-2-ethylhexanoate) and persulfates are commonly used as initiators for the polymerization of maleates.[4]
-
Solvent: Polymerization can be carried out in bulk, solution (e.g., toluene, xylene), or in an aqueous medium.[4]
-
Temperature and Time: Reaction temperatures typically range from 80 to 180 °C, with reaction times of several hours.[6][13]
-
Isomerization Catalyst: To enhance polymerization, the use of an isomerization catalyst to convert the maleate to the more reactive fumarate may be considered.
Logical Relationship of Polymerization
The polymerization of maleate monoesters is fundamentally linked to the isomerization of the monomer. The relationship can be visualized as follows:
Caption: Isomerization is a key step in maleate polymerization.
Conclusion
The selection between this compound and monoethyl maleate for polymerization will depend on the desired properties of the final polymer. Based on available information, this compound is expected to produce a harder, more rigid polymer compared to monoethyl maleate. However, the homopolymerization of both monomers can be challenging due to the cis-configuration of the double bond, and often requires conditions that promote isomerization to the more reactive fumarate form. Further research is needed to provide detailed quantitative comparisons of their polymerization kinetics and the full range of properties of their respective homopolymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2254382A - Polymerizable mono-esters of maleic acid and polymers derived therefrom - Google Patents [patents.google.com]
- 5. atamankimya.com [atamankimya.com]
- 6. CAS 3052-50-4: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Monoethyl maleate | C6H8O4 | CID 5354457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lubrizol.com [lubrizol.com]
- 13. polychemistry.com [polychemistry.com]
A Spectroscopic Showdown: Monomethyl Maleate vs. its Isomer, Monomethyl Fumarate
A detailed comparative analysis of the spectroscopic signatures of the cis and trans isomers, monomethyl maleate (B1232345) and monomethyl fumarate (B1241708), is presented for researchers, scientists, and drug development professionals. This guide provides a side-by-side examination of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The seemingly subtle difference in the geometric arrangement of functional groups around a carbon-carbon double bond profoundly impacts the physical, chemical, and biological properties of molecules. This principle is clearly illustrated in the spectroscopic profiles of monomethyl maleate and its trans-isomer, monomethyl fumarate. As the cis isomer, this compound exhibits distinct spectral characteristics compared to the more stable trans configuration of monomethyl fumarate. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | This compound (cis-isomer) | Monomethyl Fumarate (trans-isomer) | Key Differentiator |
| ¹H NMR | Olefinic protons (~6.2-6.3 ppm) appear as a singlet or two closely coupled doublets. | Olefinic protons (~6.8-7.0 ppm) appear as two distinct doublets with a larger coupling constant (~15-16 Hz). | The coupling constant (J-value) of the olefinic protons is significantly larger for the trans-isomer. |
| ¹³C NMR | Carbonyl and olefinic carbon signals appear at slightly different chemical shifts compared to the trans-isomer. | Carbonyl and olefinic carbon signals are shifted due to the different electronic environment in the trans configuration. | The chemical shifts of the sp² hybridized carbons provide a clear distinction. |
| Infrared (IR) Spectroscopy | C=C stretching vibration and out-of-plane C-H bending frequencies differ from the trans-isomer. | The trans C-H out-of-plane bend is typically observed at a higher wavenumber (~980 cm⁻¹) compared to the cis-isomer. | The position of the C-H out-of-plane bending vibration is a hallmark of cis/trans isomerism. |
| Mass Spectrometry (MS) | Fragmentation patterns are generally similar due to the same molecular weight, but relative intensities of fragment ions may differ. | Fragmentation patterns are generally similar, though subtle differences in ion abundance may be observed. | While less definitive for simple isomers, minor variations in fragment ion intensities can be indicative. |
In-Depth Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both isomers.
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ) of Olefinic Protons (ppm) | Coupling Constant (J) (Hz) | Chemical Shift (δ) of Methyl Protons (ppm) |
| This compound | ~6.2-6.3 | ~12 | ~3.7-3.8 |
| Monomethyl Fumarate | ~6.8-7.0 | ~15-16 | ~3.8 |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ) of Carbonyl Carbons (ppm) | Chemical Shift (δ) of Olefinic Carbons (ppm) | Chemical Shift (δ) of Methyl Carbon (ppm) |
| This compound | ~165, ~166 | ~130, ~133 | ~52 |
| Monomethyl Fumarate | ~165, ~166 | ~133, ~135 | ~52 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H Out-of-Plane Bend (cm⁻¹) |
| This compound | ~1720 | ~1640 | ~860 |
| Monomethyl Fumarate | ~1720 | ~1650 | ~980 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 130 | 99, 71, 55, 39 |
| Monomethyl Fumarate | 130 | 99, 71, 55, 39 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of this compound and monomethyl fumarate.
Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample (this compound or monomethyl fumarate).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectra of this compound and monomethyl fumarate to identify key functional groups and distinguish between the cis and trans isomers.
Instrumentation: A standard FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Data Processing:
-
Perform baseline correction if necessary.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecules.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound and monomethyl fumarate.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low ppm range) in a volatile organic solvent (e.g., methanol, dichloromethane).
Data Acquisition (Electron Ionization - EI):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The sample is vaporized and separated on the GC column.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
Visualizing the Isomeric Relationship
The fundamental difference between this compound and monomethyl fumarate lies in their geometric isomerism, a concept that can be visualized through a simple logical diagram.
Performance Showdown: Polymers Synthesized with Monomethyl Maleate in Drug Delivery and Biomaterials
For researchers, scientists, and drug development professionals, the quest for novel polymers with tailored properties is perpetual. Among the myriad of monomers available for polymer synthesis, monomethyl maleate (B1232345) (MMM) presents a versatile building block for creating functional polymers with potential applications in advanced drug delivery and biomaterials. This guide provides an objective comparison of the performance of MMM-based polymers against established alternatives, supported by experimental data, to aid in material selection and development.
This guide delves into the synthesis, characterization, and performance of polymers incorporating monomethyl maleate, offering a comparative analysis against widely-used polymers such as poly(lactic-co-glycolic acid) (PLGA) for drug delivery and polyethylene (B3416737) glycol (PEG) for hydrogel applications.
At a Glance: this compound in Polymer Chemistry
This compound is an organic compound featuring both a carboxylic acid and a methyl ester group attached to a maleic acid backbone.[1] This dual functionality makes it a valuable monomer for polymerization, allowing for the introduction of reactive carboxyl groups along the polymer chain. These groups can be leveraged for various purposes, including drug conjugation, modulating solubility, and influencing polymer degradation. Copolymers of maleic anhydride (B1165640) (a precursor to MMM) are known for their biocompatibility and well-defined alternating structures, making them suitable for biomedical applications.[2]
Performance in Drug Delivery: A Comparative Look at Nanoparticle-Based Controlled Release
Controlled drug release is a cornerstone of advanced drug delivery systems, aiming to maintain therapeutic drug concentrations while minimizing side effects. Poly(lactic-co-glycolic acid) (PLGA) is a well-established, FDA-approved biodegradable polymer widely used for this purpose.[3][4] Here, we compare the potential of a this compound-containing copolymer, poly(styrene-co-maleic anhydride) (PSMA), which can be readily modified to feature this compound functionalities, against PLGA for nanoparticle-based drug delivery.
Data Presentation: Drug Encapsulation and Release Kinetics
| Property | Poly(styrene-alt-maleic anhydride) Copolymer (Modified) | Poly(lactic-co-glycolic acid) (PLGA) | Key Observations |
| Drug | Paclitaxel | Artemisinin | Different model drugs were used in the cited studies. |
| Encapsulation Efficiency | 83%[5] | 73.5% - 98.4% (depending on formulation)[6] | Both polymers demonstrate high encapsulation efficiency for hydrophobic drugs. |
| Release Profile | pH-sensitive release, with higher release in neutral media compared to acidic or basic conditions.[5] | Biphasic release: initial burst release followed by a slower, sustained release. | The release mechanisms differ, with the modified PSMA showing environmental sensitivity and PLGA exhibiting erosion-based release. |
| Release Kinetics Model | Not specified | Best fit with Korsmeyer-Peppas model, indicating Fickian diffusion.[6] | The drug release from PLGA nanoparticles is well-characterized and follows established kinetic models. |
Experimental Protocols
Synthesis of Drug-Loaded Nanoparticles (General Protocol):
A common method for preparing polymer-based nanoparticles is the nanoprecipitation (or solvent displacement) method.
-
Polymer and Drug Dissolution: The polymer (e.g., a this compound copolymer or PLGA) and the hydrophobic drug are dissolved in a water-miscible organic solvent, such as acetone (B3395972) or dimethylformamide (DMF).[7]
-
Nanoprecipitation: This organic solution is then added dropwise into an aqueous solution (often containing a surfactant like polyvinyl alcohol (PVA) to stabilize the nanoparticles) under constant stirring.[6]
-
Solvent Evaporation: The organic solvent is removed under reduced pressure, leading to the precipitation of the polymer and the formation of drug-loaded nanoparticles.
-
Purification: The nanoparticles are collected and purified, typically by centrifugation or filtration, to remove unencapsulated drug and excess surfactant.[7]
In Vitro Drug Release Study:
-
Sample Preparation: A known amount of the drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature (typically 37°C to mimic physiological conditions).
-
Sampling: At predetermined time intervals, samples of the release medium are withdrawn.
-
Drug Quantification: The concentration of the released drug in the samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative percentage of drug released is plotted against time, and the release kinetics are often fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6][8]
Mandatory Visualization
Caption: Workflow for nanoparticle synthesis and in vitro drug release testing.
Performance in Biomaterials: A Comparative Look at Hydrogel Properties
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for various biomedical applications, including tissue engineering and wound healing. Poly(ethylene glycol) (PEG) is a gold standard for creating biocompatible hydrogels.[9] Here, we compare the properties of hydrogels made from maleic anhydride copolymers (as a proxy for MMM-containing polymers) with those of PEG-based hydrogels.
Data Presentation: Swelling and Mechanical Properties
| Property | Maleic Anhydride-Based Hydrogels | Poly(ethylene glycol) (PEG) Hydrogels | Key Observations |
| Comonomer (for Maleic Anhydride) | Methyl vinyl ether (MVE), Ethylene, Isobutylene | Diacrylate (DA), Maleimide (MAL), Vinyl Sulfone (VS) | The properties of maleic anhydride hydrogels are highly dependent on the hydrophobicity of the comonomer. |
| Equilibrium Swelling Ratio (%) | MVE-MA-PEG: ~250%Ethylene-MA-PEG: ~150%Isobutylene-MA-PEG: ~45%[9] | PEG-4MAL (4%): ~150%PEG-4A (7.5%): >200%PEG-4VS (7.5%): >200%[9] | The swelling ratio of maleic anhydride hydrogels can be tuned over a wide range by comonomer selection. PEG-maleimide hydrogels show comparable swelling to some maleic anhydride copolymers. |
| Compressive Strength (Max Stress) | MVE-MA-PEG: 1.61 MPa[9] | Not directly comparable from the provided sources. | Maleic anhydride-based hydrogels can exhibit significant toughness. |
| Young's Modulus | Not specified | PEG-4MAL (10%): ~10 kPa[9] | The mechanical properties of PEG hydrogels are dependent on the polymer weight percentage and the reactive end groups. |
Experimental Protocols
Hydrogel Synthesis (General Protocol):
-
Precursor Solution: The polymer precursors (e.g., maleic anhydride copolymer and a crosslinker like PEG, or functionalized PEG precursors) are dissolved in a suitable solvent (often water or a buffer solution).
-
Crosslinking: The crosslinking reaction is initiated. This can be achieved through various mechanisms, such as:
-
Esterification: Reacting the anhydride or carboxyl groups of the maleic copolymer with hydroxyl groups of a crosslinker like PEG, often at elevated temperatures.[9]
-
Michael-type Addition: Reacting maleimide-functionalized PEG with thiol-containing crosslinkers.[9]
-
Photopolymerization: Using a photoinitiator and UV light to crosslink acrylate-functionalized precursors.
-
-
Gelation: The solution is allowed to stand until a stable hydrogel is formed.
Swelling Ratio Measurement:
-
Initial Weight: A dried hydrogel sample is weighed (Wd).
-
Swelling: The dried hydrogel is immersed in a swelling medium (e.g., deionized water or PBS) at a specific temperature.
-
Equilibrium Weight: At regular intervals, the hydrogel is removed from the medium, excess surface water is carefully blotted away, and the swollen hydrogel is weighed (Ws) until a constant weight is reached (equilibrium swelling).
-
Calculation: The equilibrium swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[9]
Mechanical Testing (Compression):
-
Sample Preparation: Cylindrical hydrogel samples of defined dimensions are prepared.
-
Compression Test: The hydrogel sample is placed between two parallel plates of a mechanical testing machine.
-
Data Acquisition: A compressive force is applied at a constant rate, and the resulting stress and strain are recorded until the hydrogel fractures.
-
Analysis: The maximum stress and the strain at break are determined from the stress-strain curve to evaluate the hydrogel's toughness and elasticity.[9]
Mandatory Visualization
Caption: Workflow for hydrogel synthesis and characterization.
Conclusion
Polymers synthesized with this compound or its precursor, maleic anhydride, demonstrate significant potential in the fields of drug delivery and biomaterials. The inclusion of the maleate moiety allows for tunable properties, such as pH-responsive drug release and adjustable swelling and mechanical characteristics in hydrogels.
While direct, head-to-head comparative studies with established polymers like PLGA and PEG are not abundant in the literature, the available data suggests that MMM-based polymers can offer competitive and, in some cases, advantageous properties. For instance, the pH-sensitivity of certain maleic anhydride copolymers could be exploited for targeted drug release in specific physiological environments. Furthermore, the ability to tailor the mechanical properties of maleic anhydride-based hydrogels by simple comonomer variation presents an attractive avenue for creating biomaterials for diverse applications.
Further research focusing on direct comparative studies will be crucial to fully elucidate the performance landscape of this compound-based polymers and solidify their position as viable alternatives to current gold-standard materials in drug development and biomedical engineering.
References
- 1. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Synthesis of chitosan-grafted-poly(methyl methacrylate) with Fenton's Reagent (Fe2+-H2O2) as a redox initiator | Semantic Scholar [semanticscholar.org]
- 5. kinampark.com [kinampark.com]
- 6. scientificliterature.org [scientificliterature.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Monomers for Polymer Synthesis: Itaconic Acid, Fumaric Acid, and Muconic Acid vs. Monomethyl Maleate
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Data
The landscape of polymer synthesis is continually evolving, driven by the dual needs for enhanced performance and sustainable sourcing. For researchers and professionals in drug development and materials science, the choice of monomer is a critical decision that dictates the final properties and applicability of the polymer. Monomethyl maleate (B1232345) has traditionally been a component in the synthesis of various polymers. However, a new generation of bio-based and versatile monomers is emerging, offering unique advantages.
This guide provides a comprehensive comparison of three promising alternative monomers—itaconic acid, fumaric acid, and muconic acid—against the established monomethyl maleate. We will delve into their performance based on experimental data, provide detailed methodologies for key experiments, and visualize the synthetic pathways and workflows.
Performance Comparison: A Data-Driven Analysis
The selection of a monomer is fundamentally tied to the desired characteristics of the resulting polymer. Thermal stability, mechanical strength, and processability are often key considerations. The following tables summarize the quantitative data gathered from various studies to facilitate a direct comparison of polymers synthesized from this compound (or its close analog, maleic anhydride) and the alternative monomers.
Table 1: Thermal Properties of Polymers
| Monomer | Polymer System | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Source(s) |
| Maleic Anhydride (B1165640) | Poly(propylene glycol maleate phthalate)–styrene copolymer | Varies with composition | >300 | [1] |
| Poly(maleic anhydride-alt-acrylic acid) | - | ~250 (onset) | [2] | |
| Itaconic Acid | Poly(itaconic acid-co-10-hydroxyhexylitaconic acid) | Varies with composition | ~185 (onset of first stage) | [3] |
| Polyester (B1180765) from itaconic acid, 1,2-propanediol, and dialkyl itaconates | Varies, e.g., ~60-80 for dimethyl itaconate cured resin | >300 | [4] | |
| Poly(dimethyl itaconate) | 2.6 | - | [5] | |
| Fumaric Acid | Poly(diethyl fumarate) | α-relaxation and β-relaxation observed | - | [6] |
| Poly(fumaric-co-itaconic-co-butanediol) | Varies with composition | - | [7] | |
| Muconic Acid | Poly(muconate ester)s | -55 to 66 | 415-431 | [8] |
| Poly(butylene succinate-co-muconate) | Increases with muconate content | Decreases with muconate content | [9] |
Table 2: Molecular Weight of Synthesized Polymers
| Monomer | Polymerization Method | Diol/Co-monomer | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Source(s) |
| Maleic Anhydride | Condensation | Propylene glycol, Phthalic anhydride | Not specified | Not specified | [10][11] |
| Itaconic Acid | Melt Polycondensation | Diols, Glycerol | Not specified | Not specified | [12] |
| Free Radical Polymerization | 10-Hydroxyhexylitaconic acid | 2,900 - 28,100 | 3,300 - 36,200 | [3] | |
| Fumaric Acid | Condensation | 1,4-Butanediol | Varies with reaction time | Not specified | [7] |
| Muconic Acid | Enzymatic Polymerization | Various diols | 2,210 - 21,200 | Not specified | [8] |
Table 3: Mechanical Properties of Cured Polymers
| Monomer | Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Source(s) |
| Maleic Anhydride | Unsaturated polyester resin with styrene | Varies (e.g., ~30-50) | Varies (e.g., ~2-3) | Varies | [10][13] |
| PLA/PBAT blend with MAH compatibilizer | ~30-35 | ~0.8-1.0 | ~300-400 | [14] | |
| Itaconic Acid | Cured resin with dimethyl itaconate | ~40-60 | ~1.5-2.5 | ~2-4 | [4] |
| Betulin-based thermosets with IA | Varies with composition | ~1.3-1.8 | Not specified | [15] | |
| Fumaric Acid | Not specified | Not specified | Not specified | Not specified | |
| Muconic Acid | Poly(butylene succinate-co-muconate) fiberglass composite | Not specified | Shear Modulus > 30 GPa | Not specified | [9] |
Experimental Protocols: A Guide to Synthesis and Characterization
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to work with these monomers.
Protocol 1: Synthesis of Unsaturated Polyester from Itaconic Acid
This protocol is based on the melt polycondensation method.
Materials:
-
Itaconic acid (IA)
-
1,2-propanediol (PG)
-
Dimethyl itaconate (DMI) as a reactive diluent
-
Catalyst (e.g., tin(II) 2-ethylhexanoate)
-
Inhibitor (e.g., hydroquinone)
Procedure:
-
Charge the reactor with itaconic acid and 1,2-propanediol in the desired molar ratio.
-
Add the catalyst and inhibitor to the mixture.
-
Heat the reactor to a temperature of 180-200°C under a nitrogen atmosphere with mechanical stirring.
-
Continuously remove the water formed during the esterification reaction.
-
Monitor the reaction progress by measuring the acid value of the mixture at regular intervals.
-
Once the desired acid value is reached, cool the reactor to below 100°C.
-
Add the reactive diluent (dimethyl itaconate) to the polyester prepolymer and mix until a homogeneous resin is obtained.
Protocol 2: Free Radical Polymerization of Dimethyl Itaconate
This protocol describes a typical free-radical polymerization in solution.
Materials:
-
Dimethyl itaconate (DMI)
-
Azobisisobutyronitrile (AIBN) as an initiator
-
Toluene (B28343) as a solvent
Procedure:
-
Dissolve dimethyl itaconate and AIBN in toluene in a reaction flask.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 70-80°C with continuous stirring.
-
Maintain the temperature for a specified period (e.g., 24 hours) to allow for polymerization.
-
After the reaction, precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter and dry the polymer under vacuum to obtain the final product.
Protocol 3: Enzymatic Polymerization of Muconic Acid Esters
This protocol outlines a greener, enzyme-catalyzed approach to polyester synthesis.[16]
Materials:
-
Dimethyl muconate
-
1,4-Butanediol
-
Immobilized Candida antarctica lipase (B570770) B (CALB) as a biocatalyst
-
Diphenyl ether as a solvent
Procedure:
-
Add the monomers (dimethyl muconate and 1,4-butanediol) and the solvent to the immobilized enzyme in a reaction vessel under an inert atmosphere.[16]
-
Stir the mixture at a low speed (e.g., 200 rpm) and heat to 85°C for 2 hours.[16]
-
Gradually reduce the pressure to 2 mmHg over the next 22 hours.[16]
-
Increase the temperature to 95°C for 24 hours, followed by a final increase to 110°C for another 24 hours.[16]
-
After cooling, dissolve the product in chloroform (B151607) and isolate the polymer.[16]
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers, following ASTM D3418 standards.[4][17]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymers, in accordance with ASTM E1131 and ISO 11358.[6][18][19][20]
-
Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break, following ASTM D638 standards.[10][21][22][23][24]
Visualizing the Synthesis: Pathways and Workflows
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the polymerization pathways and a general experimental workflow.
Caption: Polymerization pathways for alternative monomers.
Caption: General experimental workflow for polymer synthesis.
Conclusion
The exploration of alternative monomers to this compound opens up new avenues for the development of advanced polymers with tailored properties and improved sustainability profiles. Itaconic acid, with its bio-based origin and versatile reactivity, stands out as a particularly strong candidate, offering the potential for high-performance polyesters and polyitaconates. Fumaric and muconic acids also present unique opportunities for creating polymers with specific characteristics.
While direct, comprehensive comparisons with this compound are still an area for further research, the existing data strongly suggests that these alternative monomers can not only compete with but in some cases, surpass the performance of traditional petroleum-derived materials. This guide serves as a starting point for researchers and developers to navigate the exciting possibilities offered by these next-generation building blocks for polymer synthesis.
References
- 1. ripublication.com [ripublication.com]
- 2. toolify.ai [toolify.ai]
- 3. researchgate.net [researchgate.net]
- 4. store.astm.org [store.astm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 10. industrialphysics.com [industrialphysics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. US4902773A - Method of preparation of unsaturated polyester resins from maleic acid/anhydride - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. The effect of partial replacement of maleic anhydride by itaconic acid in sebacic acid-based unsaturated polyester on its various properties | Semantic Scholar [semanticscholar.org]
- 17. matestlabs.com [matestlabs.com]
- 18. infinitalab.com [infinitalab.com]
- 19. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 20. Thermogravimetric Analysis - Stress Engineering Services, Inc [stress.com]
- 21. scribd.com [scribd.com]
- 22. matestlabs.com [matestlabs.com]
- 23. zwickroell.com [zwickroell.com]
- 24. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
A Comparative Guide to Quantitative Analysis of Monomethyl Maleate: qNMR vs. Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of monomethyl maleate (B1232345) is critical for quality control, reaction monitoring, and stability studies. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of monomethyl maleate. We present detailed experimental protocols, comparative performance data, and visual workflows to assist in selecting the most suitable analytical method for your specific needs.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct measurement of an analyte's concentration without the need for a chemically identical reference standard.[1] In contrast, HPLC and GC are comparative techniques that rely on the separation of the analyte from a mixture followed by its detection and quantification relative to a reference standard. The choice of method depends on various factors, including the required accuracy, precision, sample throughput, and available instrumentation.
At a Glance: Method Comparison
| Parameter | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of protons. | Differential partitioning between a mobile and stationary phase. | Partitioning between a mobile gas phase and a stationary phase. |
| Primary Method | Yes, a primary ratio method. | No, a comparative method. | No, a comparative method. |
| Reference Standard | Requires a certified internal standard of a different compound (e.g., dimethyl sulfone). | Requires a certified reference standard of this compound. | Requires a certified reference standard of this compound (or its derivative). |
| Sample Preparation | Simple dissolution of analyte and internal standard in a deuterated solvent. | Can involve dissolution, filtration, and sometimes derivatization. | Often requires derivatization to improve volatility and thermal stability. |
| Analysis Time | Rapid (typically 5-15 minutes per sample). | Moderate (typically 15-30 minutes per sample). | Moderate to long (typically 20-40 minutes per sample). |
| Selectivity | High, based on unique proton signals. | High, based on retention time. | High, based on retention time. |
| Accuracy | Excellent. | Very Good to Excellent. | Very Good to Excellent. |
| Precision | Excellent. | Excellent. | Excellent. |
| Linearity | Excellent over a wide dynamic range. | Excellent over a defined concentration range. | Excellent over a defined concentration range. |
| LOD/LOQ | Generally higher than chromatographic methods. | Generally lower than qNMR. | Generally the lowest of the three methods. |
| Solvent Consumption | Low (typically < 1 mL of deuterated solvent per sample). | High (significant volumes of mobile phase). | Low (carrier gas). |
| Destructive | No, the sample can be recovered. | Yes, the sample is consumed. | Yes, the sample is consumed. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Principle: The purity of this compound is determined by comparing the integral of one of its characteristic proton signals to the integral of a signal from a certified internal standard of known concentration. The ratio of the integrals, when corrected for the number of protons and molecular weights, provides a direct measure of the analyte's purity.
Instrumentation: 400 MHz NMR spectrometer or higher.
Materials:
-
This compound sample
-
Dimethyl sulfone (internal standard, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of dimethyl sulfone into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
¹H-NMR Signal Assignment (Estimated): Based on the structures of maleic acid and dimethyl maleate, the expected ¹H-NMR spectrum of this compound in DMSO-d₆ would show:
-
A singlet for the methyl protons (-OCH₃) at approximately 3.7 ppm.
-
Two doublets for the vinyl protons (-CH=CH-) between 6.0 and 6.5 ppm.
-
A broad singlet for the carboxylic acid proton (-COOH) at a variable chemical shift, typically above 10 ppm.
-
The internal standard, dimethyl sulfone, will present a sharp singlet at approximately 3.1 ppm.[2]
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification).
-
Number of Scans (ns): 16 or higher to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): At least 3 seconds.
-
Temperature: 298 K.
Data Processing and Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the well-resolved singlet of the this compound methyl group and the singlet of the dimethyl sulfone internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
Principle: The this compound is separated from impurities on a stationary phase by a liquid mobile phase. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from certified reference standards of this compound.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions (based on methods for related compounds):
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample and Standard Preparation:
-
Prepare a stock solution of certified this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.
Gas Chromatography (GC)
Principle: this compound, after derivatization to increase its volatility, is separated in a gaseous mobile phase. Quantification is achieved by comparing the peak area to a calibration curve from derivatized certified reference standards.
Instrumentation: GC system with a Flame Ionization Detector (FID).
Chromatographic Conditions (based on methods for similar organic acids): [1][3]
-
Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode).
Sample and Standard Preparation:
-
Prepare a stock solution of certified this compound reference standard.
-
Prepare a series of calibration standards.
-
Accurately weigh the this compound sample.
-
Derivatize both the standards and the sample by reacting with BSTFA with 1% TMCS at 70°C for 30 minutes.
Mandatory Visualizations
References
A Comparative Guide to the Thermal Analysis of Maleate-Containing Polymers
For researchers and professionals in drug development and material science, understanding the thermal stability and phase behavior of polymers is paramount. This guide provides a comparative thermal analysis of polymers incorporating maleate (B1232345) functionalities against a common alternative, polymethyl methacrylate (B99206) (PMMA). We will delve into data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering insights into how the inclusion of maleate derivatives can modify the thermal properties of the base polymer.
Comparative Thermal Properties
The introduction of maleate derivatives, such as N-phenylmaleimide (PMI) and N-cyclohexylmaleimide (CHMI), into a PMMA backbone has been shown to enhance its thermal stability. The bulky and rigid structures of these maleimide (B117702) groups restrict the thermal motion of the polymer chains, leading to higher glass transition temperatures (Tg) and improved resistance to thermal degradation.
Below is a summary of the key thermal properties for PMMA and its copolymers containing maleimide derivatives.
| Polymer Sample | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5d) (°C) |
| Polymethyl methacrylate (PMMA) | ~104 - 110 | ~221 |
| Poly(methyl methacrylate-co-styrene-co-acrylamide) (PMSAm) | - | - |
| PMSAm with N-phenylmaleimide (PMSAm-PMI) | - | - |
| PMSAm with N-cyclohexylmaleimide (PMSAm-CHMI) | 122.54[1] | 343.40[1] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data. Below are typical methodologies for TGA and DSC analyses of polymeric materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the polymer sample is dry and in a powder or film form.
-
Accurately weigh 5-10 mg of the sample into a standard TGA pan (e.g., alumina (B75360) or platinum).
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a typical flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.
-
Temperature Range: Typically from ambient temperature (e.g., 30 °C) to 600-800 °C, ensuring the complete decomposition of the polymer is observed.
-
Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and specific weight loss temperatures (e.g., T5d, T10d). The first derivative of the TGA curve (DTG) helps in identifying the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the polymer, such as the glass transition (Tg), crystallization (Tc), and melting (Tm).
Instrumentation: A calibrated differential scanning calorimeter equipped with a cooling system.
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
-
Crimp the pan with a lid to ensure good thermal contact.
-
Prepare an empty, hermetically sealed aluminum pan to serve as a reference.
Experimental Conditions:
-
Atmosphere: Nitrogen, with a typical flow rate of 50 mL/min.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point or glass transition (e.g., 200 °C) at a rate of 10 °C/min. This step is to erase the previous thermal history of the sample.
-
Cooling Scan: Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate, typically 10 °C/min.
-
Second Heating Scan: Heat the sample again at 10 °C/min to a final temperature. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the midpoint of the step change for the glass transition temperature (Tg).
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the thermal analysis of polymers using TGA and DSC.
Caption: Workflow for TGA and DSC analysis of polymers.
References
A Comparative Guide to the Biological Activity of Monomethyl Fumarate, a Structurally Related Isomer of Monomethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cross-Reactivity and Off-Target Effects
In drug discovery and development, understanding the specificity of a compound is paramount. While a drug is designed to interact with a primary therapeutic target (on-target effect), it may also bind to and modulate the activity of other unintended biological molecules (off-target effects). This phenomenon, often referred to as cross-reactivity, can lead to unforeseen side effects or, in some cases, reveal new therapeutic applications. The following guide explores the biological activity of monomethyl fumarate (B1241708) (MMF) as a case study, examining its primary therapeutic pathway and known alternative biological interactions.
On-Target vs. Off-Target Activity of Monomethyl Fumarate (MMF)
MMF is primarily known for its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is considered its main on-target therapeutic mechanism, particularly in the context of neuroprotection and anti-inflammatory effects. However, MMF also interacts with other cellular targets, leading to a range of biological responses. This section compares the potency of MMF at its primary target and two notable off-target pathways.
Table 1: Quantitative Comparison of Monomethyl Fumarate (MMF) Activity at On-Target and Off-Target Pathways
| Target Pathway | Biological Effect | Potency Metric | Value | Reference Assay |
| On-Target | ||||
| Nrf2 Pathway Activation | Antioxidant and anti-inflammatory response | EC50 | Less potent than DMF in vitro | Luciferase Reporter Assay |
| Off-Target | ||||
| HCAR2 (GPR109A) Activation | Immunomodulation, but also associated with flushing side effect | EC50 | 117 nM | NanoBiT-Gi1 Dissociation Assay |
| IMPDH Inhibition | Immunosuppression | IC50 | ~106 nM (as Mycophenolic Acid) | Enzyme Inhibition Assay |
Note: Monomethyl fumarate is the active metabolite of mycophenolate mofetil (MMF), and mycophenolic acid is the active form responsible for IMPDH inhibition. The IC50 value is for mycophenolic acid.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by monomethyl fumarate.
On-Target: Nrf2 Activation Pathway
Caption: MMF inactivates Keap1, allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression.
Off-Target: HCAR2 Activation Pathway
Caption: MMF binding to HCAR2 inhibits adenylyl cyclase, leading to downstream effects on immune cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays mentioned in this guide.
Nrf2 Luciferase Reporter Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Principle: Cells are engineered to express a luciferase gene driven by an ARE-containing promoter. Activation of Nrf2 leads to its binding to the ARE and subsequent transcription of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to Nrf2 activity.
Protocol Outline:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293) stably transfected with an ARE-luciferase reporter construct in appropriate growth medium.
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., MMF) and a vehicle control. Include a known Nrf2 activator as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for Nrf2 activation and luciferase expression.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the fold induction compared to the vehicle control. Determine the EC50 value from the dose-response curve.[1][2][3]
HCAR2 cAMP Assay
This assay measures the activation of the G-protein coupled receptor HCAR2 by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Principle: HCAR2 is a Gi-coupled receptor. Its activation by an agonist like MMF inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be measured using various methods, such as competitive immunoassays or reporter-based systems.
Protocol Outline:
-
Cell Culture: Culture cells expressing HCAR2 (e.g., CHO or HEK293 cells) in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to grow to a suitable confluency.
-
Assay Preparation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (MMF).
-
Incubation: Incubate for a short period to allow for changes in cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve and calculate the EC50 value.[4][5][6]
IMPDH Activity Assay (Spectrophotometric)
This assay determines the inhibitory activity of a compound on the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH) by measuring the rate of NADH production.
Principle: IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), producing NADH in the process. The rate of NADH formation can be monitored by measuring the increase in absorbance at 340 nm.
Protocol Outline:
-
Reagent Preparation: Prepare a reaction buffer containing buffer salts, DTT, IMP, and NAD+.
-
Enzyme Preparation: Use a purified recombinant IMPDH enzyme or a cell lysate containing IMPDH activity.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., mycophenolic acid, the active form of MMF) and a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (IMP and NAD+).
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer or plate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[7][8][9]
Conclusion
While specific cross-reactivity data for monomethyl maleate (B1232345) remains to be elucidated, the analysis of its isomer, monomethyl fumarate, provides a robust framework for understanding how a small molecule can interact with multiple biological pathways. The on-target activation of the Nrf2 pathway by MMF is central to its therapeutic effects, while its off-target interactions with HCAR2 and IMPDH contribute to both its broader immunomodulatory profile and potential side effects. The experimental protocols outlined in this guide provide standardized methods for assessing such on-target and off-target activities, which are essential for the comprehensive evaluation of any new chemical entity in drug development. Researchers investigating monomethyl maleate are encouraged to employ similar assays to characterize its biological activity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. revvity.com [revvity.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 8. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 9. bmrservice.com [bmrservice.com]
Safety Operating Guide
Safe Disposal of Monomethyl Maleate: A Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) specific to the monomethyl maleate (B1232345) product in your possession. This document provides critical, manufacturer-specific safety and handling information.
Monomethyl maleate is a chemical compound utilized in various research and development applications. Due to its classification as a skin and eye irritant, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance.[1][2][3][4] This guide outlines the necessary procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is identified as a substance that can cause skin irritation and serious eye irritation.[1][2][3] Therefore, adherence to strict safety protocols during handling and disposal is essential.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1] A face shield may be required in situations with a higher risk of splashing.
-
Hand Protection: Wear suitable protective gloves.[1]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn. In case of a large spill, protective boots may be necessary.[1]
-
Respiratory Protection: Handling should occur in a well-ventilated area. If vapors or aerosols are likely to be generated, a vapor respirator is required.[1]
Spill Management Protocol
In the event of a this compound spill, the following steps should be taken:
-
Ensure Proper Ventilation: Immediately ensure the area is well-ventilated.[3]
-
Contain the Spill: For larger spills, use bunding to contain the material.[1]
-
Absorb the Material: Use an inert absorbent material such as dry sand, earth, or sawdust to absorb the spilled chemical.[1]
-
Collect and Dispose: The absorbed material should be collected promptly and placed in a suitable, closed container for disposal.[3][5]
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Wash Hands: Wash hands and face thoroughly after handling the spill.[1]
Disposal Procedures
The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility.[1][3]
Operational Steps for Disposal:
-
Consult Regulations: Always consult and adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[1]
-
Prepare for Disposal: Whenever possible, recycle the chemical to the process.[1] If recycling is not feasible, the material can be dissolved or mixed with a combustible solvent.[3]
-
Incineration: The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful emissions.[1][3]
-
Container Disposal: Empty containers should be treated as the product itself and disposed of according to the same procedures. Do not mix with other waste.[6]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C5H6O4 |
| Molecular Weight | 130.10 g/mol |
| CAS Number | 3052-50-4 |
| EC Number | 221-271-3 |
| Purity | >90.0% (GC) |
Source: TCI EUROPE N.V. Safety Data Sheet, PubChem[1][4]
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide provides a step-by-step process to ensure safety and compliance.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
References
Personal protective equipment for handling Monomethyl maleate
This guide provides essential safety and logistical information for the handling and disposal of Monomethyl maleate (B1232345) (CAS No. 3052-50-4). The following procedures are designed for researchers, scientists, and drug development professionals to minimize risk and ensure a safe laboratory environment. It is imperative to supplement this guide with a substance-specific risk assessment and the official Safety Data Sheet (SDS) provided by the supplier before commencing any work.
Monomethyl maleate is classified as an irritant, known to cause skin irritation and serious eye irritation.[1][2][3][4] The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach to its handling.[1]
Personal Protective Equipment (PPE)
A conservative approach to PPE is mandatory. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Requirement | Details and Best Practices |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side-shields.[1][2][5] | A face shield is recommended when there is a potential for splashing or when handling larger quantities.[2][5] |
| Hand Protection | Compatible chemical-resistant gloves.[1][2] | Nitrile gloves are recommended; consider double-gloving.[5] Gloves must be inspected prior to use and changed immediately if contaminated. |
| Body Protection | Laboratory coat. | A chemically resistant lab coat or apron should be worn over standard laboratory attire to prevent skin exposure.[1][5] For situations with a higher risk of exposure, protective clothing and boots may be required.[2] |
| Respiratory Protection | NIOSH/MSHA approved respirator.[1] | Required when handling the substance outside of a certified chemical fume hood or when vapors/aerosols may be generated.[1][2][5] A vapor respirator is advised.[2] |
Operational and Disposal Plans
1. Engineering Controls & Work Area Preparation
-
Ventilation: All handling of this compound must be performed in a well-ventilated area.[2][6] A certified chemical fume hood is the preferred engineering control to minimize inhalation risk.[5]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible and in good working order.[1]
-
Work Surface: Prepare the work surface by covering it with an absorbent, disposable material to contain any potential spills.
2. Step-by-Step Handling Protocol
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid form, perform this task within a fume hood or a ventilated balance enclosure to prevent inhalation of any airborne particles.[5]
-
Solution Preparation: To prepare solutions, slowly add the solvent to the pre-weighed this compound to avoid splashing.[5]
-
General Handling: Avoid all direct contact with skin, eyes, and clothing.[1][2] Do not ingest or inhale the substance.[1] Prevent the generation of vapor or mist.[2]
-
Post-Handling: After handling, wash hands and face thoroughly with soap and water.[1][2][3] Decontaminate the work area.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][2]
3. Storage Requirements
-
Store in a tightly sealed container to prevent leakage.[1][6]
-
Keep the container in a cool, dry, and well-ventilated area.[6] For long-term storage, a refrigerator (2-8°C) is recommended.[7]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][5]
4. Disposal Plan All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.[2]
-
Waste Collection: Collect all waste, including contaminated gloves, weigh paper, pipette tips, and excess solutions, in a designated, sealed, and clearly labeled hazardous waste container.[1][6] Do not mix with other waste.
-
Disposal Method: The recommended disposal method is incineration in a licensed chemical destruction plant.[6] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2]
-
Environmental Precautions: Do not allow the chemical or its waste to enter drains, soil, or surface water.[1][6]
-
Container Disposal: Empty containers should be treated as the product itself. They can be triple-rinsed (or equivalent) and offered for recycling, or punctured to be made unusable and disposed of in a sanitary landfill where permitted.[6]
Emergency Procedures
Immediate action is critical in the event of an exposure or spill.
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs or persists, seek medical advice.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention from an ophthalmologist.[1]
-
Inhalation: Move the affected person to fresh air at once and keep them warm and at rest.[1][8] If breathing is difficult or has stopped, administer artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: If the person is conscious, rinse their mouth thoroughly with water.[1] Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Spill Response:
-
Evacuate non-essential personnel from the area.[6]
-
Ensure adequate ventilation.[1]
-
Wearing full PPE (including respiratory protection), contain the spill.[1][6]
-
Absorb the spilled material with an inert absorbent (e.g., sand, dry earth, or sawdust).[2]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[2][6]
-
Clean the spill area thoroughly.[1]
-
Caption: Emergency response workflow for this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. targetmol.com [targetmol.com]
- 7. clearsynth.com [clearsynth.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
